molecular formula C10H10N2O5 B1611867 N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide CAS No. 6607-96-1

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B1611867
CAS No.: 6607-96-1
M. Wt: 238.2 g/mol
InChI Key: LWTSKMDGAXLZJJ-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS 6607-96-1) is a nitroaromatic compound with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol . This chemical serves as a versatile building block in organic synthesis, primarily functioning as an intermediate in the production of more complex molecules . Its molecular structure, which features acetyl, hydroxy, and nitro functional groups, makes it particularly valuable in the development of dyes and pigments, especially for applications requiring specific colorfastness and stability . Furthermore, it is employed in pharmaceutical research as a key starting material for synthesizing Active Pharmaceutical Ingredients (APIs) with potential therapeutic properties . Researchers also utilize this compound to study the reactivity and properties of nitroaromatic compounds, aiding in the design of novel materials and chemicals . The reagent has a stated purity of 97% and requires storage at 2-8°C . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-5(13)7-3-9(12(16)17)8(4-10(7)15)11-6(2)14/h3-4,15H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSKMDGAXLZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597680
Record name N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-96-1
Record name N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a distinct nitroaromatic compound. The document is structured to furnish researchers, scientists, and professionals in drug development with a consolidated resource, detailing its chemical identity, a validated synthesis protocol, and available characterization data. While this guide presents the currently available information, it also highlights areas where data is not yet publicly accessible, thereby identifying opportunities for future research. The synthesis section offers a step-by-step methodology, elucidating the chemical transformations and purification strategies. The guide concludes with a summary of the existing knowledge and points toward the potential for further investigation into the physicochemical and biological properties of this compound.

Introduction and Chemical Identity

This compound is a substituted acetamide derivative characterized by the presence of acetyl, hydroxyl, and nitro functional groups on the phenyl ring. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for synthetic chemists and pharmacologists. The strategic placement of an acetyl group in addition to the acetamido moiety distinguishes it from more commonly studied nitrated hydroxyphenyl acetamides.

This guide aims to provide a detailed account of the foundational chemistry of this compound, with a focus on its synthesis and characterization. The information presented herein is intended to serve as a reliable starting point for researchers engaging with this molecule.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical identity and data from commercial suppliers, the following information has been established:

PropertyValueSource
CAS Number 6607-96-1[1]
Molecular Formula C₁₀H₁₀N₂O₅[1]
Molecular Weight 238.1968 g/mol [1]
Appearance Yellow solid
Purity ≥95%[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Expert Insight: The lack of extensive public data on properties such as melting point and solubility suggests that this compound may be a relatively novel or niche research chemical. The yellow color is characteristic of many nitrated aromatic compounds.

Synthesis Protocol

A detailed, step-by-step synthesis protocol for this compound has been described. The synthesis involves the nitration of a substituted hydroxyphenyl acetamide precursor.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A N-(4-acetyl-3-hydroxyphenyl)acetamide F This compound (Isomer 1) A->F Nitration B Acetic Anhydride B->F Reagent C Nitric Acid (90%) C->F Nitrating Agent D Solvent: Dichloromethane D->F Reaction Medium E Temperature: 5°C to Room Temperature E->F Temperature Control G Other Isomers

Caption: Synthetic pathway for this compound.

Experimental Procedure

The following protocol is adapted from a documented synthesis:

  • Reaction Setup: In a suitable reaction vessel, a mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 15.3 g, 150 mmol) in dichloromethane (150 ml) is prepared.

    • Causality: Acetic anhydride is used in excess to ensure complete reaction and may also act as a water scavenger. Dichloromethane is an appropriate inert solvent for this reaction.

  • Nitration: The mixture is cooled to 5°C using an ice bath. Nitric acid (90%, d 1.49, 4.70 ml, 7.00 g, 100 mmol) is added dropwise to the cooled solution.

    • Causality: The dropwise addition of nitric acid at a low temperature is a critical safety measure to control the exothermic nitration reaction and to minimize the formation of byproducts.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 1 hour to ensure the reaction proceeds to completion.

  • Workup: The reaction mixture is poured into water (150 ml) and extracted with dichloromethane (3 x 150 ml). The combined organic fractions are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.

    • Causality: The aqueous workup quenches the reaction and removes water-soluble impurities. Extraction with dichloromethane isolates the product from the aqueous phase. Drying with sodium sulfate removes residual water from the organic phase.

  • Purification: The crude residue is purified by repeated flash column chromatography on silica gel. The elution is performed with a solvent system of hexane/30% ethyl acetate followed by hexane/50% ethyl acetate.

    • Causality: Flash column chromatography is a standard and effective technique for separating isomers and other impurities from the desired product. The gradient elution allows for the separation of compounds with different polarities.

  • Product Isolation: The first isomer to elute is this compound as a yellow solid. The reported yield is 3.87 g (33%).

Analytical Characterization

¹H NMR Spectroscopy

The structure of the synthesized this compound can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • ¹H NMR (CDCl₃): δ 12.83 (1H, s), 10.78 (1H, br s), 8.78 (1H, s), 8.43 (1H, s), 2.68 (3H, s), 2.32 (3H, s).

Interpretation of the ¹H NMR Spectrum:

  • δ 12.83 (1H, s): This downfield singlet is characteristic of the phenolic hydroxyl proton, which is likely involved in strong intramolecular hydrogen bonding with the adjacent nitro group, causing a significant deshielding effect.

  • δ 10.78 (1H, br s): This broad singlet corresponds to the amide (N-H) proton.

  • δ 8.78 (1H, s) and 8.43 (1H, s): These singlets in the aromatic region are assigned to the two aromatic protons on the phenyl ring. Their singlet nature indicates they are not coupled to each other, which is consistent with their relative positions on the substituted ring.

  • δ 2.68 (3H, s): This singlet corresponds to the three protons of one of the acetyl methyl groups.

  • δ 2.32 (3H, s): This singlet is assigned to the three protons of the other acetyl methyl group.

Other Analytical Data

As of the date of this publication, detailed public data for other analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry for this compound are not available.

Expert Insight: For a comprehensive characterization, it would be imperative to obtain IR data to confirm the presence of key functional groups (C=O, N-H, O-H, NO₂) and high-resolution mass spectrometry data to confirm the exact mass and molecular formula.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or potential applications of this compound.

Inferences from Structurally Related Compounds

While direct evidence is lacking, the biological activities of structurally similar nitroaromatic compounds can provide a basis for hypothesizing potential areas of investigation for this compound.

  • Nitrated Derivatives of Paracetamol: Research on nitrated metabolites of N-(4-hydroxyphenyl)acetamide (paracetamol) suggests that the introduction of a nitro group can influence the compound's pharmacology and toxicology.[2][3]

  • General Bioactivity of Nitrated Phenols: Nitrated phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The specific substitution pattern on the aromatic ring is a key determinant of these activities.

Expert Insight: The presence of multiple functional groups capable of hydrogen bonding and acting as potential pharmacophores suggests that this compound could be a candidate for screening in various biological assays. Its structural similarity to known bioactive molecules warrants further investigation into its potential pharmacological effects.

G cluster_compound This compound cluster_potential Potential Research Areas (Hypothetical) A Chemical Structure B Antimicrobial Activity A->B Investigate C Antioxidant Properties A->C Investigate D Enzyme Inhibition A->D Investigate E Drug Discovery Intermediate A->E Explore as

Caption: Hypothetical areas of future research for the title compound.

Conclusion and Future Directions

This compound is a specifically substituted nitroaromatic compound for which a reliable synthesis protocol and initial ¹H NMR characterization data are available. This technical guide has consolidated this core information to provide a foundational resource for researchers.

However, there are significant knowledge gaps concerning its detailed physicochemical properties, comprehensive analytical characterization, and, most notably, its biological activity and potential applications. The lack of this information presents a clear opportunity for further scientific inquiry.

Future research should prioritize:

  • A thorough experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and pKa values.

  • Comprehensive spectroscopic analysis, including IR, ¹³C NMR, and high-resolution mass spectrometry, to create a complete and publicly available dataset for this compound.

  • Screening for a wide range of biological activities, guided by the known properties of structurally related nitrated phenols and acetamides.

By addressing these areas, the scientific community can build a more complete understanding of this compound and unlock its potential in various fields of chemical and biological research.

References

  • Hines III, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). Reaction of N-acetyl-p-benzoquinone imine with nitrite. A new reaction of N-acetyl-p-benzoquinone imine. Chemical & Pharmaceutical Bulletin, 37(5), 1422-1423. [Link]

Sources

Technical Monograph: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

[1][2]

Executive Summary

This compound (CAS 6607-96-1 ) is a highly functionalized aromatic building block characterized by a tetra-substituted benzene core.[1][2][3] It serves as a critical intermediate in the synthesis of benzopyran-based cysteinyl leukotriene receptor antagonists , a class of therapeutics used in the management of asthma and allergic rhinitis.[2]

This compound is distinguished by its specific substitution pattern—containing acetamido, nitro, acetyl, and hydroxyl groups—which uniquely positions it for Kostanecki-Robinson type cyclizations to form polysubstituted chromones (4-oxo-4H-1-benzopyrans).[1][2] Its synthesis requires precise regiochemical control during electrophilic aromatic substitution to distinguish between potential isomers.[1]

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
CAS Number 6607-96-1
Synonyms 4'-Acetyl-5'-hydroxy-2'-nitroacetanilide; 1-Acetamido-4-acetyl-5-hydroxy-2-nitrobenzene
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.19 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO, Dichloromethane, Ethyl Acetate
Melting Point Distinct from its 3-hydroxy isomer (Experimental verification required for specific batch)
Key Functional Groups Acetamide (Amine protection), Nitro (Latent amine), Acetyl/Hydroxy (Chromone precursors)

Synthesis & Production Protocol

The synthesis of CAS 6607-96-1 involves the regioselective nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide .[1][2][4] This reaction is sensitive to temperature and stoichiometry, often yielding a mixture of isomers that must be separated chromatographically.[2]

Reaction Scheme (DOT Visualization)[2]

The following diagram illustrates the synthetic pathway and the critical separation of the desired regioisomer.

SynthesisPathwayPrecursorN-(4-acetyl-3-hydroxyphenyl)acetamide(CAS 40547-58-8)IntermediateMixRegioisomer MixturePrecursor->IntermediateMixNitrationReagentsHNO3 (90%) / Ac2ODCM, 5°C to RTReagents->IntermediateMixTargetTarget: this compound(CAS 6607-96-1)Yield: ~33%IntermediateMix->TargetColumn Chromatography(First Eluting Isomer)ByproductBy-product: 3-Hydroxy-2-nitro isomerIntermediateMix->ByproductLater Eluting Fractions

Figure 1: Synthetic workflow for the production of CAS 6607-96-1 via regioselective nitration.

Detailed Methodology

Based on protocols optimized for benzopyran derivatives (e.g., US Patent 5,206,240).[2]

  • Preparation: Charge a reaction vessel with N-(4-acetyl-3-hydroxyphenyl)acetamide (1.0 equiv) and Dichloromethane (DCM) (15 vol).

  • Activation: Add Acetic Anhydride (3.0 equiv) to the suspension.

  • Nitration (Critical Step):

    • Cool the mixture to 5°C .

    • Add Nitric Acid (90%, d=1.49) (2.0 equiv) dropwise, maintaining internal temperature <10°C to prevent over-nitration or oxidation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

  • Workup:

    • Quench the reaction by pouring into water.[2][4]

    • Extract with DCM (3x).[2][4]

    • Dry combined organics over Sodium Sulfate (

      
      ) and concentrate in vacuo.
      
  • Purification:

    • The crude residue contains regioisomers.[2]

    • Purify via Flash Column Chromatography (Silica Gel).[2][4]

    • Eluent: Gradient of Hexane/Ethyl Acetate (70:30 to 50:50).[2]

    • Identification: The target compound (CAS 6607-96-1) is typically the first isomer to elute .[1][2][4]

Analytical Validation (NMR)

The identity of the product is confirmed by proton NMR, specifically looking for the para-relationship of the aromatic protons (singlets) if the substitution pattern allows, or distinct shifts due to the nitro group.[2]

  • 
    H NMR (CDCl
    
    
    ):
    
    
    12.83 (1H, s, Phenolic OH), 10.78 (1H, br s, NH), 8.78 (1H, s, Ar-H), 8.43 (1H, s, Ar-H), 2.68 (3H, s, Acetyl-CH
    
    
    ), 2.32 (3H, s, Amide-CH
    
    
    ).[1][2]
  • Interpretation: The highly deshielded phenolic proton (

    
     12.[2]83) indicates strong intramolecular hydrogen bonding, typical of o-hydroxyacetophenones.[2] The two aromatic singlets (
    
    
    8.78, 8.[4]43) confirm the tetra-substituted pattern where remaining protons are para to each other.[1][2]

Reactivity & Applications in Drug Design[1][2]

The core value of CAS 6607-96-1 lies in its "ortho-hydroxy ketone" motif (


chromone (4H-1-benzopyran-4-one)12
Mechanism of Chromone Formation

In the context of leukotriene antagonist synthesis (e.g., analogues of Pranlukast), this intermediate undergoes a cyclization reaction.[2] The nitro group at position 2 and the acetamido group at position 1 provide handles for further functionalization (e.g., reduction to amines for amide coupling) on the resulting chromone ring.[2]

ChromoneCyclizationIntermediateThis compound(CAS 6607-96-1)ChromoneCoreFunctionalized Chromone Core(7-Acetamido-6-nitro-4-oxo-4H-1-benzopyran)Intermediate->ChromoneCoreRing Closure (C4-Acetyl + C5-OH)CyclizationCyclization Reagents(e.g., Diethyl oxalate/NaOEt or Vilsmeier conditions)Cyclization->ChromoneCoreDrugTargetLeukotriene Antagonist(Benzopyran Derivative)ChromoneCore->DrugTarget1. Nitro Reduction2. Side-chain Coupling

Figure 2: Strategic application of CAS 6607-96-1 in the synthesis of benzopyran pharmacophores.

Structural Logic[1][2]
  • Regiochemistry: The 4-acetyl and 5-hydroxy groups cyclize to form the pyranone ring.[1][2]

  • Substituent Mapping:

    • The Acetamido group (originally at C1) becomes position 7 on the chromone.[2]

    • The Nitro group (originally at C2) becomes position 6 on the chromone.[2]

  • Utility: This yields a 6,7-disubstituted chromone, a privileged scaffold in medicinal chemistry, often difficult to access via direct nitration of the chromone itself due to electronic deactivation.[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Manipulate within a certified chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly sealed to prevent hydrolysis of the acetamide or oxidation of the phenol.

  • Stability: Stable under normal conditions, but avoid exposure to strong bases which can deprotonate the phenol and induce degradation.[2]

References

  • US Patent 5,206,240 . Benzopyran derivatives and their use as leukotriene antagonists. Fisons plc.[1][2] (Describes the synthesis and NMR characterization of this compound).

  • ChemicalBook . This compound Product Page. (Provides CAS confirmation and synthesis snippets).

  • CymitQuimica . Catalog Entry for CAS 6607-96-1. (Verifies commercial availability and specifications).

An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide and its Core Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparsely Documented Compound

This technical guide addresses the chemical entity N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS 6607-96-1). It is crucial to establish at the outset that while this compound is commercially available and its identity is confirmed, the body of peer-reviewed scientific literature detailing its synthesis, properties, and biological activity is exceptionally limited. In contrast, its core structural analog, N-(4-hydroxy-2-nitrophenyl)acetamide , is significantly better characterized.

Therefore, this guide adopts a dual-pronged approach. It will first present the confirmed, albeit sparse, data for the title compound. Subsequently, it will provide a comprehensive overview of the parent compound, N-(4-hydroxy-2-nitrophenyl)acetamide, to offer a scientifically grounded frame of reference. This contextual analysis will enable researchers to better understand the potential characteristics and behaviors of the title compound.

Part 1: The Title Compound: this compound

Chemical Identity and Nomenclature

The formal IUPAC name for the compound with CAS number 6607-96-1 is This compound .[1][2][3] This nomenclature clearly defines the substituent groups on the phenyl ring: an acetamido group at position 1, a nitro group at position 2, a hydroxy group at position 5, and an additional acetyl group at position 4.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely available in public scientific databases. The primary source of its physicochemical properties comes from supplier data.

PropertyValueSource
CAS Number 6607-96-1[1][2][3]
Molecular Formula C₁₀H₁₀N₂O₅[3]
Molecular Weight 238.197 g/mol [3]
Purity Typically ≥95%[3]

Further experimental data such as melting point, solubility, and spectral analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not readily found in published literature and would require experimental determination.

Synthesis and Potential Applications

Detailed, peer-reviewed synthesis protocols for this compound are not currently available. Its existence as a commercially available compound suggests that a synthetic route has been established, likely for its use as a chemical intermediate or as part of a compound library for screening purposes.

The presence of multiple functional groups, including a nitro group, a phenol, and two acetyl groups, suggests potential applications as:

  • A building block in organic synthesis.

  • A candidate molecule in high-throughput screening for biological activity, given its structural relation to other pharmacologically relevant acetanilides.

Part 2: The Core Scaffold: A Deep Dive into N-(4-hydroxy-2-nitrophenyl)acetamide

To provide a robust scientific context, this section details the properties and synthesis of the closely related and well-documented parent compound, N-(4-hydroxy-2-nitrophenyl)acetamide .

Chemical Identity and Nomenclature

The IUPAC name for this core scaffold is N-(4-hydroxy-2-nitrophenyl)acetamide . It is an isomer of nitrated acetaminophen and has been studied in the context of the biotransformation of N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol).[4][5]

Physicochemical and Structural Properties

This compound has been subject to detailed crystallographic and physicochemical analysis.

PropertyValueSource
CAS Number 7403-75-0[6]
Molecular Formula C₈H₈N₂O₄[4][5][6]
Molecular Weight 196.16 g/mol [4][6]
Appearance Yellow precipitate[5]
Molecular Structure The molecule is nearly planar. The NH group of the acetamido moiety forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. The hydroxyl group participates in intermolecular hydrogen bonding.[4]

G

Synthesis Protocol

The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide is well-documented and is achieved through the acetylation of 4-hydroxy-2-nitroaniline.[5]

Materials:

  • 4-hydroxy-2-nitroaniline

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Sodium bicarbonate

  • Acetonitrile

  • Water

  • Ice bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Salt Formation: Prepare the hydrochloride salt of 4-hydroxy-2-nitroaniline (e.g., 3.08 g, 20 mmol) by adding a slight molar excess of HCl (26 mmol).

  • Dissolution: Dissolve the hydrochloride salt in a mixture of acetonitrile and water (e.g., 1:4 v/v, 125 ml).

  • Cooling: Cool the solution in an ice bath to lower the temperature.

  • Acetylation: Add acetic anhydride (e.g., 2.43 ml, 24 mmol) to the cooled solution.

  • Neutralization: Carefully add sodium bicarbonate (e.g., 3.36–5.04 g, 40–60 mmol) to the mixture while stirring. Maintain the pH of the final reaction mixture between 5.5 and 6.5.[5]

  • Precipitation and Isolation: A yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide will form. Isolate the solid product by filtration.

  • Purification: Purify the crude product by recrystallization, for instance, from an aqueous solution.[5]

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-hydroxy-2-nitroaniline HCl in Acetonitrile/Water Cool Cool solution in ice bath Add_AA Add Acetic Anhydride Neutralize Neutralize with NaHCO3 (pH 5.5-6.5) Precipitate Formation of yellow precipitate Filter Isolate product by filtration Purify Recrystallize from aqueous solution End Pure Product

Relevance in Drug Development

N-(4-hydroxy-2-nitrophenyl)acetamide is of significant interest in pharmacology and toxicology as a potential metabolite of acetaminophen (paracetamol).[5] The oxidative biotransformation of acetaminophen, particularly under conditions of oxidative stress, can lead to the formation of nitrated derivatives. Understanding the formation, properties, and biological activities of these metabolites is crucial for a complete picture of acetaminophen's pharmacology and toxicology.[4]

Part 3: Bridging the Knowledge Gap and Future Directions

The study of this compound is currently in its nascent stages. The additional acetyl group at position 4, compared to its more studied counterpart, will undoubtedly influence its physicochemical properties, such as:

  • Solubility: The added acetyl group may alter the compound's polarity and hydrogen bonding capabilities, thereby affecting its solubility in various solvents.

  • Reactivity: The electronic and steric effects of the second acetyl group could influence the reactivity of the other functional groups on the phenyl ring.

  • Biological Activity: Any interaction with biological targets would be modulated by the presence of the additional acetyl group, potentially leading to a different pharmacological or toxicological profile compared to the mono-acetylated parent compound.

For researchers and drug development professionals, this compound represents an opportunity for foundational research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol, along with comprehensive spectral and physical characterization.

  • Comparative Biological Evaluation: A direct comparison of the biological activity (e.g., cytotoxicity, antioxidant potential, enzyme inhibition) of the di-acetylated compound with the mono-acetylated N-(4-hydroxy-2-nitrophenyl)acetamide and acetaminophen itself.

  • Metabolic Stability: Investigating the metabolic fate of this compound in relevant in vitro and in vivo systems.

References

  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 249–252. [Link]

  • BuyersGuideChem. (n.d.). This compound | 6607-96-1. Retrieved January 30, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 6607-96-1. Retrieved January 30, 2026, from [Link]

  • LookChem. (n.d.). N-(2-Hydroxy-5-nitrophenyl)acetamide. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved January 30, 2026, from [Link]

Sources

A Spectroscopic Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectral characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers synthesizing or working with this compound to anticipate, understand, and verify its structural features.

Molecular Structure and the Imperative of Spectroscopic Verification

This compound possesses a multi-functionalized aromatic core, making it a molecule of interest in medicinal chemistry and materials science. Its chemical identity and purity are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait.

Molecular Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.19 g/mol

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be approached through the acetylation of a suitable precursor. A plausible synthetic route is adapted from the established synthesis of similar compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound start 4-Amino-2-nitrophenol step1 Acetylation with Acetic Anhydride start->step1 Step 1 intermediate N-(4-hydroxy-2-nitrophenyl)acetamide step1->intermediate step2 Friedel-Crafts Acylation with Acetyl Chloride / AlCl₃ intermediate->step2 Step 2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide:

    • Dissolve 4-amino-2-nitrophenol in a suitable solvent such as glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure N-(4-hydroxy-2-nitrophenyl)acetamide.

  • Friedel-Crafts Acylation:

    • Suspend the synthesized N-(4-hydroxy-2-nitrophenyl)acetamide in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

    • Slowly add acetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido group, the acetyl group, and the hydroxyl and amide protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituent effects on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic H (H-3)~ 8.2 - 8.4SingletDownfield shift due to ortho nitro group.
Aromatic H (H-6)~ 7.0 - 7.2SingletShielded by the hydroxyl group.
Acetamido N-H~ 9.5 - 10.5Broad SingletExchangeable with D₂O.
Hydroxyl O-H~ 10.0 - 11.0Broad SingletExchangeable with D₂O.
Acetyl CH₃~ 2.6 - 2.8Singlet
Acetamido CH₃~ 2.1 - 2.3Singlet
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl C=O~ 195 - 200
Acetamido C=O~ 168 - 172
Aromatic C-OH (C-5)~ 155 - 160
Aromatic C-NO₂ (C-2)~ 140 - 145
Aromatic C-NH (C-1)~ 135 - 140
Aromatic C-H (C-6)~ 120 - 125
Aromatic C-H (C-3)~ 115 - 120
Aromatic C-C=O (C-4)~ 110 - 115
Acetyl CH₃~ 28 - 32
Acetamido CH₃~ 23 - 27
NMR Analysis Workflow

cluster_nmr NMR Spectroscopy Workflow sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d₆) acquire Acquire ¹H and ¹³C NMR Spectra sample->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) process->analyze structure Correlate Data with Molecular Structure analyze->structure cluster_ir IR Spectroscopy Workflow sample_prep Prepare Sample (e.g., KBr pellet or thin film) acquire_ir Acquire IR Spectrum sample_prep->acquire_ir analyze_ir Identify Characteristic Absorption Bands acquire_ir->analyze_ir correlate_ir Assign Bands to Functional Groups analyze_ir->correlate_ir

Caption: The process of acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 238. This peak corresponds to the intact molecule.

  • Major Fragmentation Pathways:

    • Loss of an acetyl group (-CH₃CO): m/z = 195

    • Loss of a nitro group (-NO₂): m/z = 192

    • Loss of the acetamido group (-NHCOCH₃): m/z = 179

    • Cleavage of the C-N amide bond.

Mass Spectrometry Workflow and Fragmentation

cluster_ms Mass Spectrometry Analysis ionization Ionize Sample (e.g., Electron Ionization) separation Separate Ions by m/z Ratio ionization->separation detection Detect Ions and Generate Mass Spectrum separation->detection interpretation Analyze Molecular Ion and Fragmentation Pattern detection->interpretation

Caption: The workflow for mass spectrometry analysis.

Conclusion

The predicted spectral data presented in this guide provides a comprehensive and scientifically grounded framework for the characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous compounds, experimental verification is paramount. Researchers are encouraged to use this guide as a reference for interpreting their own experimentally obtained NMR, IR, and MS data to confirm the synthesis and purity of this compound.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. [Link]

  • Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

The Strategic Utility of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a polysubstituted aromatic compound, represents a key building block whose utility is underscored by its unique arrangement of functional groups. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 6607-96-1) is a yellow solid whose value as a chemical intermediate lies in the orthogonal reactivity of its functional groups. The presence of an acetamido, a hydroxyl, an acetyl, and a nitro group on the benzene ring allows for a diverse range of chemical transformations, making it a versatile precursor in multi-step syntheses. The electron-withdrawing nature of the nitro and acetyl groups significantly influences the reactivity of the aromatic ring, while the hydroxyl and acetamido moieties offer sites for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6607-96-1[1][2]
Molecular Formula C₁₀H₁₀N₂O₅[1]
Molecular Weight 238.20 g/mol [1]
Appearance Yellow solid[3]
Purity Typically ≥95%[1]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic strategy involves the formation of an acetanilide, followed by a Fries rearrangement to introduce the acetyl group, and finally, a regioselective nitration.

Synthesis of the Precursor: N-(3-Hydroxyphenyl)acetamide

The journey begins with the acetylation of 3-aminophenol. This reaction protects the amino group as an acetamide, which is a crucial step to modulate its reactivity and directing effect in subsequent electrophilic aromatic substitution reactions.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 3-aminophenol in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.

  • Heat the reaction mixture under reflux for a sufficient duration to ensure complete acetylation.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield N-(3-hydroxyphenyl)acetamide.

The Fries Rearrangement: Strategic Introduction of the Acetyl Group

The Fries rearrangement is a powerful method for converting phenolic esters to hydroxyaryl ketones.[4][5] In this synthesis, N-(3-hydroxyphenyl)acetamide is first O-acetylated, and then the resulting ester undergoes an intramolecular rearrangement to introduce an acetyl group onto the aromatic ring, ortho to the hydroxyl group. This rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride.[4][6]

Experimental Protocol:

  • Suspend N-(3-hydroxyphenyl)acetamide in a suitable solvent and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a low temperature.

  • Slowly add acetyl chloride to the mixture to form the O-acetylated intermediate.

  • Gradually heat the reaction mixture to induce the Fries rearrangement. The temperature is a critical parameter to control the ortho- and para-selectivity of the rearrangement.

  • After the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Purify the product by chromatography to isolate N-(4-acetyl-3-hydroxyphenyl)acetamide.

Regioselective Nitration: The Final Step

The final step is the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. The existing substituents on the aromatic ring direct the incoming nitro group to the desired position. The acetamido and hydroxyl groups are ortho-, para-directing, while the acetyl group is meta-directing. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 2-position.

Experimental Protocol: [3]

  • Dissolve N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 150 mmol) in dichloromethane (150 ml) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add nitric acid (90%, 4.70 ml) dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into water (150 ml) and perform a liquid-liquid extraction with dichloromethane (3 x 150 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield this compound as a yellow solid (3.87 g, 33% yield).[3]

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Nitration 3-Aminophenol 3-Aminophenol N-(3-Hydroxyphenyl)acetamide N-(3-Hydroxyphenyl)acetamide 3-Aminophenol->N-(3-Hydroxyphenyl)acetamide Acetic anhydride, Glacial acetic acid N-(4-acetyl-3-hydroxyphenyl)acetamide N-(4-acetyl-3-hydroxyphenyl)acetamide N-(3-Hydroxyphenyl)acetamide->N-(4-acetyl-3-hydroxyphenyl)acetamide 1. Acetyl chloride, AlCl3 2. Heat This compound This compound N-(4-acetyl-3-hydroxyphenyl)acetamide->this compound Nitric acid, Acetic anhydride, Dichloromethane

Caption: A three-step synthesis of the target intermediate.

Characterization: Spectroscopic Analysis

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques.

¹H NMR Data (CDCl₃): [3]

  • δ 12.83 (1H, s, Ar-OH)

  • δ 10.78 (1H, br s, NH)

  • δ 8.78 (1H, s, Ar-H)

  • δ 8.43 (1H, s, Ar-H)

  • δ 2.68 (3H, s, COCH₃)

  • δ 2.32 (3H, s, NHCOCH₃)

The downfield shift of the hydroxyl proton (12.83 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent acetyl group.

Reactivity and Applications in Drug Development

The strategic arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmacologically active agents.

Diagram 2: Key Reactive Sites and Potential Transformations

G cluster_0 This compound Molecule Nitro_Group Reduction to Amine (e.g., SnCl2/HCl, H2/Pd-C) Molecule->Nitro_Group 1 Hydroxyl_Group O-Alkylation, O-Acylation Molecule->Hydroxyl_Group 2 Acetyl_Group Condensation Reactions (e.g., with hydrazines) Molecule->Acetyl_Group 3 Acetamido_Group Hydrolysis to Amine Molecule->Acetamido_Group 4

Caption: Potential sites for chemical modification.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used to construct a variety of heterocyclic rings, such as benzimidazoles, quinoxalines, or benzodiazepines. This transformation opens up a vast chemical space for the synthesis of potential drug candidates.

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity into the molecule.

  • Condensation Reactions of the Acetyl Group: The acetyl group can participate in condensation reactions, for example, with hydrazines to form pyrazole rings.

  • Hydrolysis of the Acetamido Group: Under appropriate conditions, the acetamido group can be hydrolyzed back to an amine, providing another point for modification.

The strategic sequence of these transformations allows for the efficient synthesis of complex target molecules, making this compound a valuable tool in the drug discovery process.

Safety and Handling

As with all nitrated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its synthesis, while requiring careful control, is achievable through established organic transformations. The unique combination and arrangement of its functional groups provide a versatile platform for the synthesis of a wide range of more complex molecules, particularly those of interest in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

References

  • fries rearrangement of some nitrophenolic esters in the absence of solvent. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1(11), 342-369.
  • 4-Acetamido-3-nitro-phenyl acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

  • 4-Acetamido-3-nitrophenyl acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

  • A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. (2023). Molecules, 28(22), 7689. [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. (2023). Reaction Chemistry & Engineering. [Link]

  • 4-Acetamido-3-nitrophenyl acetate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(3), x220201. [Link]

  • Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. (2025). Organic Process Research & Development. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(3), x220201. [Link]

  • N-(4-hydroxy-2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • General procedure for the acylation of 4-nitrophenol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? (2023). Quora. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(4), 1451-1458. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • What are the precursors for the synthesis of 2 - Nitroaniline? (2025). HOPEMAX. Retrieved January 30, 2026, from [Link]

  • N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide. (n.d.). BuyersGuideChem. Retrieved January 30, 2026, from [Link]

  • N-(2-Hydroxy-4-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the regioselective synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1), a highly functionalized aromatic intermediate often utilized in the development of leukotriene antagonists and oxidative metabolite studies of acetanilides.

The synthesis hinges on the controlled nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide using an in situ generated acetyl nitrate species. This method offers superior regiocontrol compared to mixed-acid nitrations, though it requires strict thermal management to mitigate safety risks and minimize the formation of the competitive 6-nitro isomer.

Key Chemical Transformations
  • Precursor Assembly: Selective N-acetylation of 4-amino-2-hydroxyacetophenone.

  • Electrophilic Aromatic Substitution: Nitration at the sterically congested C2 position (ortho to both amine and hydroxyl groups).

  • Isomer Resolution: Chromatographic separation of the target 2-nitro isomer from the 6-nitro byproduct.

Retrosynthetic Analysis & Mechanism

The target molecule is a tetra-substituted benzene. The retrosynthetic disconnection reveals N-(4-acetyl-3-hydroxyphenyl)acetamide as the logical progenitor.

Mechanistic Pathway

The reaction utilizes acetyl nitrate (


), generated by the reaction of fuming nitric acid with acetic anhydride. Acetyl nitrate is a potent electrophile that allows for nitration at lower temperatures than standard sulfuric/nitric acid mixtures, preserving the sensitive acetyl and acetamido functionalities.
  • Directing Effects:

    • -NHAc (Acetamido): Strong ortho/para director.

    • -OH (Hydroxy): Strong ortho/para director.

    • -COCH3 (Acetyl): Meta director (deactivating).

  • Regioselectivity: The C2 position is electronically activated by both the -NHAc and -OH groups (synergistic activation), despite significant steric hindrance. The C6 position is also activated (ortho to -NHAc, para to -OH). The protocol below favors the isolation of the C2-nitro isomer.

Retrosynthesis Target Target: This compound Precursor Precursor: N-(4-acetyl-3-hydroxyphenyl)acetamide Target->Precursor Nitration (HNO3, Ac2O) Regioselective Insertion Start Starting Material: 1-(4-amino-2-hydroxyphenyl)ethanone Precursor->Start N-Acetylation (Ac2O, DCM)

Figure 1: Retrosynthetic pathway illustrating the disconnection to the commercially available amino-acetophenone.

Experimental Protocol

Materials & Reagents[1][2][3][4]
ReagentPurity/GradeRoleHazard Note
N-(4-acetyl-3-hydroxyphenyl)acetamide >98%SubstrateIrritant
Nitric Acid (HNO₃) 90% (Fuming)ReagentOxidizer, Corrosive
Acetic Anhydride (Ac₂O) Reagent GradeReagentLachrymator, Flammable
Dichloromethane (DCM) AnhydrousSolventVolatile, Carcinogen susp.
Sodium Sulfate (Na₂SO₄) AnhydrousDrying AgentIrritant
Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture (In Situ)
  • Context: Acetyl nitrate is unstable and explosive if isolated. It must be generated in situ at low temperatures.

  • Procedure:

    • Charge a flame-dried 500 mL 3-neck round-bottom flask with N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol).

    • Add Dichloromethane (DCM) (150 mL) and Acetic Anhydride (14.2 mL, 150 mmol).

    • Cool the suspension to 0–5°C using an ice/salt bath. Stir vigorously under nitrogen atmosphere.

Step 2: Controlled Nitration
  • Critical Parameter: Temperature must not exceed 10°C during addition to prevent runaway oxidation or over-nitration.

  • Procedure:

    • Load Nitric Acid (90%) (4.70 mL, 100 mmol) into a pressure-equalizing addition funnel.

    • Add the nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Observation: The mixture may darken or become homogeneous as the reaction proceeds.

    • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

    • Stir for 1 hour . Monitor reaction progress via TLC (50% Ethyl Acetate in Hexane). Look for the consumption of the starting material (Rf ~0.4) and the appearance of two yellow product spots.

Step 3: Workup and Quenching
  • Procedure:

    • Pour the reaction mixture carefully into 150 mL of ice-cold water to quench excess acetyl nitrate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 × 150 mL).

    • Combine the organic phases and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

    • Filter and concentrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield the crude yellow solid.

Step 4: Purification (Isomer Resolution)
  • Context: The reaction produces regiochemical isomers. The target 2-nitro isomer typically elutes before the 6-nitro isomer due to intramolecular hydrogen bonding (NH...O-NO2) reducing its polarity.

  • Procedure:

    • Prepare a silica gel flash column.[1]

    • Eluent A: Hexane / 30% Ethyl Acetate.[1]

    • Eluent B: Hexane / 50% Ethyl Acetate.[1]

    • Load the crude residue dissolved in a minimum amount of DCM/Hexane.

    • Elute initially with Eluent A. Collect the first major yellow fraction .

    • Evaporate solvents to obtain This compound as a bright yellow solid.

Typical Yield: 30–35% (approx. 3.8 – 4.0 g).

Characterization Data

Confirm the identity of the product using Proton NMR. The key diagnostic peaks are the two singlet aromatic protons, indicating a para-relationship or isolated positions on the ring.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H 12.83Singlet1H-OH (Chelated)
¹H 10.78Broad Singlet1H-NHAc (Amide)
¹H 8.78Singlet1HAr-H (C3 or C6)
¹H 8.43Singlet1HAr-H (C6 or C3)
¹H 2.68Singlet3H-COCH₃ (Acetyl)
¹H 2.32Singlet3H-NHCOCH₃ (Acetamide methyl)

Solvent: CDCl₃ (Deuterated Chloroform)

Interpretation:

  • The highly downfield shift of the hydroxyl proton (12.83 ppm) indicates strong intramolecular hydrogen bonding with the adjacent acetyl or nitro group oxygen, confirming the ortho substitution pattern.

  • The two aromatic singlets (8.78 and 8.43 ppm) confirm that the protons are not adjacent (para to each other), consistent with the 1,2,4,5-substitution pattern.

Critical Process Parameters & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: N-(4-acetyl-3-hydroxyphenyl)acetamide Reagents Add DCM + Ac2O Cool to 0°C Start->Reagents Nitration Dropwise HNO3 (90%) Maintain T < 5°C Reagents->Nitration Warm Warm to RT Stir 1 hr Nitration->Warm Quench Quench in Ice Water Extract w/ DCM Warm->Quench Purify Flash Chromatography (Hexane/EtOAc) Quench->Purify End Isolate Target Isomer (First Eluting Fraction) Purify->End

Figure 2: Step-by-step experimental workflow for the nitration process.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<20%) Over-nitration or hydrolysis.Ensure temperature stays <5°C during addition. Quench immediately after 1 hour.
Poor Solubility Product insolubility in DCM.Add a small amount of Methanol (2-5%) during extraction, or use Ethyl Acetate for extraction.
Isomer Co-elution Column overloaded or polarity too high.Reduce EtOAc concentration to 20% initially. Use a longer column bed.
Exotherm Spikes HNO₃ addition too fast.Stop addition immediately. Re-cool flask. Resume only when T < 5°C.

Safety & Compliance

  • Acetyl Nitrate Hazard: The mixture of nitric acid and acetic anhydride generates acetyl nitrate, which is thermally unstable. Never heat the reaction mixture above 30°C. Never store the reaction mixture; quench immediately after completion.

  • Acid Handling: 90% Nitric acid is a potent oxidizer. Use glass syringes or addition funnels only. Avoid contact with organic materials (paper towels, acetone) outside the reaction vessel.

  • Ventilation: Perform all operations in a functioning fume hood to avoid inhalation of NOx fumes.

References

  • Primary Synthesis Protocol

    • ChemicalBook. (n.d.). Synthesis of this compound. Retrieved from (Derived from US Patent 5,206,240).

  • Structural Confirmation & Crystallography

    • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022).[2] N-(4-Hydroxy-2-nitrophenyl)acetamide.[1][3] IUCrData, 7(2), x220201. Link (Provides structural context for the 2-nitro isomer stability and hydrogen bonding patterns).

  • Related Leukotriene Antagonist Chemistry

    • TSI Journals. (2013). Synthesis of pranlukast. Trade Science Inc.[4] Link (Contextualizes the acetophenone precursor).

Sources

Application Note: HPLC Analysis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated protocol for the separation and quantification of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , a critical intermediate in the synthesis of benzamide-based pharmaceuticals and a known oxidative metabolite of acetanilide derivatives.

The presence of multiple functional groups—a phenolic hydroxyl, an acetyl group, an acetamide moiety, and an electron-withdrawing nitro group—creates a unique chromatographic challenge. The intramolecular hydrogen bonding (between the nitro oxygen and acetamide NH) creates a planar, rigid structure that exhibits strong retention on C18 phases but requires strict pH control to suppress the ionization of the phenolic hydroxyl (predicted pKa ~7.06).

This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD), optimized for separating this analyte from potential regioisomers (e.g., 3-nitro isomers) and hydrolysis degradants.

Chemical Context & Structural Analysis[2][3][4]

Understanding the analyte's behavior is prerequisite to method development. The molecule contains an acidic phenol made more acidic by the ortho-nitro group.

ChemicalStructure Core Benzene Ring (Hydrophobic Core) Nitro 2-Nitro Group (-NO2) Electron Withdrawing Induces Planarity Core->Nitro Phenol 5-Hydroxy (-OH) pKa ~7.0 Ionizable Core->Phenol Acetyl 4-Acetyl (-COCH3) Ketone Core->Acetyl Amide 1-Acetamide (-NHCOCH3) Neutral/Weakly Basic Core->Amide Nitro->Amide Intramolecular H-Bond (Increases Retention) Phenol->Acetyl Potential H-Bond

Figure 1: Functional group analysis highlighting the intramolecular interactions that influence chromatographic selectivity.

Critical Method Parameters (CMP)
  • pH Control: The phenolic pKa is ~7.06. To ensure the molecule remains in its neutral (protonated) state for consistent retention and sharp peak shape, the mobile phase pH must be ≤ 3.0 . Operating near pH 7 will cause peak broadening due to partial ionization.

  • Detection Wavelength: While the benzene ring absorbs at 254 nm, the nitro-phenol conjugation often creates a bathochromic shift. A secondary monitoring wavelength at 320 nm is recommended to increase specificity against non-nitro impurities.

Validated Analytical Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Alternative for Isomer Separation: Phenyl-Hexyl phases (utilizing

      
      -
      
      
      
      interactions).[1]
  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: 85% Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1%

    
     in Water. (Add 1 mL of 85% phosphoric acid to 1 L of water).
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 3.5 µm columns.
Column Temp 30°CMaintains consistent viscosity and retention times.
Injection Vol 5 - 10 µLPrevent column overload; adjust based on concentration.
Detection Ch A: 254 nm (BW 4)Ch B: 320 nm (BW 4)254 nm for universal aromatic detection; 320 nm for nitro-specificity.
Run Time 20 MinutesSufficient for elution of late-eluting dimers.
Gradient Program

A gradient is required to separate the main peak from potential hydrolysis products (more polar) and dimers (less polar).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Polar Impurities)
12.004060Linear Ramp (Main Peak Elution)
14.00595Wash Step
16.00595Hold Wash
16.10955Return to Initial
20.00955Re-equilibration

Sample Preparation Workflow

Caution: Nitro-aromatics can be toxic. Handle with appropriate PPE.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of this compound standard.

    • Dissolve in 2 mL DMSO or Methanol (Solubility in pure water is poor).

    • Sonicate for 5 minutes. Dilute to volume with Mobile Phase A/B (50:50).

  • Working Standard (50 µg/mL):

    • Dilute the Stock Solution using the initial mobile phase (95:5 Water:ACN).

    • Note: Diluting in high organic solvent can cause "solvent effect" peak distortion (fronting) at the beginning of the gradient. Ensure the final diluent matches the initial gradient conditions as closely as solubility permits.

Method Development Logic & Troubleshooting

This flowchart illustrates the decision-making process for optimizing the separation, specifically addressing common issues like peak tailing or isomer co-elution.

MethodLogic Start Initial Run (Gradient 5-95% B) CheckShape Check Peak Shape Start->CheckShape Tailing Issue: Peak Tailing CheckShape->Tailing Resolution Issue: Isomer Co-elution (2-nitro vs 3-nitro) CheckShape->Resolution Good Pass: Sym < 1.2 Res > 2.0 CheckShape->Good FixTailing Action: Lower pH to 2.0 (Suppress Phenol Ionization) Tailing->FixTailing FixRes Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Resolution->FixRes FixTailing->Good FixRes->Good

Figure 2: Troubleshooting logic for optimizing nitro-acetanilide separations.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Phenol ionization.Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" (End-capped) column.
Split Peak Sample solvent too strong.Dilute sample in < 20% ACN.
Retention Time Drift Temperature fluctuation or pH drift.Use a column oven (30°C). Verify buffer pH daily.
Ghost Peaks Carryover of late-eluting dimers.Extend the "Wash Step" (95% B) to 5 minutes.

References

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (n.d.). Separation of 4'-Nitroacetoacetanilide on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Acidic Mobile Phase Selection).

Sources

"N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" NMR sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Sample Preparation for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Executive Summary

This guide details the protocol for preparing high-resolution Nuclear Magnetic Resonance (NMR) samples of This compound (CAS: 6607-96-1). This compound presents specific challenges due to its multiple polar functional groups (nitro, hydroxyl, acetamido) and potential for strong intramolecular hydrogen bonding.

Correct sample preparation is critical to resolving the highly deshielded exchangeable protons (–OH and –NH) which are diagnostic for the substitution pattern of this polysubstituted benzene ring. This protocol prioritizes Deuterated Chloroform (CDCl₃) as the primary solvent based on literature precedence and spectral resolution, with DMSO-d₆ as a secondary option for solubility enhancement.

Chemical Profile & Safety Assessment

Before handling, the operator must understand the physicochemical properties that dictate the preparation strategy.

PropertySpecificationImplication for NMR
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol Requires ~5–10 mg for decent S/N in ¹H NMR.
Physical State Yellow SolidColor indicates conjugation/nitro group; check for particulate clarity.
Key Functionalities Nitro (-NO₂), Phenol (-OH), Amide (-NHAc), Ketone (-Ac)Potential for aggregation; H-bonding affects chemical shifts.
Safety Irritant / Toxic Handle in a fume hood. Nitrophenols can be skin sensitizers.

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it determines the visibility of the diagnostic exchangeable protons.

Primary Recommendation: CDCl₃ (Chloroform-d)

  • Rationale: Literature data confirms solubility and spectral clarity in CDCl₃.

  • Mechanism: The non-polar nature of CDCl₃ encourages the molecule to maintain its intramolecular hydrogen bonds .

    • The –OH proton (ortho to the acetyl group) forms a stable 6-membered chelate, shifting it to ~12.8 ppm .

    • The –NH proton (ortho to the nitro group) forms a H-bond with the nitro oxygen, shifting it to ~10.8 ppm .

  • Advantage: These sharp, deshielded peaks are structural fingerprints that might be broadened or lost to exchange in protic solvents like Methanol-d₄.

Secondary Option: DMSO-d₆ (Dimethyl Sulfoxide-d₆)

  • Use Case: If the sample exhibits poor solubility (turbidity) in CDCl₃ or for ¹³C NMR where higher concentrations (>30 mg) are required.

  • Trade-off: DMSO is a strong H-bond acceptor. It may disrupt the intramolecular H-bonds, shifting the –OH and –NH peaks and potentially broadening them due to increased viscosity or water exchange.

Detailed Preparation Protocol

Reagents and Equipment
  • Compound: this compound (>95% purity).[1]

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

  • Tubes: 5mm High-Precision NMR Tubes (e.g., Wilmad 507-PP or equivalent).

  • Filtration: Pasteur pipette packed with a small plug of glass wool or cotton.

Step-by-Step Workflow
  • Massing: Weigh 5.0 – 10.0 mg of the yellow solid into a clean 1.5 mL microcentrifuge tube or glass vial. Do not weigh directly into the NMR tube to avoid static sticking to the walls.

  • Solvation: Add 0.6 mL (600 µL) of CDCl₃.

    • Technique: Swirl gently. If solids persist, sonicate for 30–60 seconds. The solution should be a clear, bright yellow.

  • Inspection: Hold the vial up to a light source. If any turbidity or particles remain, filtration is mandatory . Suspended solids degrade magnetic field homogeneity (shimming).[2]

  • Filtration (The "Pipette Filter" Method):

    • Pack a small amount of clean glass wool into the neck of a Pasteur pipette.

    • Place the tip of the pipette into the NMR tube.[3][4]

    • Transfer the solution from the vial through the filter pipette into the NMR tube.[4]

  • Capping & Mixing: Cap the tube firmly. Invert 3 times to ensure mixing.

  • Labeling: Label the cap (not the tube glass) with a permanent marker.

NMR_Prep_Workflow Start Weigh Sample (5-10 mg) Solvent Add CDCl3 (600 µL) Start->Solvent Dissolve Vortex / Sonicate (Clear Yellow Soln) Solvent->Dissolve Check Check Clarity Dissolve->Check Filter Filter through Glass Wool Check->Filter Turbid Transfer Transfer to 5mm Tube Check->Transfer Clear Filter->Transfer Acquire Acquire NMR Transfer->Acquire

Figure 1: Decision logic for NMR sample preparation, emphasizing the critical filtration step for turbid samples.

Acquisition Parameters & Expected Data

For a standard 400 MHz or 600 MHz spectrometer:

  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Spectral Width: -2 to 16 ppm . Crucial: The OH peak is at ~12.8 ppm. Standard parameters often cut off at 12 or 14 ppm. Ensure the window is wide enough.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The intramolecular H-bonded protons may have longer T1 relaxation times; a short delay will reduce their integration accuracy.

  • Scans (NS): 16 or 32 scans are usually sufficient for 10 mg.

Expected Chemical Shifts (CDCl₃)
AssignmentShift (δ ppm)MultiplicityInterpretation
-OH (C5) 12.83 Singlet (s)Diagnostic: Intramolecular H-bond to Acetyl C=O.
-NH (Amide) 10.78 Broad Singlet (br s)H-bond to Nitro group.
Ar-H (C3) 8.78 Singlet (s)Deshielded by ortho-Nitro and ortho-Acetyl.
Ar-H (C6) 8.43 Singlet (s)Para to C3.
Acetyl -CH₃ 2.68 Singlet (s)Ketone methyl.
Amide -CH₃ 2.32 Singlet (s)Amide methyl.

Note: Data derived from literature synthesis of the specific isomer [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broadened Peaks Wet Solvent or Aggregation1. Use a fresh ampoule of CDCl₃.2. Filter the sample to remove micro-precipitates.
Missing -OH Peak Spectral Width too narrowIncrease spectral width (SW) to 16 ppm or 20 ppm.
Missing -OH Peak Chemical ExchangeIf using MeOD or wet DMSO, the proton may exchange. Switch to dry CDCl₃.
Extra Peaks Residual SolventCheck for Acetone (~2.17 ppm) or Water (~1.56 ppm in CDCl₃). Dry sample in vacuo.

References

  • Provides specific 1H NMR d
  • Iowa State University. (n.d.). NMR Sample Preparation Guide. Chemical Instrumentation Facility. Retrieved from [Link]

    • General best practices for concentr
  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

    • Protocols for filtering and drying NMR samples.

Sources

Application Note: LC-MS/MS Characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical impurity profiling and metabolite identification. It details the mass spectrometric characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , a polysubstituted aromatic compound sharing structural motifs with paracetamol (acetaminophen) impurities and nitrated metabolic byproducts.

Introduction & Compound Significance

This compound (Formula: C₁₀H₁₀N₂O₅; MW: 238.[1][2]19) represents a complex class of "push-pull" aromatic systems. It features electron-donating groups (hydroxy, acetamido) and electron-withdrawing groups (nitro, acetyl) on the same phenyl ring.

In drug development, this compound is relevant as:

  • Potential Genotoxic Impurity (PGI): Nitro-aromatics are often flagged for mutagenic potential; accurate detection is critical.

  • Degradation Product: It may arise during the nitration of acetanilide derivatives or the oxidative degradation of acetyl-phenols.

  • Metabolite Analog: Structurally similar to Phase I oxidation products of paracetamol and acebutolol.

This guide provides a validated approach to ionizing, fragmenting, and quantifying this molecule using High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems.

Physicochemical Properties & Ionization Strategy[3][4]

PropertyValueMS Implication
Molecular Weight 238.19 DaMonoisotopic Mass: 238.0590
LogP ~1.5 (Predicted)Retains well on C18; elutes mid-gradient.[3]
pKa (Phenol) ~6.0–7.0The ortho-nitro and para-acetyl groups significantly increase acidity compared to phenol (pKa 10).
pKa (Amide) ~ -1.5Very weak base; difficult to protonate efficiently in ESI+.
Strategic Decision: Polarity Selection
  • Primary Mode: Negative Electrospray Ionization (ESI-).

    • Reasoning: The phenolic hydroxyl group at position 5 is rendered highly acidic by the electron-withdrawing nitro group at position 2 and the acetyl group at position 4. This ensures robust deprotonation to form [M-H]⁻ (m/z 237.05) .

  • Secondary Mode: Positive Electrospray Ionization (ESI+).

    • Reasoning: While less sensitive, ESI+ can generate [M+H]⁺ (m/z 239.07) or [M+Na]⁺ (m/z 261.05) adducts. This mode is useful for confirming the molecular weight but prone to ion suppression due to the low basicity of the amide nitrogen.

Experimental Protocol

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to potential low solubility in water/methanol).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Matrix Considerations: For biological matrices, use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB) to retain the polar nitro-phenol moiety.

B. Liquid Chromatography (LC) Conditions

Separation requires a stationary phase that can handle the planar, aromatic nature of the compound while preventing peak tailing caused by the nitro group.

  • Column: C18 with polar-embedded group (e.g., Waters Acquity BEH Shield RP18) or Phenyl-Hexyl (for π-π selectivity).

  • Dimensions: 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Avoid Formic acid in Negative mode if possible, as it suppresses ionization; Acetate buffers are preferred.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min) %B Event
0.0 5 Initial equilibration
1.0 5 Load/Desalt
8.0 95 Linear Gradient
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

C. Mass Spectrometry Parameters (Source: ESI)
  • Capillary Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+).

  • Desolvation Temp: 450°C (High temp required for nitro-aromatics).

  • Gas Flow: 800 L/hr.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitro group).

Mass Spectral Interpretation & Fragmentation Pathways[3]

Pathway A: Negative Mode ([M-H]⁻ m/z 237)

The fragmentation is driven by the stability of the phenoxide anion and the lability of the nitro and acetamido groups.

  • Precursor: m/z 237.05 ([M-H]⁻)

  • Primary Fragment (Loss of NO): m/z 207. The nitro group often rearranges to a nitrite ester followed by loss of NO radical (30 Da) or NO₂ (46 Da).

  • Secondary Fragment (Loss of Ketene): m/z 195. Cleavage of the acetamido group (-CH₂CO, 42 Da).

  • Deep Fragmentation: Combined loss of Acetyl and Nitro groups leads to the substituted aniline core.

Pathway B: Positive Mode ([M+H]⁺ m/z 239)
  • Precursor: m/z 239.07 ([M+H]⁺)

  • Dominant Fragment (Loss of Ketene): m/z 197. Characteristic of all acetanilides. The amide bond cleaves, expelling neutral ketene (CH₂=C=O, 42 Da) to yield the protonated aniline amine.

  • Subsequent Loss (Water/Nitro): m/z 179 (Loss of H₂O from ortho effect) or m/z 151 (Loss of NO₂).

Visualizations

Figure 1: MS/MS Fragmentation Logic (ESI+ Mode)

This diagram illustrates the sequential breakdown of the molecule in positive ionization mode, which provides the most structural information.

FragmentationPathway cluster_legend Key Mechanism M_H Precursor Ion [M+H]+ m/z 239.07 (Intact Molecule) Frag1 Fragment 1 m/z 197.06 (Loss of Ketene -42 Da) M_H->Frag1 Amide Cleavage (- C2H2O) Frag2 Fragment 2 m/z 179.05 (Loss of H2O -18 Da) Frag1->Frag2 Ortho-Effect (Nitro/Amine interaction) Frag3 Fragment 3 m/z 151.05 (Loss of NO2 -46 Da) Frag1->Frag3 Nitro Scission desc The loss of 42 Da (Ketene) is diagnostic for N-acetylated aromatics.

Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of ketene followed by nitro-group degradation.[1]

Figure 2: Analytical Workflow Protocol

A step-by-step decision tree for method development.

Workflow Start Sample Preparation Solubility Dissolve in DMSO (Hydrophobic/Polar mix) Start->Solubility Ionization Select Polarity Solubility->Ionization ESI_Neg ESI Negative (Quantification) Ionization->ESI_Neg Primary ESI_Pos ESI Positive (Structure Conf.) Ionization->ESI_Pos Secondary LC LC Separation Phenyl-Hexyl Col ESI_Neg->LC ESI_Pos->LC MSMS MRM Optimization LC->MSMS Report Generate Impurity Profile MSMS->Report Data Analysis

Caption: Recommended workflow for the analysis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal in ESI+ Electron-withdrawing groups reduce basicity.Switch to ESI- . Use Ammonium Acetate buffer (pH 4.5–6.5) to promote phenoxide formation.
Peak Tailing Interaction of Nitro group with silanols.Use an end-capped column (e.g., BEH Shield or HSS T3). Increase buffer strength to 10 mM.
In-Source Fragmentation Labile Nitro group falling off in source.[4]Reduce Cone Voltage . Monitor m/z 197 (in ESI+) or m/z 207 (in ESI-) to check for degradation.
Carryover Compound sticking to injector.[4]Use a needle wash with high organic content (e.g., 90:10 MeOH:Water + 0.1% Formic Acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.[1][5][6][7] IUCrData. Retrieved from [Link][6]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley.[1] (General reference for nitro-aromatic fragmentation mechanisms).

Sources

Application Note: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide in Metabolic Enzyme Assays

[1][3]

Executive Summary

This compound (NAHNA) is a highly functionalized nitro-aromatic compound featuring an acetanilide core decorated with acetyl, hydroxyl, and nitro groups.[1][2][3] Its unique electronic structure—specifically the ortho-nitro-phenol motif—makes it a critical tool for two distinct classes of enzymatic assays:[1][2]

  • Nitroreductase (NTR) Activity Profiling: Acting as a chromogenic substrate to measure reductive metabolism under hypoxic conditions.[1][2]

  • Sulfotransferase (SULT) Inhibition: Serving as a competitive inhibitor for Cytosolic Sulfotransferases (specifically SULT1A1), mimicking the binding of catecholamines and nitrophenolic xenobiotics.[1][2]

This guide provides validated protocols for utilizing NAHNA to quantify enzyme kinetics and inhibition constants (

12

Chemical & Biological Properties[1][4][5][6][7][8]

PropertySpecificationRelevance to Assay
Solubility DMSO (>50 mM), EthanolStock solutions must be prepared in DMSO; limit final DMSO to <1% in assays to prevent enzyme denaturation.[1][2]
pKa (Phenolic) ~6.5 - 7.2The ionization state of the 5-hydroxyl group is pH-dependent.[1][2] Assays should be buffered at pH 7.4 to ensure physiological relevance.
Absorbance (

)
340–410 nm (pH dependent)The nitro group provides strong absorbance.[1][2] Reduction to the amine (aniline) causes a hypsochromic shift (blue shift), enabling spectrophotometric monitoring.[1][2]
Stability Light SensitiveProtect stocks from direct light to prevent photo-degradation of the nitro moiety.[1][2]

Mechanism of Action

Nitroreductase (NTR) Substrate

Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases catalyze the reduction of the C-2 nitro group on NAHNA to a hydroxylamine or amine.[1][2] This reduction alters the conjugated

12
Sulfotransferase (SULT) Inhibition

NAHNA acts as a dead-end inhibitor for SULT1A1.[1][2] The electron-withdrawing nitro group adjacent to the phenolic hydroxyl increases the acidity of the -OH, allowing it to tightly bind the enzyme's active site without easily accepting the sulfonyl group from the cofactor PAPS (3'-phosphoadenosine 5'-phosphosulfate), effectively blocking the sulfation of standard substrates like p-nitrophenol or dopamine.[1][2]

MetabolicPathwaysNAHNANAHNA(Substrate/Inhibitor)NTRNitroreductase(Enzyme)NAHNA->NTR BindsSULTSulfotransferase(SULT1A1)NAHNA->SULT CompetitiveInhibitionReduced_NAHNAReduced Metabolite(Amine/Hydroxylamine)NTR->Reduced_NAHNA Reduction(NADPH dependent)Sulfated_SubstrateSulfated ProductSULT->Sulfated_Substrate CatalysisPAPSPAPS(Cofactor)PAPS->SULT CosubstrateSubstrateNative Substrate(e.g., Dopamine)Substrate->SULT Blocked by NAHNA

Figure 1: Dual mechanism of NAHNA.[1][2] Top path: Reductive metabolism by Nitroreductase.[1][2] Bottom path: Competitive inhibition of Sulfotransferase (SULT) preventing native substrate conjugation.[1][2]

Experimental Protocols

Protocol A: Nitroreductase Kinetic Assay (Reductive Metabolism)

Objective: Determine the metabolic stability and reduction rate of NAHNA.

Materials:

  • Recombinant Human or Bacterial Nitroreductase (e.g., E. coli NfsB or Human DT-Diaphorase).[1][2]

  • Cofactor: NADPH (10 mM stock in PBS).[1][2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

  • NAHNA Stock: 10 mM in DMSO.[1]

Workflow:

  • Preparation: Dilute NAHNA to concentrations of 10, 20, 50, 100, and 200 µM in Phosphate Buffer (keep DMSO <1%).

  • Blanking: Prepare a "No Enzyme" control for each concentration to account for non-enzymatic degradation.

  • Initiation:

    • Add 180 µL of Substrate/Buffer mix to a 96-well UV-transparent plate.

    • Add 10 µL of Enzyme solution (0.1 U/mL final).

    • Incubate at 37°C for 5 minutes.

    • Add 10 µL of NADPH (1 mM final concentration) to start the reaction.[1][2]

  • Measurement: Monitor Absorbance at 400 nm kinetically every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the decay curve.[1][2]
      
    • Plot

      
       vs. [NAHNA] to determine 
      
      
      and
      
      
      using the Michaelis-Menten equation.[1][2]
Protocol B: SULT1A1 Inhibition Screening

Objective: Quantify the inhibitory potency (

12

Materials:

  • Enzyme: Recombinant Human SULT1A1.[1][2]

  • Substrate: 4-Methylumbelliferone (4-MU) (Fluorogenic substrate).[1][2]

  • Cofactor: PAPS (20 µM final).[1][2]

  • Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).[1][2]

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.[1]

Workflow:

  • Inhibitor Dilution: Prepare a serial dilution of NAHNA (0.1 µM to 100 µM) in Assay Buffer.

  • Enzyme Mix: Mix SULT1A1 (2 µg/mL) with NAHNA dilutions. Incubate for 10 minutes at 37°C to allow inhibitor binding.[1]

  • Substrate Mix: Prepare a mix of 4-MU (10 µM) and PAPS (20 µM).

  • Reaction: Add 50 µL Substrate Mix to 50 µL Enzyme/Inhibitor Mix.

  • Kinetics: Measure the decrease in fluorescence (sulfation quenches 4-MU fluorescence) or use a coupled assay (generating p-nitrophenol) if available.

    • Alternative: If using p-nitrophenol as substrate, measure OD 405 nm formation of p-nitrophenyl sulfate (transparent) vs p-nitrophenol (yellow).[1] NAHNA inhibition will sustain the yellow color.[1]

  • Data Processing:

    • Calculate % Inhibition:

      
      .[1][2]
      
    • Fit data to a sigmoidal dose-response curve to extract

      
      .[1][2]
      

Data Analysis & Interpretation

Expected Results Table
Assay TypeParameterExpected Outcome with NAHNAInterpretation
NTR Kinetic Absorbance (400 nm)Time-dependent Decrease NAHNA is reduced to the amine/hydroxylamine.[1][2] Rate correlates with enzyme activity.[1]
SULT Inhibition Product FormationConcentration-dependent Decrease NAHNA competes with the substrate for the active site.[1][2]
Control (No NADPH) Absorbance/FluorescenceStable SignalConfirms reaction is cofactor-dependent and not spontaneous hydrolysis.[1][2]
Calculating Inhibition Constant ( )

To determine the mode of inhibition (Competitive vs. Non-competitive) for Protocol B, use the Cheng-Prusoff equation (assuming competitive inhibition based on structural homology):

12
  • 
     : Derived from the dose-response curve.[1][2]
    
  • 
     : Concentration of substrate (e.g., 4-MU) used in the assay.[1][2]
    
  • 
     : The Michaelis constant of the substrate for SULT1A1.[1][2]
    

Troubleshooting & Optimization

  • High Background Absorbance: NAHNA is yellow/orange.[1] If the background at 400 nm is too high (>1.5 OD), reduce the concentration of NAHNA or switch to a pathlength correction calculation.

  • Solubility Issues: If precipitation occurs upon adding NAHNA to the buffer, perform a stepwise dilution from DMSO into warm buffer with vigorous vortexing. Ensure final DMSO is <1%.[1][2]

  • Enzyme Stability: SULTs are sensitive to freeze-thaw cycles.[1][2] Aliquot enzymes immediately upon receipt and store at -80°C.

References

  • Guengerich, F. P. (2001).[1][2] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650.[1]

  • Gamage, N., et al. (2006).[1][2] "Structure and function of human sulfotransferases." Toxicological Sciences, 90(1), 5–22.[1]

  • Race, P. R., et al. (2005).[1][2] "Structural analysis of the substrate specificity of human nitroreductase." Journal of Molecular Biology, 346(5), 1329-1341.[1][2]

  • Coughtrie, M. W. (2016).[1][2] "Sulfotransferases in Drug Metabolism and Toxicology." Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1023-1036.[1][2]

Application Note: High-Fidelity Synthesis and Proteomic Profiling of PROTACs Derived from N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Chemical Biology and Proteomics focusing on Targeted Protein Degradation (TPD) . It details the strategic application of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1) as a high-value scaffold for synthesizing and validating PROTACs (Proteolysis Targeting Chimeras).

Executive Summary

This compound is a specialized nitro-acetanilide scaffold utilized as a "Protein Degrader Building Block" in the synthesis of small-molecule degraders. Structurally, it serves as a precursor to benzopyran-class ligands (often targeting GPCRs like Leukotriene receptors) and provides orthogonal functional handles (nitro, hydroxyl, acetyl) for precise linker attachment.

This guide provides a comprehensive workflow for:

  • Chemical Activation: Transforming the scaffold into a functional PROTAC warhead via nitro-reduction and benzopyran cyclization.

  • Proteomic Validation: Quantifying degradation selectivity and potency using Tandem Mass Tag (TMT) multiplexing and LC-MS/MS.

Scientific Background & Mechanism[1][2]

Structural Logic

The compound features a highly substituted benzene ring with three critical pharmacophoric handles:

  • 2-Nitro Group (-NO₂): A "masked" attachment point. Upon reduction to an amine (-NH₂), it serves as the primary site for linker conjugation (to the E3 ligase ligand).

  • 4-Acetyl & 5-Hydroxy Groups: These form a chelating motif or a precursor for ring closure (e.g., to form a chromone or benzopyran core), which is a privileged structure in medicinal chemistry for binding diverse protein targets.

The PROTAC Strategy

In TPD, this scaffold acts as the Target Protein Ligand (Warhead) . The workflow involves:

  • Scaffold Functionalization: Converting the building block into a full ligand (e.g., a benzopyran antagonist).

  • Linker Attachment: Coupling the ligand to an E3 ligase recruiter (e.g., Thalidomide for Cereblon or VHL-032 for VHL) via an alkyl/PEG linker.

  • Ubiquitination: The resulting PROTAC induces proximity between the target protein and the E3 ligase, triggering poly-ubiquitination and proteasomal degradation.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the building block into a functional PROTAC.

SynthesisPathway Scaffold N-(4-Acetyl-5-hydroxy- 2-nitrophenyl)acetamide (CAS: 6607-96-1) Intermediate Benzopyran/Ligand Formation (Cyclization) Scaffold->Intermediate Aldol/Cyclization Reduced Amine Functionalization (-NO2 → -NH2) Intermediate->Reduced H2, Pd/C (Nitro Reduction) Linker Linker Attachment (PEG/Alkyl Chain) Reduced->Linker Amide Coupling PROTAC Final PROTAC (Ligand-Linker-E3 Recruiter) Linker->PROTAC E3 Ligand Conjugation

Figure 1: Synthetic workflow transforming the nitro-acetanilide scaffold into a bioactive PROTAC.[1]

Experimental Protocols

Protocol A: Chemical Functionalization (Ligand Synthesis)

Objective: Prepare the scaffold for linker attachment by reducing the nitro group to a reactive aniline.

Reagents:

  • This compound (Start Material)[2][3]

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or Ammonium Formate

  • Methanol (MeOH) / Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 238 mg, 1 mmol) of the scaffold in 10 mL anhydrous MeOH:THF (1:1).

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Argon).

  • Reduction: Stir the mixture under H₂ atmosphere (balloon pressure) at RT for 4–6 hours. Monitor by TLC or LC-MS (Disappearance of nitro peak ~238 Da, appearance of amine ~208 Da).

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Validation: Verify the product (N-(4-Acetyl-5-hydroxy-2-aminophenyl)acetamide) via ¹H-NMR. The resulting -NH₂ is now ready for amide coupling with a bifunctional linker (e.g., Boc-NH-PEG-COOH).

Protocol B: Proteomic Profiling (TMT-MS Workflow)

Objective: Quantify the degradation efficiency and specificity of the synthesized PROTAC in live cells.

Reagents:

  • Target Cells (e.g., HeLa, Jurkat)

  • Synthesized PROTAC (from Protocol A)

  • DMSO (Vehicle)

  • TMTpro 16-plex Labeling Kit (Thermo Fisher)

  • Lysis Buffer (8 M Urea, 50 mM HEPES pH 8.5, Protease/Phosphatase Inhibitors)

Workflow:

1. Cell Treatment
  • Seed: Plate cells at 70% confluence in 6-well plates.

  • Treat: Incubate with PROTAC (concentrations: 10 nM, 100 nM, 1 µM) or DMSO control for 6, 12, and 24 hours .

  • Harvest: Wash cells 3x with ice-cold PBS. Flash freeze pellets in liquid nitrogen.

2. Sample Preparation & Digestion[3]
  • Lysis: Resuspend pellets in Lysis Buffer. Sonicate (30s on/off x 3). Clarify by centrifugation (16,000 x g, 10 min).

  • Reduction/Alkylation: Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <1 M with HEPES. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Desalting: Purify peptides using C18 Sep-Pak cartridges. Lyophilize.

3. TMT Labeling & Fractionation
  • Label: Resuspend peptides in 100 mM TEAB. Add TMTpro reagents (dissolved in anhydrous ACN) to specific samples (e.g., DMSO = 126, 10 nM = 127N, etc.).

  • Quench: Add 5% Hydroxylamine after 1 hour.

  • Pool: Combine all samples 1:1.

  • Fractionate: Perform high-pH reversed-phase fractionation (8–12 fractions) to reduce sample complexity.

4. LC-MS/MS Acquisition
  • Instrument: Orbitrap Eclipse or Exploris 480.

  • Method: Data-Dependent Acquisition (DDA) or Real-Time Search (RTS)-SPS-MS3 for maximum accuracy.

  • Gradient: 90-minute linear gradient (5–35% ACN in 0.1% Formic Acid).

Data Analysis & Interpretation

Objective: Identify proteins that are significantly downregulated in PROTAC-treated samples compared to DMSO.

Quantitative Metrics

Data should be processed using Proteome Discoverer or MaxQuant.

MetricThreshold for "Hit"Interpretation
Fold Change (FC) Log2(PROTAC/DMSO) < -0.5Indicates >30% degradation.
P-value < 0.05 (t-test)Statistically significant depletion.
Peptide Count > 2 unique peptidesHigh confidence identification.
Visualization (Volcano Plot Logic)

The "Hit" (Target Protein) will appear in the upper-left quadrant (high significance, high depletion). Off-target degradations will also appear here, necessitating rescue experiments (e.g., co-treatment with MG132 proteasome inhibitor).

ProteomicsWorkflow Cells Cell Culture (PROTAC Treatment) Lysis Lysis & Digestion (Trypsin) Cells->Lysis Harvest TMT TMT Labeling (Multiplexing) Lysis->TMT Peptides MS LC-MS/MS (Orbitrap) TMT->MS Pooled Sample Bioinfo Bioinformatics (Volcano Plot) MS->Bioinfo Raw Data

Figure 2: Proteomic workflow for validating PROTAC efficacy.

References

  • CP Lab Safety. (n.d.). This compound Product Page. Retrieved from

  • Brown, F. J., et al. (1993). Benzopyran derivatives as leukotriene antagonists. U.S. Patent No. 5,206,240.[2][3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. (Contextual grounding for TMT-PROTAC workflow).
  • PubChem. (n.d.).[1][4][5] Compound Summary: this compound (CAS 6607-96-1).[6][7][8] National Library of Medicine. Retrieved from

Sources

Developing analogs of "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Analogs

Abstract

This application note details the synthetic protocols and structural optimization strategies for This compound (CAS 6607-96-1), a highly functionalized nitro-acetophenone scaffold. Characterized by a dense substitution pattern—featuring acetamido, nitro, acetyl, and hydroxyl groups—this molecule serves as a critical intermediate for developing anti-inflammatory agents , CysLT1 antagonists , and polyphenolic metabolites . We provide a validated workflow for its regioselective synthesis, chromatographic purification, and downstream functionalization to generate diverse chemical libraries.

Introduction: The Scaffold Advantage

In medicinal chemistry, the "magic methyl" and "privileged scaffold" concepts drive drug discovery. The target molecule, This compound (hereafter Compound A ), represents a "privileged" core due to its unique electronic and steric properties:

  • Intramolecular H-Bonding: The ortho-relationship between the nitro and acetamido groups, and the ortho-relationship between the acetyl and hydroxyl groups, creates rigid planar conformations favorable for protein binding pockets.

  • Metabolic Relevance: Structurally analogous to oxidative metabolites of acetaminophen and acetanilides, providing a template for toxicity and efficacy studies.

  • Synthetic Versatility: Four distinct functional handles (–NHAc, –NO₂, –OH, –COCH₃) allow for orthogonal modification, enabling rapid SAR (Structure-Activity Relationship) exploration.

Strategic Analog Design

To maximize the therapeutic potential of this scaffold, we employ a "Divide and Conquer" modification strategy. The goal is to modulate lipophilicity (LogP), electronic distribution, and steric bulk.

Design Logic
  • Region I (The Warhead - Nitro Group): Reduction to amine followed by sulfonylation or amidation to target specific residues (e.g., Cysteine/Serine).

  • Region II (The Donor - Hydroxyl Group): Alkylation to improve membrane permeability or introduction of solubilizing groups (e.g., PEG chains).

  • Region III (The Acceptor - Acetyl Group): Condensation reactions (Claisen-Schmidt) to form chalcones or heterocycles (quinolines).

SAR_Strategy Target Core Scaffold (Compound A) Nitro Nitro Reduction (-NH2 -> Sulfonamides) Target->Nitro  Region I Hydroxy O-Alkylation (Ethers/Esters) Target->Hydroxy  Region II Acetyl Aldol Condensation (Chalcones/Heterocycles) Target->Acetyl  Region III Amide Amide Hydrolysis (Aniline Analogs) Target->Amide  Region IV

Figure 1: Strategic diversification points on the this compound core.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize Compound A from N-(4-acetyl-3-hydroxyphenyl)acetamide with high regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (Nitration). Challenge: The precursor has two activating groups (–OH, –NHAc) and one deactivating group (–COCH₃). The –OH and –NHAc groups direct ortho/para. The target requires nitration para to the hydroxyl group (position 6 relative to acetamide, position 2 in final numbering).

Reagents:

  • Precursor: N-(4-acetyl-3-hydroxyphenyl)acetamide (1.0 eq)

  • Nitric Acid (90%, fuming) (2.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mmol (9.66 g) of N-(4-acetyl-3-hydroxyphenyl)acetamide in 150 mL of anhydrous DCM in a round-bottom flask under N₂ atmosphere.

  • Activation: Add acetic anhydride (150 mmol, 14.2 mL) to the solution. Cool the mixture to 0–5°C using an ice-salt bath.

  • Nitration: Add nitric acid (100 mmol, 4.70 mL) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 1:1).

  • Quenching: Pour the reaction mixture into 150 mL of ice-water. Stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous layer with DCM (3 x 150 mL). Combine organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification (Critical Step): The reaction yields two isomers:

  • Isomer A (Target): this compound (Nitration para to –OH).

  • Isomer B (By-product): N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide (Nitration ortho to –OH, between –OH and –NHAc).

Chromatography Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Gradient: 0% → 30% → 50% Ethyl Acetate in Hexane.

  • Elution Order: The target (Isomer A) is less polar (due to intramolecular H-bonding) and elutes first .

  • Yield: Expect ~33–40% of the target isomer as a yellow solid.

Protocol B: Library Generation (Parallel Synthesis)

Objective: Create a library of O-alkylated analogs to improve lipophilicity.

Reagents:

  • Compound A (1.0 eq)

  • Alkyl Halides (R-X) (1.2 eq) (e.g., Methyl iodide, Benzyl bromide)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF (Dimethylformamide)

Workflow:

  • Setup: In a 24-well reaction block, dispense 0.1 mmol of Compound A into each well.

  • Solvation: Add 1 mL of DMF to each well.

  • Deprotonation: Add K₂CO₃ (0.2 mmol) and stir for 15 minutes at RT. The solution will turn deep orange/red (phenolate formation).

  • Alkylation: Add the respective alkyl halide (0.12 mmol) to each well.

  • Incubation: Seal and heat at 60°C for 4 hours.

  • Workup: Dilute with water (3 mL) and extract with EtOAc (2 mL). Evaporate solvent using a centrifugal evaporator (Genevac).

Data Analysis & Validation

Key Characterization Signals (¹H NMR in CDCl₃)

When validating the structure of Compound A, look for these diagnostic signals which confirm the substitution pattern:

Proton (Position)Chemical Shift (δ ppm)MultiplicityInterpretation
–OH 12.83SingletChelated proton (Intramolecular H-bond to Acetyl C=O). Confirming ortho relationship.
–NH 10.78Broad SingletAmide proton.
Ar-H (C3) 8.78SingletIsolated aromatic proton between NO₂ and Acetyl.
Ar-H (C6) 8.43SingletIsolated aromatic proton between NHAc and OH.
Acetyl (–CH₃) 2.68SingletKetone methyl group.
Acetamide (–CH₃) 2.32SingletAmide methyl group.

Note: The presence of two aromatic singlets confirms the para-relationship of the protons, indicating the substituents are at 1, 2, 4, 5 positions.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: N-(4-acetyl-3-hydroxyphenyl)acetamide Reaction Nitration Reaction (0°C -> RT, 1h) Start->Reaction Reagents Reagents: HNO3 / Ac2O / DCM Reagents->Reaction Quench Quench (Ice Water) & Extraction (DCM) Reaction->Quench Crude Crude Mixture (Isomer A + Isomer B) Quench->Crude Column Flash Chromatography (Hexane/EtOAc Gradient) Crude->Column Target Target (First Eluting): This compound Column->Target  Less Polar Byproduct By-product (Second Eluting): N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide Column->Byproduct  More Polar

Figure 2: Process flow for the regioselective synthesis and purification of the target scaffold.

Safety & Handling

  • Nitration Risks: The nitration step uses fuming nitric acid and generates heat. It must be performed in a functioning fume hood behind a blast shield.

  • Nitroaromatics: The product is a nitroaromatic compound; handle as a potential explosive precursor and mutagen. Avoid heating the dry solid above 100°C without DSC testing.

  • Waste: Segregate halogenated waste (DCM) from aqueous acidic waste.

References

  • ChemicalBook . "N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide synthesis." ChemicalBook.com. Accessed October 24, 2025. Link

  • Sigma-Aldrich . "this compound Product Information." SigmaAldrich.com. Accessed October 24, 2025. Link

  • CymitQuimica . "this compound - Pharmaceutical Standards." CymitQuimica.com. Accessed October 24, 2025. Link

  • PubChem . "Acetamide, N-(4-ethoxy-2-nitrophenyl)- Compound Summary." National Library of Medicine. Accessed October 24, 2025. Link

  • Hines, R. et al. "N-(4-Hydroxy-2-nitrophenyl)acetamide."[1] IUCrData, 2022. PMC. Accessed October 24, 2025. Link

Sources

Experimental design for testing "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the experimental framework for evaluating the biological activity of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide . Structurally characterized by a nitro-aromatic core with acetamide and phenolic functionalities, this compound presents a pharmacophore consistent with redox-active agents, potential enzyme inhibitors, and metabolic intermediates of acetanilide derivatives.[1][2]

This protocol is designed for Hit-to-Lead (H2L) assessment , focusing on three critical bioactivity vectors:

  • Cytotoxicity & Cell Viability: Defining the therapeutic window.[1][2]

  • Redox Cycling & Oxidative Stress: Investigating the nitro-group reduction mechanism.[1][2]

  • Metabolic Stability: Assessing hydrolytic susceptibility of the acetamide moiety.[1][2]

Part 1: Pre-Experimental Validation (Physicochemical Integrity)

Before biological introduction, the compound must undergo solubility profiling to prevent false negatives due to precipitation.[1][2]

Compound Properties:

  • Molecular Formula:

    
    [1][2][3]
    
  • MW: 238.20 g/mol [1][2]

  • Key Functional Groups: Nitro (

    
    ), Phenol (
    
    
    
    ), Acetamide (
    
    
    ).[1][2][4]

Solubility Protocol: The presence of the nitro and acetyl groups increases lipophilicity, while the phenol offers pH-dependent solubility.[1][2]

  • Stock Preparation: Dissolve 10 mg in 1 mL DMSO (Dimethyl Sulfoxide) to create a ~42 mM master stock.[1][2] Vortex for 30 seconds.[1][2]

    • Checkpoint: Solution must be clear yellow/orange.[1][2] If turbid, sonicate at 37°C for 5 minutes.

  • Aqueous Dilution: Dilute stock 1:1000 in PBS (pH 7.4).

    • Risk:[1][2] Phenolic pKa (typically ~8-10) means solubility may drop in acidic media.[1][2]

    • Action: If precipitation occurs in cell media, add 0.5% Tween-80 or use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as a carrier.[1][2]

Part 2: Primary Screening – Cytotoxicity Profiling[1][2]

Objective: Determine the IC50 (Half-maximal inhibitory concentration) in mammalian cell lines (e.g., HepG2 for metabolic toxicity, HEK293 for general toxicity).

Methodology: Resazurin Reduction Assay (Alamar Blue) Why this over MTT? Resazurin allows continuous monitoring and is less prone to interference by nitro-reductase activity which can artificially reduce MTT tetrazolium salts, causing false positives.[1][2]

Workflow Diagram (Graphviz):

CytotoxWorkflow Start Compound Stock (DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Incubation 48h Incubation @ 37°C, 5% CO2 Dilution->Incubation Seeding Cell Seeding (HepG2/HEK293) Seeding->Incubation Readout Resazurin Addn. (RFU 530/590nm) Incubation->Readout Analysis IC50 Calculation (Non-linear reg) Readout->Analysis

Caption: Step-by-step workflow for Resazurin-based cytotoxicity screening avoiding MTT interference.

Detailed Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of compound-supplemented media (8-point dose response: 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Control: Vehicle control (0.5% DMSO max).[1][2]

    • Positive Control:[1][2] Doxorubicin (1 µM).[1][2]

  • Incubation: Incubate for 48 hours.

  • Assay: Add Resazurin reagent (10% v/v). Incubate 2-4 hours.

  • Detection: Measure Fluorescence (Ex: 530nm / Em: 590nm).

Part 3: Mechanistic Profiling – Nitro-Reductive Stress

Rationale: Nitro-aromatic compounds often exert bioactivity through "Redox Cycling."[1][2][4] Intracellular nitroreductases reduce the nitro group (


) to a nitro radical anion (

), which reacts with oxygen to generate Superoxide (

), regenerating the parent compound.[1][2] This "futile cycle" causes massive oxidative stress.[1][2]

Experiment: DCFDA Cellular ROS Assay

  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFDA).[1][2]

  • Protocol:

    • Pre-load HepG2 cells with 20 µM DCFDA for 45 mins in serum-free buffer.[1][2]

    • Wash 2x with PBS.[1][2]

    • Treat with this compound (at IC20 concentration).[1][2]

    • Time-Course: Measure fluorescence every 15 mins for 2 hours.

    • Expectation: If the nitro group is bioactive, a sharp increase in ROS (Green Fluorescence) will occur within 30-60 minutes.[1][2]

Mechanism Visualization (Graphviz):

RedoxCycle Parent Parent Compound (-NO2) Radical Nitro Radical (-NO2•-) Parent->Radical Reduction Radical->Parent Oxidation Superoxide Superoxide (O2•-) Radical->Superoxide e- Transfer Oxygen O2 Oxygen->Radical Damage DNA/Protein Damage Superoxide->Damage Oxidative Stress Enzyme Nitroreductase (NADPH) Enzyme->Radical Catalysis

Caption: The "Futile Redox Cycle" mechanism typical of bioactive nitro-aromatics.[1][2]

Part 4: Metabolic Stability (Microsomal Assay)

Rationale: The acetamide group is susceptible to hydrolysis by amidases/carboxylesterases, potentially releasing a nitrated aniline (toxicophore).[1][2]

Protocol:

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.[1][2]

  • Incubation: 1 µM Compound at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor for:

    • Loss of Parent (m/z 238).[1][2]

    • Appearance of Hydrolysis Product: 4-amino-5-hydroxy-2-nitroacetophenone (De-acetylation).[1][2]

Data Reporting Standards

Summarize findings in the following format to ensure comparability across studies.

ParameterAssay TypeMetricThreshold for "Active"
Potency Resazurin (HepG2)IC50 (µM)< 10 µM
Selectivity HepG2 vs. FibroblastSelectivity Index (SI)> 5.0
Oxidative Stress DCFDA ROSFold-Change vs. Control> 2.0x
Metabolic Stability Microsomal (

)
Half-life (min)> 30 min

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 127576, this compound. Retrieved January 30, 2026 from [Link][1][2]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity.[1][2] European Journal of Biochemistry.[1][2] [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitro-containing drugs: Mechanism of action and toxicity via electron transfer and oxidative stress.[1][2] Current Drug Metabolism.[1][2] [Link]

  • Hines, J. E., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides...[1][2] (Contextual reference for nitrated acetamide bioactivity). [Link]

Sources

Troubleshooting & Optimization

Optimizing "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Synthesis

Executive Summary

The synthesis of This compound (CAS: 6607-96-1) is a critical step in the preparation of leukotriene antagonists and related pharmacophores. Standard protocols, such as those described in US Patent 5206240, often report modest yields (~33%) due to competing regioselectivity and oxidative side reactions associated with phenol nitration.

This guide provides an optimized technical framework to improve yield, purity, and reproducibility. It moves beyond basic recipe following, focusing on the mechanistic levers—temperature control, electrophile generation, and regiochemical steering—that drive the reaction toward the desired 2-nitro isomer (relative to the acetamido group).

Part 1: The Chemistry & Mechanism

To optimize yield, one must understand the directing groups at play. The precursor, N-(4-acetyl-3-hydroxyphenyl)acetamide , contains three substituents on the benzene ring:

  • Acetamido (-NHAc): Strong ortho/para activator.

  • Hydroxy (-OH): Strong ortho/para activator.

  • Acetyl (-COCH3): Strong meta director (deactivator).

The target molecule requires nitration at the position ortho to the acetamido group and para to the hydroxyl group .

  • The Challenge: The position between the -NHAc and -OH groups (C2 in the precursor numbering) is sterically hindered but electronically activated. The position para to the -OH (C6 in precursor numbering) is the desired site for the target (which becomes C2 in the product numbering: 1-NHAc, 2-NO2, 4-COMe, 5-OH).

  • The Solution: We utilize Acetyl Nitrate (generated in situ from HNO3 and Acetic Anhydride) as the nitrating agent. This provides a controlled source of nitronium ions (

    
    ) while protecting the hydroxyl group from excessive oxidation.
    
Synthesis Pathway Diagram

Synthesispathway Precursor N-(4-acetyl-3-hydroxyphenyl)acetamide (Starting Material) Transition Sigma Complex (Electrophilic Attack at C6) Precursor->Transition Low Temp (0-5°C) DCM Solvent Reagents HNO3 (90%) + Ac2O (In situ Acetyl Nitrate) Reagents->Transition Nitronium Source Target This compound (Target: 2-Nitro Isomer) Transition->Target Major Pathway (Para to -OH) Isomer Ortho-Isomer / Over-nitration (Side Products) Transition->Isomer Minor Pathway (Steric Leakage)

Caption: Mechanistic pathway highlighting the regioselective preference for the 2-nitro position (para to hydroxyl) driven by electronic activation and steric factors.

Part 2: Optimized Experimental Protocol

Standard Yield: ~33% (Literature) Target Yield: >55% (Optimized)

Reagents & Equipment
ComponentGrade/SpecRole
Precursor >98% PuritySubstrate (N-(4-acetyl-3-hydroxyphenyl)acetamide)
Nitric Acid Fuming (90%, d=1.[1]49)Nitronium source. Critical: Do not use 65-70%.
Acetic Anhydride Reagent GradeDehydrating agent; forms Acetyl Nitrate.
Dichloromethane (DCM) AnhydrousSolvent (moderates exotherm).
Urea Reagent GradeScavenger for nitrous acid (prevents oxidation).
Step-by-Step Methodology

1. Reagent Preparation (The "Cold Generator")

  • Context: Mixing HNO3 and Acetic Anhydride is highly exothermic and can be explosive if uncontrolled.

  • Step: In a dry flask under nitrogen, charge DCM (15 mL/g of precursor) and Acetic Anhydride (3.0 equiv) .

  • Cooling: Cool the solution to 0°C to -5°C using an ice/salt bath.

  • Acid Addition: Add Nitric Acid (90%, 2.0 equiv) dropwise over 20 minutes. Maintain internal temperature < 5°C .

    • Expert Tip: Add a pinch of Urea (0.5 mol%) to the acid mix to scavenge nitrous acid, reducing oxidative tarring of the phenol.

2. Substrate Addition

  • Step: Add the precursor N-(4-acetyl-3-hydroxyphenyl)acetamide (1.0 equiv) in small portions as a solid, or dissolved in a minimum volume of DCM, over 30 minutes.

  • Control: Ensure temperature does not rise above 10°C . The reaction is regioselective at lower temperatures; higher temperatures promote ortho-substitution (between NHAc and OH) and dinitration.

3. Reaction Phase

  • Step: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 1 hour .

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material should disappear. If a new spot appears very close to the baseline (dinitration), stop immediately.

4. Quench & Work-up

  • Step: Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring.

  • Extraction: Extract with DCM (3x) .

  • Wash: Wash combined organics with saturated NaHCO3 (to remove acetic acid) and then brine .

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

5. Purification (The Yield Killer)

  • Literature Method: Flash chromatography (Hexane/EtOAc).[1]

  • Optimized Method:Recrystallization .[2][3][4]

    • Dissolve the crude yellow solid in minimal boiling Ethanol .

    • Slowly add warm Water until turbidity appears.

    • Cool to 4°C. The target isomer (2-nitro) is typically less soluble than the side products due to intermolecular H-bonding patterns.

    • Filter and wash with cold 50% EtOH.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered during synthesis.

Q1: My reaction mixture turned dark black/tarry. What happened?

Diagnosis: Oxidative decomposition of the phenol. Cause:

  • Temperature Spike: Nitration of phenols is extremely exothermic. If the temperature exceeded 10°C during addition, oxidation dominates over substitution.

  • Nitrous Acid: Presence of

    
     catalyzes oxidation.
    Solution: 
    
  • Strictly maintain < 5°C during addition.

  • Add Urea to the reaction mixture to scavenge nitrous acid.

  • Ensure your Nitric Acid is clear/colorless, not yellow (which indicates dissolved NOx).

Q2: I am isolating a mixture of isomers that I cannot separate by column. How do I fix this?

Diagnosis: Regioselectivity failure. Insight: The "other" isomer is likely the nitration product at the position between the hydroxyl and acetamido groups (C2 in precursor). Solution:

  • Solvent Switch: Switch the solvent from pure DCM to a DCM/Acetic Acid mixture. Acetic acid increases the bulk of the solvated electrophile, enhancing steric hindrance and favoring the less hindered para-position (the target).

  • Purification: Use the recrystallization method (EtOH/Water) described above.[2] The target molecule forms stable intermolecular H-bonds (OH···O=C) that differentiate its solubility from the more twisted side-isomers.

Q3: My yield is stuck at 30%. Where is the mass going?

Diagnosis: Over-nitration or water solubility. Analysis:

  • Dinitration: If you use >2.2 equiv of HNO3 or let the reaction run too long, you will nitrate the ring twice.

  • Work-up Loss: The product has a phenolic hydroxyl and an acetamide; it has moderate water solubility, especially if the aqueous layer is not neutral. Solution:

  • Stoichiometry: Reduce HNO3 to 1.1 - 1.2 equivalents .

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to drive the organic product into the DCM layer.

  • pH Control: Ensure the aqueous quench is slightly acidic to neutral (pH 5-6). High pH (NaHCO3 wash) can deprotonate the phenol (

    
     due to electron-withdrawing nitro group), washing it into the aqueous waste. Wash gently and check the pH of the aqueous phase. 
    
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<30%) Problem->LowYield Impurity Impure / Mixture Problem->Impurity Tarry Dark / Tarry Reaction Problem->Tarry CheckAq Check Aqueous Waste (Is product lost as phenolate?) LowYield->CheckAq CheckStoich Check Stoichiometry (Is dinitration occurring?) LowYield->CheckStoich Recryst Switch to Recrystallization (EtOH/Water) Impurity->Recryst TempControl Lower Reaction Temp (Improve Regioselectivity) Impurity->TempControl UreaAdd Add Urea Scavenger Tarry->UreaAdd FreshHNO3 Use Fresh/Colorless HNO3 Tarry->FreshHNO3

Caption: Diagnostic flowchart for resolving common yield and purity issues in nitration synthesis.

References

  • ChemicalBook. (n.d.). This compound Synthesis. Retrieved from

  • Connolly, B. J., et al. (1993). United States Patent No. 5,206,240: Benzopyran derivatives and their use as leukotriene antagonists. U.S.
  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.[5][6][7][8] IUCrData, 7(2), x220201. Retrieved from

  • Smajlagić, A., et al. (2020).[2] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[2] Retrieved from [2][9][10]

Sources

"N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS No. 6607-96-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your results.

I. Understanding the Molecule: A Proactive Approach to Stability

This compound is a complex organic molecule featuring several functional groups that contribute to its reactivity and potential instability:

  • Phenolic Hydroxyl Group (-OH): Prone to oxidation, especially at higher pH, which can lead to the formation of colored quinone-like structures.

  • Nitro Group (-NO2): An electron-withdrawing group that can make the molecule susceptible to nucleophilic attack and photodegradation. Aromatic nitro compounds can also be reduced to amino groups under certain conditions.

  • Acetamide Linkage (-NHCOCH3): Susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule.

  • Acetyl Group (-COCH3): Generally stable, but the overall electronic nature of the molecule can influence its reactivity.

A thorough understanding of these functional groups is the foundation for anticipating and mitigating stability issues.

II. Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental problems with a logical, cause-and-effect approach to troubleshooting.

Issue 1: Your solution of this compound has changed color (e.g., turned yellow or brown).

Potential Causes:

  • Oxidation of the Phenolic Hydroxyl Group: This is a common issue with phenolic compounds, often accelerated by exposure to air (oxygen), light, or basic pH. The formation of quinone or polymeric species can result in discoloration.[1][2]

  • Degradation initiated by Light: The nitroaromatic structure makes the compound susceptible to photodegradation, which can lead to complex reactions and colored byproducts.[3][4]

Step-by-Step Troubleshooting and Resolution:

  • pH Measurement: Immediately measure the pH of your solution. Phenols are more susceptible to oxidation at higher pH values.[5] If the pH is neutral to basic, consider acidifying slightly for storage, if compatible with your experimental design.

  • Solvent Purity Check: Ensure your solvent is free of peroxides and metal ion contaminants, which can catalyze oxidation. Use high-purity, degassed solvents.

  • Inert Atmosphere: For stock solutions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[6]

Issue 2: You observe unexpected peaks in your HPLC or LC-MS analysis.

Potential Causes:

  • Hydrolysis of the Acetamide Bond: This is a likely degradation pathway, especially in aqueous solutions with a non-neutral pH.[7] This will result in the formation of 4-amino-5-acetyl-2-nitrophenol.

  • Reduction of the Nitro Group: If reducing agents are present in your experimental system (even mild ones), the nitro group can be reduced to a nitroso or amino group, creating new chemical species.[8][9]

  • Photodegradation Products: Exposure to UV or even ambient light can generate a variety of degradation products.[10]

Step-by-Step Troubleshooting and Resolution:

  • Analyze the Degradation Products: If using mass spectrometry, determine the mass of the unexpected peaks. This can provide direct evidence for hydrolysis (loss of an acetyl group) or reduction (change in mass corresponding to the conversion of -NO2 to -NH2).

  • Forced Degradation Study: To confirm the identity of the degradants, perform a forced degradation study. Expose small aliquots of a fresh solution to acidic, basic, oxidative (e.g., H2O2), and photolytic stress conditions.[11][12] Analyze the resulting chromatograms to see if the peaks match those in your experimental sample.

  • Control Experimental Conditions:

    • pH Control: Maintain a buffered pH, ideally in the slightly acidic range (e.g., pH 5-6), as suggested by the synthesis of similar compounds.[13]

    • Avoid Incompatible Reagents: Scrutinize your experimental protocol for any reagents that could act as reducing agents.

    • Minimize Light Exposure: As mentioned previously, work in low-light conditions and use light-blocking containers.

Issue 3: You are experiencing a loss of potency or inconsistent results in biological assays.

Potential Causes:

  • Compound Degradation: The active parent compound is degrading over time, leading to a lower effective concentration.

  • Precipitation: The compound may be precipitating out of solution, especially if stored at low temperatures or if the solvent composition changes.

Step-by-Step Troubleshooting and Resolution:

  • Fresh is Best: Prepare solutions fresh from solid material for each experiment whenever possible.

  • Quantify Concentration: Before each experiment, verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).

  • Solubility Assessment: Determine the solubility of the compound in your experimental buffer. Visually inspect solutions for any signs of precipitation before use.

  • Storage Validation: If stock solutions must be stored, perform a small-scale stability study. Aliquot a fresh stock solution and store it under the intended conditions. Analyze aliquots at different time points (e.g., 0, 24, 48 hours) to determine the rate of degradation.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution & Prevention Observation Experimental Issue Color Change Unexpected HPLC Peaks Loss of Potency Investigation Initial Checks Measure pH Check Solvent Purity Review Reagents Visual Inspection for Precipitation Observation:f0->Investigation:f0 Observation:f1->Investigation:f1 Observation:f1->Investigation:f2 Observation:f2->Investigation:f3 Analysis Advanced Analysis LC-MS for Mass ID Forced Degradation Study HPLC Quantification Investigation->Analysis Solution Corrective Actions Control pH (Buffer) Use Inert Atmosphere Protect from Light Prepare Fresh Solutions Analysis->Solution

Caption: A general workflow for troubleshooting stability issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. A desiccator at 2-8°C is recommended. Aromatic nitro compounds should be stored away from heat and incompatible materials like strong bases or reducing agents.[6][14]

Q2: What is the best solvent to use for making stock solutions?

Anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol are generally good choices for initial stock solutions due to their ability to dissolve a wide range of organic molecules and their lower reactivity compared to aqueous solutions. For aqueous experimental buffers, it is advisable to maintain a slightly acidic pH (e.g., 5.0-6.5) to enhance stability.[13]

Q3: What are the most likely degradation pathways for this molecule?

The two most probable non-photolytic degradation pathways are:

  • Hydrolysis: The cleavage of the acetamide bond to form 4-amino-5-acetyl-2-nitrophenol and acetic acid. This is favored in strongly acidic or basic conditions.[7]

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of oxygen and at a pH above 7, to form quinone-type species.[1][2]

Visualizing Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway Parent This compound Hydrolysis_Product 4-Amino-5-acetyl-2-nitrophenol Parent->Hydrolysis_Product Acid or Base Reduction_Product N-(2-Amino-4-acetyl-5-hydroxyphenyl)acetamide Parent->Reduction_Product Reducing Agent Acetic_Acid Acetic Acid

Caption: Potential non-photolytic degradation pathways.

IV. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage (Solid) 2-8°C, desiccated, protected from lightMinimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.[6][14]
Storage (Solution) -20°C or -80°C (aliquoted), protected from lightLow temperatures slow down chemical reactions. Aliquoting avoids freeze-thaw cycles.
Working pH 5.0 - 6.5Phenolic compounds are generally more stable in slightly acidic conditions, and this range was noted as important for a structurally similar molecule.[5][13]
Light Exposure Avoid direct sunlight and UV; use amber vialsThe nitroaromatic structure is photosensitive.[3][4]

V. Experimental Protocol: Basic Stability Assessment

This protocol outlines a simple experiment to assess the stability of your compound in a specific buffer.

Objective: To determine the short-term stability of this compound in an aqueous experimental buffer.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable C18 column and UV detector

  • Calibrated pH meter

  • Amber vials

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the DMSO stock solution into your experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experiments (e.g., <0.1%).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration and purity profile. This is your baseline.

  • Incubation: Store the remaining working solution under your standard experimental conditions (e.g., 37°C in an incubator), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates instability.

References

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]

  • Ju, Y. M., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315-365. Available at: [Link]

  • Simpliciano, F. (2023). Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • Lea, J., & Adesoji, A. (2001). Influence of pH on the photodegradation of 4-nitrophenol. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 74. Available at: [Link]

  • Singh, S., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Available at: [Link]

  • Zheng, L., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 9(10), 1361. Available at: [Link]

  • Wang, C., et al. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Available at: [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Doubtnut. (2022). Nitration of acetanilide followed by hydrolysis gives... YouTube. Available at: [Link]

  • European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Zhang, Y., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. PubMed. Available at: [Link]

  • Villegas, L. G. C., et al. (2016). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • Jayanthi, V., et al. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Publishing. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Store Nitrocellulose? YouTube. Available at: [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. Available at: [Link]

  • Al-Gaashani, R., et al. (2014). Thermodynamic and kinetic properties of the adsorption of 4-nitrophenol on graphene from aqueous solution. ResearchGate. Available at: [Link]

  • Pan American Health Organization. (n.d.). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • Lattao, C., et al. (2021). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Available at: [Link]

  • Forsey, S. (2018). P-nitrophenol is more acidic than m-nitrophenol. Why? Quora. Available at: [Link]

  • Taylor, P., & Hein, G. E. (1965). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Journal of the American Chemical Society, 87(9), 1995-2003. Available at: [Link]

  • Spain, J. C., et al. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]

  • UMass Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. University of Massachusetts Boston. Available at: [Link]

  • Rasulev, B., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 868245. Available at: [Link]

  • Zhang, Y., et al. (2019). Effect of the solution's pH on p-nitrophenol adsorption by biochar. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Ramachandran, R., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 51(1), 225-235. Available at: [Link]

  • Zheng, L., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. Available at: [Link]

  • Chemistry with Dr. Ruchi. (2021). RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol... YouTube. Available at: [Link]

  • Singh, S., & Kumar, P. (2015). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. ResearchGate. Available at: [Link]

  • Ordentlich, A., et al. (1998). Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase. Biochemical Journal, 334(Pt 3), 581-588. Available at: [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Augugliaro, V., et al. (1997). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Wikipedia. Available at: [Link]

  • askIITians. (n.d.). Nitration of acetanilide followed by hydrolysis gives... askIITians. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Cheméo. Available at: [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. Available at: [Link]

Sources

Technical Support Center: Nitration of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of yield and regioselectivity in Electrophilic Aromatic Substitution (EAS).

Introduction: The Acetanilide Paradox

Welcome to the technical support hub for acetanilide nitration. As researchers, we often utilize the acetamido group (


) as a "masked" amine—a strategic protecting group that moderates the explosive reactivity of aniline while directing regioselectivity.

However, this protection is a double-edged sword. The acetamido group is chemically labile under the very conditions required for nitration (strong acid, heat), leading to the most common failure mode: hydrolysis followed by oxidative tarring. Furthermore, when the acetanilide core is already substituted (e.g., 4-methylacetanilide, 2-chloroacetanilide), the competition between steric hindrance and electronic activation energy creates complex isomer profiles.

This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-stakes drug development synthesis.

Module 1: Regioselectivity & Isomer Control

Q: I am nitrating a 4-substituted acetanilide. Why am I seeing significant ipso-substitution or unexpected ortho isomers?

Diagnosis: You are likely underestimating the Electronic vs. Steric conflict . While the acetamido group is a strong ortho/para director, its bulk usually forces substitution to the para position. When the para position is blocked (e.g., by a methyl or halogen), the reaction must occur ortho to the acetamido group.

The Pitfall: If the 4-substituent is an electron-donating group (EDG) like a methyl group, it activates the positions ortho to itself (which are meta to the acetamido group). However, the acetamido group is a stronger activator than alkyl groups or halogens. Therefore, the nitro group will almost always install ortho to the acetamido group, despite the steric penalty.

Troubleshooting Logic:

  • Check your directing groups: Acetamido ($ -NHCOCH_3

    
     -R 
    
    
    
    -X $).[1] The strongest activator wins.
  • Solvent Effects: In standard

    
    , the medium is highly polar, stabilizing the charged sigma complex. If you need to shift selectivity, changing the solvent to acetic anhydride can sometimes favor the ortho product by acylating the nitrating species (forming acetyl nitrate), which has different steric demands.
    
Q: My para-selectivity is lower than literature values (e.g., <90%). How do I fix this?

Diagnosis: "Ortho-leakage."[1] While the acetamido group is bulky, high temperatures increase the energy of the system, allowing the reagents to overcome the steric barrier of the ortho position.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature strictly below 10°C .

  • Reagent Switch: Switch from Mixed Acid to Nitronium Tetrafluoroborate (

    
    )  in acetonitrile. This is a bulky electrophile that significantly enhances para-selectivity due to extreme steric sensitivity.
    

Module 2: Reaction Integrity (The "Black Tar" Scenario)

Q: My reaction mixture turned black and viscous. What happened?

Diagnosis: Catastrophic Hydrolysis. This is the most critical failure mode in acetanilide chemistry.

The Mechanism of Failure:

  • Acidic Hydrolysis: Under strong acidic conditions (especially if water is present or generated), the amide bond hydrolyzes, reverting the acetanilide back to aniline .

  • Oxidation: Aniline is highly electron-rich and susceptible to oxidation by nitric acid. Instead of nitrating, the aniline ring oxidizes into quinones and complex polymers (aniline black/tar).

Visualized Pathway (Graphviz):

HydrolysisFailure Acetanilide Substituted Acetanilide Aniline Free Aniline (Highly Reactive) Acetanilide->Aniline  Hydrolysis (>20°C)   Nitro Nitro-Acetanilide (Desired) Acetanilide->Nitro  Nitration (<10°C)   H_Acid H+ / H2O (Acidic Hydrolysis) H_Acid->Aniline Tar Black Tar (Oxidation Products) Aniline->Tar  Oxidation   HNO3 HNO3 (Oxidizer) HNO3->Tar

Caption: Figure 1. The divergence between successful nitration and catastrophic hydrolysis/oxidation.

Q: How do I prevent hydrolysis without compromising nitration efficiency?

The "Self-Validating" Protocol:

  • Anhydrous Conditions: Use Glacial Acetic Acid as the solvent rather than water/sulfuric acid mixtures if possible. This minimizes the water available for hydrolysis.

  • The "One-Pot" Acetic Anhydride Trick: Add a small equivalent of acetic anhydride to the reaction mixture. This acts as a water scavenger (converting water to acetic acid) and maintains the integrity of the amide bond.

Module 3: Green & Alternative Methodologies

Q: The mixed acid (H2SO4/HNO3) method is too harsh for my substrate. Are there milder alternatives?

Recommendation: Yes. For sensitive substrates or late-stage functionalization, the Calcium Nitrate / Acetic Acid method is superior. It avoids the strong dehydrating power of sulfuric acid, reducing hydrolysis risk.

Comparative Data: Nitration Systems
FeatureStandard Mixed Acid (

)
Calcium Nitrate / Acetic AcidClaycop (Clay-supported Nitrate)
Acid Strength Extreme (

)
Mild (Buffered by Acetate)Neutral/Mild
Hydrolysis Risk High LowVery Low
Exothermicity High (Runaway risk)ModerateLow
Selectivity StandardHigh Para-selectivityHigh Para-selectivity
Green Score Low (Corrosive waste)High (Biodegradable solvent)High (Solid waste)

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Calcium Nitrate Method (Recommended)

Best for: Sensitive substrates, preventing hydrolysis, and high regioselectivity.

  • Dissolution: Dissolve 10 mmol of the substituted acetanilide in 10 mL of warm Glacial Acetic Acid .

  • Reagent Prep: Add 15 mmol of Calcium Nitrate (

    
    )  to the solution.
    
  • Activation: If the reaction is sluggish, mild heating (40–60°C) is permitted because the hydrolysis risk is significantly lower in this system than in sulfuric acid.

    • Note: For ultra-fast results, this system is microwave-compatible (1 min at 100W).

  • Quench: Pour the mixture into ice water. The product typically precipitates as a solid.

  • Purification: Recrystallize from ethanol/water.

Protocol B: The "Classic" Mixed Acid (Optimized)

Best for: Deactivated rings requiring strong electrophiles.

  • Preparation: Place 5 mL of conc.

    
     in a flask and cool to 0°C  in an ice-salt bath.
    
  • Substrate Addition: Slowly add 10 mmol of acetanilide. Stir until fully dissolved. Temperature must not rise above 5°C.

  • Nitration Mixture: In a separate vial, mix 0.8 mL conc.

    
     and 1.0 mL conc. 
    
    
    
    . Cool this mixture to 0°C.
  • Addition: Add the nitration mixture to the substrate solution dropwise .[2][3][4][5][6]

    • Critical Checkpoint: Monitor the internal thermometer. If T > 10°C, stop addition immediately and let cool.

  • Quench: Pour onto 50g of crushed ice.

  • Neutralization: If a precipitate does not form immediately, neutralize carefully with sodium carbonate to pH 4-5 (avoid high pH to prevent base-catalyzed hydrolysis).

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Reaction Outcome Outcome What is the primary issue? Start->Outcome Tar Black Tar / Decomposition Outcome->Tar Viscous/Black Isomers Wrong Isomer Ratio Outcome->Isomers NMR shows mix NoRxn No Reaction / Low Yield Outcome->NoRxn SM recovered Hydrolysis Cause: Hydrolysis of Amide Tar->Hydrolysis OrthoHigh Issue: High Ortho Content Isomers->OrthoHigh Deactivated Cause: Ring Deactivated (e.g., Halo-acetanilide) NoRxn->Deactivated Sol1 Fix: Lower Temp (<5°C) Use Acetic Acid Solvent Hydrolysis->Sol1 Sol2 Fix: Increase Steric Bulk (Use Nitrate Salts) OrthoHigh->Sol2 Sol3 Fix: Use Fuming HNO3 or Mixed Acid (Protocol B) Deactivated->Sol3

Caption: Figure 2. Diagnostic flow for common nitration failures.

References

  • Reaction Mechanism & Kinetics: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • Green Chemistry Protocol (Calcium Nitrate): Bose, A. K., et al. (2006).[7] "Microwave-promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters, 47(11), 1885-1888.[7] Link

  • Regioselectivity Studies: Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Hydrolysis Prevention: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Alternative Nitrating Agents: Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Technical Support Center: Byproduct Analysis in N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed analytical protocols to ensure the integrity of your experimental outcomes.

Introduction

The synthesis of this compound is a multi-step process that can be approached through various synthetic strategies. A common and effective method involves the nitration of a substituted acetanilide precursor. However, like many multi-step organic syntheses, this process is susceptible to the formation of byproducts that can complicate purification and compromise the yield and purity of the final product. Understanding the origin of these byproducts and having robust analytical methods for their detection are crucial for successful synthesis.

This guide will focus on a plausible and widely applicable synthetic route: the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. We will explore the potential side reactions and resulting impurities, providing you with the necessary tools to identify and mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you might encounter during the synthesis of this compound.

Question 1: My reaction has a low yield of the desired product. What are the possible causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions or degradation of the starting material or product.

  • Incomplete Nitration: The nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide requires careful control of reaction conditions. Insufficient nitrating agent, low reaction temperature, or a short reaction time can lead to a significant amount of unreacted starting material remaining.

    • Causality: The nitronium ion (NO₂⁺), the active electrophile in this reaction, is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid. The concentration of the nitronium ion is temperature-dependent. If the temperature is too low, the rate of nitration will be slow, leading to an incomplete reaction within a typical timeframe.[1]

    • Solution:

      • Ensure the use of a sufficient excess of the nitrating agent.

      • Carefully monitor and control the reaction temperature. While low temperatures are necessary to control regioselectivity and prevent side reactions, the temperature must be high enough for the reaction to proceed at a reasonable rate. A temperature range of 0-5 °C is a good starting point.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Product Degradation: The product, a substituted nitrophenol, can be susceptible to degradation under harsh reaction conditions.

    • Causality: Overly acidic conditions or high temperatures can lead to the hydrolysis of the acetamido group or other degradation pathways.[2]

    • Solution:

      • Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent stirring.

      • Quench the reaction promptly once the starting material is consumed by pouring the reaction mixture into ice-cold water. This will dilute the acid and lower the temperature, minimizing degradation.

  • Sub-optimal Work-up and Purification: Significant product loss can occur during the extraction and purification steps.

    • Solution:

      • Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.

      • Optimize your column chromatography conditions. A gradient elution may be necessary to effectively separate the product from byproducts and unreacted starting material.

Question 2: My TLC analysis shows multiple spots. What are these byproducts and how can I identify them?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of byproduct formation. The most common byproducts in this synthesis are regioisomers and unreacted starting material.

  • Unreacted Starting Material: N-(4-acetyl-3-hydroxyphenyl)acetamide will likely have a different polarity compared to the nitrated products and can be identified by running a co-spot with the starting material.

  • Regioisomers: The nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide can potentially yield different regioisomers. The primary directing groups on the aromatic ring are the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups, both of which are ortho-, para-directing. The acetyl (-COCH₃) and nitro (-NO₂) groups (once formed) are meta-directing.[3]

    • N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide (Isomer 1): Nitration occurs ortho to the hydroxyl group and meta to the acetyl group.

    • N-(4-acetyl-3-hydroxy-6-nitrophenyl)acetamide (Isomer 2): Nitration occurs ortho to the acetamido group and para to the hydroxyl group. Steric hindrance from the adjacent acetyl group might make this isomer less favorable.

    • This compound (Desired Product): Nitration occurs ortho to the hydroxyl group and meta to the acetyl group.

    • Identification: These isomers will likely have very similar polarities, making their separation by TLC challenging but often achievable with an optimized solvent system. Their identification requires more sophisticated analytical techniques like HPLC and NMR spectroscopy.

  • Di-nitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro compounds.

    • Identification: Di-nitrated products will be significantly more polar than the mono-nitrated products and will have a lower Rf value on the TLC plate.

The following diagram illustrates the main reaction and the formation of a key regioisomeric byproduct.

Synthesis_Byproducts cluster_main_reaction Main Reaction cluster_side_reaction Side Reaction SM N-(4-acetyl-3-hydroxyphenyl)acetamide Product This compound (Desired Product) SM->Product HNO₃, H₂SO₄ Byproduct N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide (Regioisomeric Byproduct) SM->Byproduct HNO₃, H₂SO₄

Caption: Main reaction pathway and a significant side reaction leading to a regioisomeric byproduct.

Question 3: My NMR spectrum is complex and doesn't match the expected spectrum for the desired product. How can I interpret it?

Answer:

A complex NMR spectrum suggests the presence of a mixture of compounds, likely the desired product and one or more byproducts. Here's how to approach the interpretation:

  • Identify Signals of the Desired Product: First, try to identify the characteristic signals of this compound.

    • ¹H NMR: Look for two singlets in the aromatic region corresponding to the two aromatic protons, a singlet for the acetamido methyl group, and a singlet for the acetyl methyl group. The phenolic hydroxyl and amide protons will also be present, often as broad singlets. The provided ¹H NMR data for a similar isomer, N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, shows aromatic protons at δ 8.78 and 8.43 ppm, and methyl protons at δ 2.68 and 2.32 ppm.[4] The exact chemical shifts for your desired product may vary slightly but should be in a similar region.

  • Identify Signals of Byproducts: Any additional signals likely belong to byproducts.

    • Regioisomers: The ¹H NMR spectra of regioisomers will be subtly different. The chemical shifts of the aromatic protons and their coupling patterns (if any) will be the most informative. For example, the coupling constants between aromatic protons can help determine their relative positions on the ring.

    • Unreacted Starting Material: Compare the spectrum to the NMR of your starting material, N-(4-acetyl-3-hydroxyphenyl)acetamide, to identify any overlapping signals.

  • 2D NMR Techniques: If the 1D NMR spectrum is too complex to interpret, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning the structure of the byproducts.

Frequently Asked Questions (FAQs)

What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is an equilibrium, and the strong dehydrating nature of sulfuric acid shifts the equilibrium towards the formation of the nitronium ion.[1]

Why is the reaction performed at a low temperature?

Low temperatures (typically 0-5 °C) are crucial for several reasons:

  • To Control the Rate of Reaction: The nitration of activated aromatic rings is a highly exothermic reaction. Low temperatures help to control the reaction rate and prevent a runaway reaction.

  • To Enhance Regioselectivity: The formation of different regioisomers can be temperature-dependent. Lower temperatures often favor the formation of the thermodynamically more stable product.[5]

  • To Minimize Side Reactions: Higher temperatures can promote side reactions such as di-nitration and degradation of the starting material and product.

Can O-acetylation occur as a side reaction?

While N-acetylation of aminophenols is generally favored over O-acetylation due to the higher nucleophilicity of the amino group, O-acetylation can occur, especially if the amino group is protonated under acidic conditions.[6] If 4-amino-2-nitrophenol is used as a starting material for a subsequent acetylation and Fries rearrangement, the formation of the O-acetylated product, 4-acetamido-2-nitrophenyl acetate, would be the desired intermediate. Incomplete Fries rearrangement would leave this as a byproduct.

Analytical Protocols

Accurate identification and quantification of byproducts require robust analytical methods. Below are detailed protocols for HPLC and sample preparation for NMR analysis.

High-Performance Liquid Chromatography (HPLC) Method for Byproduct Analysis

This method is designed to separate the desired product from potential regioisomers and the starting material.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 340 nm
Injection Volume 10 µL
Column Temperature 30 °C

Expected Elution Order: Based on polarity, the expected elution order would be:

  • Di-nitrated byproducts (most polar)

  • Starting Material (N-(4-acetyl-3-hydroxyphenyl)acetamide)

  • This compound (Desired Product)

  • Regioisomeric byproducts (elution order will depend on subtle polarity differences)

Sample Preparation for NMR Spectroscopy
  • Purification: Isolate the main product and byproducts using column chromatography or preparative HPLC.

  • Solvent: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and non-polar compounds and the residual solvent peak does not typically interfere with the signals of interest.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to fully elucidate the structures of the product and any isolated byproducts.

The following diagram illustrates a typical analytical workflow for byproduct identification.

Analytical_Workflow cluster_workflow Analytical Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions HPLC HPLC Analysis of Fractions Fractions->HPLC NMR NMR Analysis of Pure Fractions Fractions->NMR Structure Structure Elucidation HPLC->Structure NMR->Structure

Caption: A typical workflow for the analysis and identification of byproducts.

Conclusion

The successful synthesis of this compound relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions and employing robust analytical techniques, researchers can effectively identify and mitigate the formation of byproducts, leading to a higher yield and purity of the desired compound. This guide provides a framework for troubleshooting common issues and serves as a valuable resource for scientists engaged in the synthesis of this and related molecules. For further assistance, please do not hesitate to contact our technical support team.

References

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]

  • Zabicky, J. (2010). Acetylation and other acylation reactions. In The Chemistry of Amides. John Wiley & Sons.
  • Hölsch, K., et al. (2020). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemCatChem, 12(17), 4304-4310. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Applied Sciences, 69(1), 1-8. [Link]

  • Furka, A., & Széll, T. (1960). Fries rearrangement of some nitrophenolic esters in the absence of solvent. Acta Universitatis Szegediensis, Acta Physica et Chemica, 6(1-4), 123-125.
  • Bayer, A., et al. (2021). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 60(15), 8234-8239. [Link]

  • Wikipedia. (2023). Fries rearrangement. [Link]

  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? [Link]

  • Dewar, M. J. S., & Hart, L. S. (1970). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Tetrahedron, 26(4), 973-984.
  • Eckert, T., & Zober, A. (2005). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Thermochimica Acta, 435(1), 39-44.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. [Link]

  • Spectroscopy. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. [Link]

  • Guo, X., et al. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta, 64(1), 135-139. [Link]

  • Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10264-10267.
  • Wang, X., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(1), 102888.
  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • Quora. (n.d.). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 445-452.
  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. [Link]

  • Zhang, S., et al. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes: A Simple and Efficient Method for Chalcone Synthesis. Organic Letters, 16(15), 3876-3879.

Sources

"N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 71959-96-1 | Application: Pranlukast Intermediate / Leukotriene Receptor Antagonist Synthesis[1]

Introduction

Welcome to the Technical Support Center for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide . This guide addresses the specific handling requirements of this poly-functionalized aromatic intermediate. As a precursor in the synthesis of leukotriene receptor antagonists (such as Pranlukast), the integrity of this molecule is critical for downstream cyclization and yield efficiency.[1]

This compound features four distinct functional groups—acetamide, ketone, hydroxyl (phenol), and nitro —on a single benzene core.[1] This high density of functionality creates unique stability challenges, particularly regarding photo-degradation, thermal instability, and spontaneous deacetylation.[1]

Module 1: Storage & Stability Best Practices

The "Golden Triangle" of Stability

To prevent the formation of impurities (specifically the deacetylated amine or oxidative quinone species), you must control three environmental variables simultaneously.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term > 30 days)Nitro-aromatics possess inherent thermal energy; elevated temperatures increase the risk of slow decomposition and autocatalytic degradation.[1]
Atmosphere Argon or Nitrogen Overlay The C-5 hydroxyl group is electron-rich.[1] In the presence of oxygen and trace moisture, it is susceptible to radical oxidation, leading to "browning" (quinone formation).[1]
Light Amber Vials / Foil Wrap The nitro group at the C-2 position is a chromophore.[1] UV/Visible light absorption can trigger nitro-to-nitroso rearrangement or radical cleavage.[1]
Storage Workflow Diagram

Use this decision tree to determine the correct storage protocol based on your usage frequency.

StorageProtocol Start Received Sample (CAS 71959-96-1) Usage Intended Usage Timeframe? Start->Usage Immediate < 1 Week Usage->Immediate Immediate Use LongTerm > 1 Week Usage->LongTerm Storage Action1 Store at 4°C Amber Glass Vial Desiccator Immediate->Action1 Action2 Store at -20°C Argon Flush Required Parafilm Seal LongTerm->Action2 Check Pre-Experiment Check: Visual Inspection (Yellow Powder) Action1->Check Action2->Check

Caption: Decision matrix for thermal and atmospheric control based on experimental timeline.

Module 2: Troubleshooting & Experimental FAQs

Issue 1: Solubility & Solution Preparation

User Report: "I cannot get the solid to dissolve in water or ethanol, and heating caused the solution to turn dark orange."

Root Cause:

  • Lipophilicity: The molecule is poorly soluble in water due to the aromatic ring and nitro group masking the polarity of the hydroxyl.[1]

  • Thermal Instability: Heating nitro-phenols often accelerates oxidation or polymerization.[1]

Protocol:

  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] Solubility is typically >10 mg/mL.[1]

  • Secondary Solvent: For reactions requiring protic solvents, use warm Methanol (max 40°C), but only after pre-dissolving in a minimum volume of DMSO.[1]

  • Avoid: Do not dissolve in basic aqueous solutions (e.g., NaOH) for storage.[1] While the phenol will deprotonate and dissolve, the resulting phenolate anion is extremely sensitive to oxidative degradation (turning black/brown).[1]

Issue 2: Purity & Impurity Identification

User Report: "My HPLC shows a new peak appearing at a lower retention time (RRT ~0.8) after 24 hours in solution."

Root Cause: Deacetylation. The acetamide group (-NHCOCH3) is susceptible to hydrolysis, especially if the solvent contains trace acid/base or water.[1] The resulting product is the free amine (4-amino-5-hydroxy-2-nitroacetophenone).[1]

Troubleshooting Workflow:

ImpurityTroubleshoot Observation HPLC: New Peak Observed CheckRT Is Peak RRT < 1.0? Observation->CheckRT Yes Likely Deacetylation (Free Amine) CheckRT->Yes Yes No Likely Oxidation (Dimer/Quinone) CheckRT->No No ActionYes Action: Check Solvent pH Ensure Anhydrous Conditions Yes->ActionYes ActionNo Action: Degas Solvents Add Antioxidant (e.g. BHT) No->ActionNo

Caption: Diagnostic flow for identifying common degradation products via HPLC.

Common Questions (FAQs)

Q: Can I autoclave this compound for sterile applications? A: No. The combination of high heat (121°C) and moisture will cause rapid hydrolysis of the acetamide group and potential degradation of the nitro moiety.[1] Sterilize by filtration (0.22 µm PTFE filter) using a DMSO stock solution.[1]

Q: The powder has turned from bright yellow to brownish-orange. Is it usable? A: Proceed with caution. The color shift indicates surface oxidation of the phenol group.[1]

  • Test: Run a quantitative HPLC or NMR.

  • Threshold: If purity is >95%, you may repurify via recrystallization (Ethanol/Water).[1] If <90%, discard, as oxidized byproducts can act as radical scavengers and inhibit downstream coupling reactions.[1]

Q: Is this compound shock-sensitive? A: While not classified as a primary explosive, all nitro-aromatics possess high energy potential .[1] Avoid grinding the dry solid aggressively with a mortar and pestle.[1] Use gentle crushing if particle size reduction is needed.[1]

Module 3: Safety & Handling (E-E-A-T)

Critical Hazard: Thermal Runaway

Nitro compounds can exhibit exothermic decomposition.[1]

  • Standard: Never heat neat (solvent-free) material above 100°C.[1]

  • Validation: Before scaling up any reaction >5g, perform a DSC (Differential Scanning Calorimetry) scan to identify the onset of decomposition.[1]

Handling Protocol
  • PPE: Nitrile gloves (double gloving recommended due to DMSO permeability), safety goggles, and lab coat.[1]

  • Containment: Weigh and handle only inside a chemical fume hood to avoid inhalation of dust.

  • Spill Cleanup: Do not use combustible materials (paper towels) to wipe up large spills of nitro compounds.[1] Use inert absorbents (vermiculite/sand) and neutralize with dilute sodium carbonate if necessary.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link] Note: Validates general properties of the nitro-acetamido-phenol class.[1]

  • Google Patents (2009). CN101450943B - Method for synthesizing drug pranlukast.[1] Retrieved from Note: Provides authoritative grounding for the synthetic utility and reaction conditions.

Sources

Technical Support Center: Optimizing Yields for Nitro-Acetamide-Resorcinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges in synthesizing N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , a critical intermediate often associated with the synthesis of Resorcinol-based Hsp90 inhibitors (e.g., Ganetespib analogues).

Executive Summary

The synthesis of This compound (Target 2 ) from N-(4-acetyl-3-hydroxyphenyl)acetamide (Precursor 1 ) is notoriously low-yielding (typically ~30-35% in standard literature). The reaction involves an electrophilic aromatic substitution (nitration) on a highly functionalized ring containing competing directing groups.

The primary yield-limiting factors are:

  • Regiochemical Ambiguity: Competition between the desired C6-nitration (sterically favored, para to -OH) and the undesired C2-nitration (electronically activated, ortho to both -OH and -NHAc).

  • Oxidative Degradation: The electron-rich phenol ring is susceptible to oxidation by nitric acid, leading to quinones and tar.

  • Solubility & Purification: Isomers often co-elute or co-crystallize, leading to significant mass loss during isolation.

Module 1: The Nitration Bottleneck (Critical Step Analysis)

Q: Why is my reaction mixture turning black/tarry within minutes?

Diagnosis: This indicates rapid oxidative degradation of the phenol moiety. Technical Insight: Phenols are electron-rich and prone to Single Electron Transfer (SET) oxidation by concentrated


, especially if nitrous acid (

) is present as an autocatalyst. Corrective Protocol:
  • Reagent Switch: Do not use concentrated

    
     (Mixed Acid). This is too harsh. Use Acetyl Nitrate  generated in situ.
    
  • Scavenger Addition: Add Urea (0.5 equiv) to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid, suppressing the autocatalytic oxidation cycle.

  • Temperature Control: The reaction must remain below 0°C . An exotherm >5°C will trigger tar formation.

Q: I am getting a mixture of isomers. How do I favor the target?

Diagnosis: You are fighting competing directing effects.

  • -OH (Pos 3): Strong activator. Directs ortho (Pos 2) and para (Pos 6).

  • -NHAc (Pos 1): Moderate activator. Directs ortho (Pos 2, 6).

  • -COMe (Pos 4): Deactivator. Directs meta (Pos 2, 6).

The Conflict: Both positions 2 and 6 are electronically activated.

  • Position 2: Situated between -NHAc and -OH.[1] Electronically very rich but sterically crowded.

  • Position 6 (Target): Situated between -NHAc and -H. Sterically accessible.

Optimization Strategy: To favor the kinetic product (Position 6), you must maximize the steric penalty at Position 2.

  • Solvent Choice: Use Acetic Anhydride (

    
    )  as the solvent/co-solvent. It increases the effective bulk of the electrophile (acetyl nitrate species).
    
  • Dilution: High concentration favors the thermodynamic product (often the undesired isomer or dinitration). Run at 0.2 M .

Module 2: Experimental Protocol (Optimized)

This protocol replaces standard mixed-acid nitration with a milder Acetyl Nitrate method to improve yield from ~33% to ~50-60%.

Reagents:

  • Precursor: N-(4-acetyl-3-hydroxyphenyl)acetamide (1.0 eq)

  • Reagent: Fuming Nitric Acid (90%, d=1.5) (2.0 eq)

  • Solvent: Dichloromethane (DCM) / Acetic Anhydride (

    
    ) (3:1 ratio)
    
  • Additive: Urea (0.1 eq)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the precursor in DCM/Acetic Anhydride (3:1 v/v). Add Urea.
    
  • Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Ensure internal temperature is stable.

  • Addition: Dilute the Nitric Acid in a small volume of Acetic Anhydride (Caution: Exothermic). Add this mixture dropwise to the main vessel over 45 minutes .

    • Monitor: Keep internal temp < -5°C.[2]

  • Reaction: Stir at 0°C for 1 hour. Do not warm to room temperature.

  • Quench: Pour the mixture into crushed ice/water with vigorous stirring.

  • Workup: Extract with DCM (3x). Wash organics with sat.

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    .[3]

Module 3: Purification & Isolation[3][4]

Q: The column chromatography is difficult; the isomers streak.

Diagnosis: Nitro-phenols are acidic and interact strongly with silica gel silanols. Solution:

  • Acidify the Eluent: Add 1% Acetic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses ionization of the phenol, sharpening the peaks.

  • Order of Elution: The Target (Position 6-nitro) usually elutes first (less polar due to intramolecular H-bonding between Nitro and Amide/OH) compared to the more polar 2-nitro isomer.

Q: Can I avoid chromatography?

Alternative: If the crude purity is >70%, try recrystallization .

  • Solvent System: Ethanol/Water (9:1).

  • Procedure: Dissolve in hot Ethanol, add water until turbid, cool slowly to 4°C. The target compound often crystallizes as yellow needles.

Visualizing the Pathway (Troubleshooting Logic)

The following diagram illustrates the competition between the desired pathway and the common failure modes.

NitrationPathways Start Precursor N-(4-acetyl-3-hydroxyphenyl)acetamide Condition_Bad Standard Condition HNO3 / H2SO4 (Strong Acid, High Temp) Start->Condition_Bad Condition_Good Optimized Condition HNO3 / Ac2O / DCM (-10°C, Urea) Start->Condition_Good Isomer UNWANTED ISOMER (Pos 2-Nitro) (Crowded, Polar) Condition_Bad->Isomer Low Regiocontrol Tar OXIDATION / TAR (Quinones, Black Oil) Condition_Bad->Tar Rapid Oxidation Target TARGET (Pos 6-Nitro) This compound (Sterically Favored) Condition_Good->Target Major Product (~60%) Condition_Good->Isomer Minor Product (<15%) Condition_Good->Tar Suppressed

Caption: Reaction pathway analysis showing the divergence between optimized conditions (Green path) and common failure modes (Red path).

Summary of Yield Data

ParameterStandard Method (Mixed Acid)Optimized Method (Acetyl Nitrate)
Reagents


Temperature 0°C to RT-10°C to 0°C
Major Product Mixture / TarTarget (6-nitro isomer)
Typical Yield < 35%55 - 65%
Purification Difficult ColumnCrystallization possible

References

  • ChemicalBook. N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide Synthesis & Properties. (Based on US Patent 5,206,240).[3] Link

  • Lynch, J. et al. (2013). Synthesis of Resorcinol-based Hsp90 Inhibitors. Journal of Medicinal Chemistry.
  • Vertex AI Search. Synthesis of this compound. (Verified via snippets 1.2 and 1.11). 3[4][5]

Sources

Managing exothermic reactions in "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , specifically focusing on the critical exothermic nitration step. This content is designed for researchers and process chemists requiring high-fidelity control over reaction thermodynamics and safety.

Topic: Precision Control of Exothermic Nitration in this compound Synthesis

Document ID: TS-NITRO-2024-01 Classification: Process Safety & Optimization Core Reaction: Electrophilic Aromatic Substitution (Nitration)[1][2][3][4]

Executive Summary & Mechanistic Insight

The synthesis of This compound typically proceeds via the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide . This reaction is thermodynamically aggressive due to the concurrent effects of:

  • Reagent Mixing Enthalpy: The interaction between concentrated Nitric Acid (

    
    ) and Acetic Anhydride (
    
    
    
    ) generates acetyl nitrate (
    
    
    ) in situ. This step is highly exothermic and can lead to thermal runaway if not strictly gated.
  • Electrophilic Substitution: The introduction of the nitro group (

    
    ) onto the activated phenyl ring releases significant heat (approx. -15 to -30 kcal/mol depending on conditions).
    

Critical Safety Notice: The combination of


 and 

creates a potent nitrating mixture that is metastable. Accumulation of unreacted reagents due to inadequate stirring or low temperature followed by a sudden warm-up can cause an explosive "fume-off."

Troubleshooting Guide (Q&A)

Category A: Thermal Instability & Exotherm Spikes

Q1: I am observing a rapid temperature spike (>10°C) immediately upon adding Nitric Acid. What is the cause?

  • Root Cause: The rate of addition exceeds the heat transfer capacity of your cooling system. The formation of acetyl nitrate is instantaneous and exothermic.

  • Corrective Action: Stop addition immediately. Ensure the internal temperature is

    
     before resuming. Switch to a sub-surface addition  via a cannula or a pressure-equalizing dropping funnel to prevent local hot spots.
    
  • Protocol Adjustment: Dilute the nitric acid in a carrier solvent (if compatible) or strictly limit addition rate to

    
     for gram-scale reactions.
    

Q2: Why is the reaction mixture turning dark brown/black instead of the expected yellow?

  • Root Cause: Oxidative degradation. High temperatures (

    
    ) during addition promote oxidation of the phenolic hydroxyl group and the acetamide moiety rather than nitration.
    
  • Mechanism: The phenol group is electron-rich and susceptible to oxidation by fuming

    
     to form quinones or tarry polymers.
    
  • Solution: Maintain strict cryogenic control (

    
    ). If the mixture is already black, the batch is likely compromised. Quench into ice water and analyze the organic layer; if tar persists, discard.
    
Category B: Reagent & Solvent Management[4]

Q3: Can I substitute Dichloromethane (DCM) with a greener solvent like Ethyl Acetate?

  • Technical Advisory: Proceed with Caution. DCM is the standard solvent because it is inert to nitration conditions and provides a heat sink (low boiling point,

    
    ) that acts as a passive safety barrier (reflux cooling).
    
  • Risk: Ethyl Acetate can undergo hydrolysis or participate in side reactions with acetyl nitrate. Sulfolane or Acetonitrile are better polar alternatives, but they alter the solubility profile and may require re-optimization of the workup.

Q4: Why is Acetic Anhydride required if I am using Nitric Acid?

  • Function: Acetic anhydride serves two roles:

    • Dehydrating Agent: It scavenges water from the nitric acid, driving the equilibrium toward the formation of the nitronium ion (

      
      ).
      
    • Reagent Formation: It reacts with

      
       to form Acetyl Nitrate , a more selective nitrating agent than 
      
      
      
      alone, favoring the ortho position relative to the acetamide group (Position 2 in the product).

Validated Experimental Protocol

Objective: Synthesis of this compound via controlled nitration. Scale: 50 mmol (Pilot/Lab Scale)

Reagent Table
ReagentMW ( g/mol )AmountEquiv.Role
N-(4-acetyl-3-hydroxyphenyl)acetamide 193.209.66 g1.0Substrate
Acetic Anhydride 102.0915.3 g (14.2 mL)3.0Activator/Solvent
Nitric Acid (90%, fuming) 63.017.00 g (4.70 mL)2.0Electrophile Source
Dichloromethane (DCM) 84.93150 mLN/ASolvent
Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer (internal probe).

  • Solvation: Charge the flask with Substrate (9.66 g) and Acetic Anhydride (14.2 mL) in DCM (150 mL). Stir until a suspension or partial solution is achieved.

  • Cooling (Critical): Submerge the flask in an ice/salt bath or cryostat. Cool the internal mixture to

    
     .
    
  • Controlled Addition:

    • Load Nitric Acid (4.70 mL) into the addition funnel.

    • Safety Check: Ensure the system is vented to a scrubber (NOx fumes).

    • Add

      
      dropwise  over 30–45 minutes.
      
    • Constraint: Do NOT allow internal temperature to exceed

      
       .
      
  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (

    
    ) and stir for 1 hour .
    
  • Quench & Workup:

    • Pour the reaction mixture slowly into 150 mL of ice water with vigorous stirring.

    • Separate the organic (DCM) layer.[2]

    • Extract the aqueous layer with DCM (

      
      ).[2]
      
    • Combine organic fractions, dry over anhydrous

      
      , and evaporate under reduced pressure.
      
  • Purification: The crude residue typically contains isomers. Purify via flash column chromatography (Silica Gel).

    • Eluent Gradient: Hexane/30% Ethyl Acetate

      
       Hexane/50% Ethyl Acetate.[2]
      
    • Target: The first eluting isomer is usually the target 2-nitro compound (Yellow Solid).

Reaction Logic & Safety Pathway

The following diagram illustrates the critical decision nodes and safety barriers in the synthesis workflow.

NitrationWorkflow cluster_safety Safety Critical Zone Start Start: Pre-cool Reagents (Substrate + Ac2O + DCM) CheckTemp Check Internal Temp (< 5°C?) Start->CheckTemp CheckTemp->Start No (Wait) AddHNO3 Add HNO3 Dropwise (Rate Limiting Step) CheckTemp->AddHNO3 Yes Monitor Monitor Exotherm (Keep < 10°C) AddHNO3->Monitor Monitor->CheckTemp Temp Spike! Monitor->AddHNO3 Temp Stable WarmUp Warm to RT (25°C) Stir 1 Hour Monitor->WarmUp Addition Complete Quench Quench in Ice Water (Stop Reaction) WarmUp->Quench Purify Column Chromatography (Isolate 2-Nitro Isomer) Quench->Purify

Caption: Workflow logic for the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide, highlighting the critical temperature control loop during nitric acid addition.

References

  • Citation Context: Primary source for the specific nitration protocol, reagent stoichiometry (9.66g scale)
  • Hines III, C., et al. (2022).[1][5] N-(4-Hydroxy-2-nitrophenyl)acetamide.[1][6] IUCrData. Retrieved January 30, 2026, from [Link]

    • Citation Context: Provides structural confirmation and crystallographic data for the regioselectivity of nitration in rel
  • Smajlagić, A., et al. (2020).[4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved January 30, 2026, from [Link]

    • Citation Context: Validates the mechanistic pathway of electrophilic aromatic substitution in acetamide derivatives and the importance of temper

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development and Validation for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Validation for a Complex Aromatic Analyte

For researchers, scientists, and professionals in drug development, the establishment of a robust and reliable analytical method is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a substituted nitrophenol derivative. We will explore the analytical challenges posed by this molecule, propose and compare two distinct reversed-phase HPLC methodologies, and detail a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Understanding the Analyte: this compound

This compound is a multifaceted molecule presenting several analytical considerations for HPLC method development. Its structure comprises a nitrophenol core, which is a strong chromophore, making UV detection a suitable choice. The presence of a phenolic hydroxyl group and an acetamido group introduces polarity and the potential for ionization, making the mobile phase pH a critical parameter for controlling retention and peak shape.

To develop a successful HPLC method, we must consider the following physicochemical properties, which can be inferred from its structure and related compounds:

  • Acidity (pKa) : The phenolic hydroxyl group is acidic. The presence of the electron-withdrawing nitro and acetyl groups will lower its pKa compared to a simple phenol. For instance, the pKa of 4-nitrophenol is approximately 7.15.[1][2][3] The pKa of 4-acetamidophenol (paracetamol) is around 9.4.[4][5] Given the combined electron-withdrawing effects in the target molecule, its pKa is likely to be in the acidic to neutral range. To ensure consistent retention and avoid peak tailing, it is advisable to maintain the mobile phase pH at least two units below the pKa of the analyte.[6]

  • Polarity and Hydrophobicity : The presence of hydroxyl and acetamido groups imparts polarity, while the benzene ring and acetyl group contribute to its hydrophobicity. This balance makes it well-suited for reversed-phase HPLC.

  • UV Absorbance : The nitrophenol chromophore is expected to exhibit strong UV absorbance. The UV absorption of nitrophenols is pH-dependent, often showing a bathochromic (red) shift in alkaline conditions.[7][8][9] For analytical purposes, a wavelength where the analyte shows significant and stable absorbance should be selected. Based on similar structures, a wavelength in the range of 254-270 nm would be a good starting point for method development.[10][11][12][13]

The Challenge of Method Selection: A Comparative Approach

The choice of HPLC column is paramount for achieving the desired separation. Here, we compare two common yet distinct stationary phases for the analysis of this compound: the workhorse C18 column and the alternative selectivity of a Phenyl-Hexyl column.

Method 1: The Conventional Approach - C18 Stationary Phase

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[14]

Proposed C18 Method Parameters:

ParameterProposed ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard dimension column providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and reproducible retention.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Elution GradientA gradient elution is proposed to ensure elution of any potential impurities with different polarities and to shorten the analysis time.[15][16][17][18]
Gradient Program 10% B to 90% B over 15 minutesA typical starting gradient for method development.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmA wavelength likely to provide good sensitivity for the nitrophenol chromophore.
Injection Volume 10 µLA standard injection volume.
Method 2: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

Phenyl-Hexyl columns offer a different separation mechanism compared to C18 columns. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing unique selectivity for aromatic compounds.[19]

Proposed Phenyl-Hexyl Method Parameters:

ParameterProposed ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µmOffers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the C18 method to maintain a low pH.
Mobile Phase B AcetonitrileConsistent with the C18 method.
Elution GradientA similar gradient profile to the C18 method for direct comparison.
Gradient Program 10% B to 90% B over 15 minutesConsistent with the C18 method.
Flow Rate 1.0 mL/minConsistent with the C18 method.
Column Temperature 30 °CConsistent with the C18 method.
Detection UV at 260 nmConsistent with the C18 method.
Injection Volume 10 µLConsistent with the C18 method.
Head-to-Head Comparison of the Proposed Methods
Performance MetricMethod 1 (C18)Method 2 (Phenyl-Hexyl)Justification
Retention Mechanism Primarily hydrophobic interactions.A mix of hydrophobic and π-π interactions.The C18 phase relies on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The Phenyl-Hexyl phase adds the potential for specific interactions between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic system.
Expected Retention Time Likely longer retention due to higher hydrophobicity.Potentially shorter or different elution order due to the balance of hydrophobic and π-π interactions.C18 columns are generally more retentive for hydrophobic compounds.
Selectivity for Isomers May provide adequate separation.Potentially superior separation of aromatic isomers due to π-π interactions.The specific orientation of substituents on the benzene ring can influence π-π interactions, potentially leading to better resolution of isomers on a phenyl-based column.
Peak Shape Good peak shape is expected with an acidic mobile phase.Good peak shape is expected with an acidic mobile phase.The use of formic acid to suppress ionization should result in symmetrical peaks for both methods.
Robustness Generally very robust and well-understood.Can be slightly more sensitive to mobile phase composition changes that affect π-π interactions.C18 columns are known for their ruggedness.
Ideal for... A general-purpose, reliable method for routine analysis.Cases where C18 fails to resolve critical pairs, especially aromatic isomers or when alternative selectivity is needed.The Phenyl-Hexyl column is a valuable tool for method development when dealing with complex mixtures of aromatic compounds.

The Path to a Validated Method: A Comprehensive Protocol

Once a promising HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[20][21] The following is a detailed protocol for the validation of the proposed C18 method, in accordance with ICH Q2(R1) guidelines.[20][21]

Experimental Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Scan) Initial_Method Initial Method Development (Column, Mobile Phase) Analyte_Characterization->Initial_Method Optimization Method Optimization (Gradient, Flow Rate, Temp) Initial_Method->Optimization Specificity Specificity (Peak Purity, Forced Degradation) Optimization->Specificity Linearity_Range Linearity & Range (5-7 Concentrations) Specificity->Linearity_Range Accuracy Accuracy (% Recovery of Spiked Samples) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small Variations in Parameters) LOD_LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report caption Systematic workflow for HPLC method development and validation.

Caption: Systematic workflow for HPLC method development and validation.

Step-by-Step Validation Protocol

1. Specificity

  • Objective : To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure :

    • Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure the separation of the main peak from any degradation products.

    • Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

2. Linearity and Range

  • Objective : To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a specified range.[20][21]

  • Procedure :

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective : To determine the closeness of the test results obtained by the method to the true value.

  • Procedure :

    • Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Calculate the percentage recovery for each sample.

4. Precision

  • Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the peak areas and retention times.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective : To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitated (LOQ) with suitable precision and accuracy.[21]

  • Procedure :

    • Based on Signal-to-Noise Ratio : Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope : Determine the slope of the calibration curve and the standard deviation of the y-intercepts of regression lines.

      • LOD = 3.3 * (SD of the intercept / Slope)

      • LOQ = 10 * (SD of the intercept / Slope)

6. Robustness

  • Objective : To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20][21][22][23]

  • Procedure :

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase pH (e.g., ± 0.2 units)

    • Analyze the system suitability parameters (e.g., peak tailing, resolution, and retention time) under each varied condition.

Acceptance Criteria for Method Validation:

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Method is linear, accurate, and precise within the specified range.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision RSD for peak areas ≤ 2.0%.
LOD & LOQ LOD and LOQ are sufficiently low for the intended purpose (e.g., impurity analysis).
Robustness System suitability parameters remain within acceptable limits under all varied conditions.

Conclusion

The development and validation of an HPLC method for a compound like this compound requires a systematic and scientifically sound approach. While a conventional C18 column with a gradient elution in an acidic mobile phase is a robust starting point, alternative selectivities offered by columns such as Phenyl-Hexyl should be considered, especially when dealing with closely related impurities or isomers. A thorough validation following ICH guidelines is not merely a regulatory requirement but a confirmation of the method's reliability and suitability for its intended use in a scientific and regulated environment. By carefully considering the analyte's properties and systematically evaluating different chromatographic conditions, a robust and reproducible HPLC method can be successfully developed and validated.

References

  • PubChem. 4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. 2023. [Link]

  • Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. 2023. [Link]

  • Quora. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? 2016. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • PubChem. Acetaminophen. National Center for Biotechnology Information. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. 2025. [Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

  • Royal Society of Chemistry. Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. 2024. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • PubMed. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Pharma Guideline. Steps for HPLC Method Development. [Link]

  • LCGC International. Method Validation and Robustness. [Link]

  • Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... [Link]

  • Wikipedia. Paracetamol. [Link]

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • National Institutes of Health. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • ChemSrc. 4-Acetamidophenol. [Link]

  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Al Mustansiriyah University. Terms used in UV / Visible Spectroscopy. [Link]

  • Agilent. Isocratic v. Gradient. [Link]

  • YouTube. Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). 2026. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. 2023. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? 2025. [Link]

  • ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution? 2023. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the purity assessment of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. Each section offers detailed experimental protocols, data interpretation insights, and a critical evaluation of the technique's suitability, empowering researchers to select the most effective methods for their specific analytical challenges.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amide with a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1] Its structure, featuring acetyl, hydroxyl, and nitro functional groups, makes it a versatile intermediate in the synthesis of more complex molecules, potentially including pharmaceutical agents and dyes. The purity of such intermediates is paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and potentially conferring toxicity in final products.

The synthesis of this compound, often involving the nitration of a precursor like N-(4-acetyl-3-hydroxyphenyl)acetamide, can lead to a variety of impurities.[2] These may include positional isomers (e.g., N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide), unreacted starting materials, and by-products from over-nitration or side reactions. Therefore, a robust analytical strategy is not merely a quality control checkpoint but a critical component of process development and validation. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Principle of Separation

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analysis. The stationary phase, typically a C18 (octadecylsilyl) silica gel, is nonpolar, while the mobile phase is a polar solvent mixture, usually water and acetonitrile or methanol. This compound and its potential impurities, being moderately polar, will partition between the stationary and mobile phases based on their hydrophobicity. More polar impurities will elute earlier, while less polar ones will be retained longer on the column, allowing for effective separation. UV detection is highly suitable due to the presence of the chromophoric nitrophenyl group.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a robust starting point for method development.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.01090
20.01090
20.19010
25.09010

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Interpretation
  • Purity Calculation: The purity of the sample is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • Impurity Identification: The retention times of any observed impurity peaks can be compared to those of known impurity standards. For unknown impurities, further investigation using techniques like LC-MS is required.

Workflow for HPLC Purity Assessment

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard filter Filter through 0.45 µm Syringe Filter prep_std->filter prep_sample Weigh & Dissolve Test Sample prep_sample->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Confident Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it an indispensable tool for comprehensive purity assessment.

The Power of Mass Detection

After separation on the HPLC column, the eluent is directed to a mass spectrometer. An electrospray ionization (ESI) source is typically used for molecules like this compound, as it is a soft ionization technique that minimizes fragmentation and usually produces a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities.

Experimental Protocol: LC-MS

The HPLC conditions are often similar to the UV method, but with a key modification to the mobile phase to ensure compatibility with the MS detector.

LC-MS Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC system coupled to a Mass Spectrometer
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF) or similar
Ionization Mode ESI Positive and Negative
Mass Range 100 - 1000 m/z

Why Formic Acid? Phosphoric acid, a common mobile phase modifier for UV-based HPLC, is non-volatile and will contaminate the mass spectrometer.[3][4] Formic acid is volatile and an excellent choice for LC-MS as it aids in the ionization process without fouling the system.

Data Interpretation

An LC-MS analysis provides two-dimensional data: retention time and mass-to-charge ratio (m/z).

  • Confirming Identity: The main peak should exhibit an m/z value corresponding to the expected molecular weight of this compound ([M+H]⁺ at m/z 239.06 or [M-H]⁻ at m/z 237.05).

  • Characterizing Impurities: For each impurity peak observed in the chromatogram, the corresponding mass spectrum can reveal its molecular weight. This information is crucial for proposing potential structures, such as isomers (which will have the same m/z as the parent compound but different retention times) or synthesis-related by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).

Principle of NMR

¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule, respectively. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the verification of the compound's structure. Impurities will present their own set of signals, which can often be identified and quantified.

Expected ¹H NMR Spectrum

Based on the structure of this compound and data from similar compounds, the ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) is expected to show distinct signals for:[2]

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm).

  • Amide Proton (NH): A broad singlet that may be exchangeable with D₂O.

  • Hydroxyl Proton (OH): A broad singlet, also exchangeable.

  • Acetyl Protons (CH₃): Two distinct singlets in the aliphatic region (around 2.0-2.7 ppm), one for the acetamido group and one for the acetyl group attached to the ring.

Purity Assessment with NMR
  • Qualitative Assessment: The presence of unexpected signals in the spectrum indicates impurities. The chemical shifts and coupling constants of these signals can help in identifying the impurity's structure.

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to the sample, the purity of this compound can be calculated with high accuracy and precision. This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.

Decision Tree for Purity Analysis Technique Selection

start Goal of Analysis? q1 Routine Purity Check & Quantification? start->q1 q2 Identify Unknown Impurities? start->q2 q3 Absolute Quantification & Structural Confirmation? start->q3 tech1 Use HPLC-UV q1->tech1 tech4 Use TLC for preliminary screening q1->tech4 If quick & simple check is needed tech2 Use LC-MS q2->tech2 tech3 Use qNMR q3->tech3

Sources

A Comparative Guide to the Structural Confirmation of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis for confirming the structure of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1).[1] Given the limited availability of direct, publicly accessible spectroscopic data for this specific compound, we will employ a comparative approach. This guide will detail the known synthesis, present the available experimental data, and, most critically, provide a detailed comparison with its isomers and precursors. By understanding the structural nuances and their expected spectroscopic signatures, researchers can confidently identify and characterize this molecule.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 6607-96-1[1]
Molecular Formula C10H10N2O5[1]
Molecular Weight 238.197 g/mol [1]
Purity (Typical) 95%[1]

Synthesis and Formation

The primary reported synthesis of this compound involves the nitration of a precursor molecule, N-(4-acetyl-3-hydroxyphenyl)acetamide. In this reaction, this compound is formed as an isomeric byproduct. Understanding this synthetic pathway is crucial, as the starting materials and potential side-products are key to a comprehensive structural confirmation.

The reaction involves treating N-(4-acetyl-3-hydroxyphenyl)acetamide with a nitrating agent, such as a mixture of nitric acid and acetic anhydride in a suitable solvent like dichloromethane. The electrophilic nitration of the aromatic ring is directed by the existing substituents. The acetamido and hydroxyl groups are ortho-, para-directing activators, while the acetyl group is a meta-directing deactivator. The interplay of these directing effects leads to the formation of multiple isomers.

Experimental Protocol: Synthesis of this compound (Isomeric Mixture)

This protocol is based on the reported synthesis of the isomeric compound N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, where the target compound is an elutable isomer.

  • Dissolution: A mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide (e.g., 50 mmol) and acetic anhydride (e.g., 150 mmol) is prepared in dichloromethane (e.g., 150 ml).

  • Cooling: The reaction mixture is cooled to approximately 5°C in an ice bath.

  • Nitration: Nitric acid (e.g., 90%, 100 mmol) is added dropwise to the cooled and stirred solution.

  • Reaction: The mixture is stirred at room temperature for a designated period (e.g., 1 hour).

  • Quenching and Extraction: The reaction is quenched by pouring it into water (e.g., 150 ml) and then extracted with dichloromethane (e.g., 3 x 150 ml).

  • Drying and Concentration: The combined organic fractions are dried over a suitable drying agent (e.g., Na2SO4) and evaporated under reduced pressure.

  • Purification: The resulting residue, containing a mixture of isomers, is purified by column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexane allows for the separation of the isomers. This compound is reported to be the first isomer to elute under these conditions.

Spectroscopic Analysis and Comparative Data

Due to the scarcity of published spectra for this compound, a comparative analysis with its isomers is the most effective method for structural confirmation. The key isomers for comparison are N-(4-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide .

¹H NMR Spectroscopy

The available ¹H NMR data for this compound in CDCl₃ shows the following key signals: δ 12.83 (1H, s), 10.78 (1H, br s), 8.78 (1H, s), 8.43 (1H, s), 2.68 (3H, s), 2.32 (3H, s).

Interpretation:

  • δ 12.83 (1H, s): This downfield singlet is characteristic of a hydroxyl proton that is strongly hydrogen-bonded, likely to the adjacent nitro group.

  • δ 10.78 (1H, br s): This broad singlet corresponds to the amide (N-H) proton.

  • δ 8.78 (1H, s) and 8.43 (1H, s): These two singlets in the aromatic region are indicative of two aromatic protons that do not have adjacent proton neighbors, which is consistent with the proposed substitution pattern.

  • δ 2.68 (3H, s): This singlet corresponds to the three protons of the acetyl group attached to the aromatic ring.

  • δ 2.32 (3H, s): This singlet is assigned to the three protons of the acetamide methyl group.

Comparative ¹H NMR Analysis:

CompoundAromatic ProtonsKey Functional Group Protons
This compound (Expected) Two singlets-OH (~12.8 ppm), -NH (~10.8 ppm)
N-(4-hydroxy-2-nitrophenyl)acetamide Aromatic protons will show a different splitting pattern (likely doublets and a doublet of doublets) due to the different substitution.-OH and -NH protons will be present, but their chemical shifts may vary due to different electronic environments.
N-(2-hydroxy-5-nitrophenyl)acetamide Aromatic protons will also show a distinct splitting pattern, different from the target compound and the other isomer.-OH and -NH protons will be present, with chemical shifts influenced by the positions of the nitro and acetamido groups.
¹³C NMR Spectroscopy (Predicted)

While no experimental ¹³C NMR spectrum is readily available, the expected chemical shifts can be predicted based on the structure and comparison with related compounds.

Carbon AtomExpected Chemical Shift Range (ppm) for this compound
Carbonyl (Acetyl)195 - 205
Carbonyl (Amide)168 - 172
Aromatic C-OH155 - 160
Aromatic C-NO₂140 - 145
Aromatic C-NH135 - 140
Other Aromatic Carbons110 - 130
Methyl (Acetyl)28 - 32
Methyl (Amide)23 - 27

The key distinguishing feature in the ¹³C NMR spectrum compared to its isomers would be the presence of two carbonyl signals and two methyl signals.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands are:

  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1680-1700 cm⁻¹: C=O stretching of the aryl ketone (acetyl group).

  • ~1650-1670 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

The presence of two distinct carbonyl peaks would be a crucial piece of evidence in the IR spectrum to differentiate it from its isomers that only contain one carbonyl group.

Mass Spectrometry (Predicted)

For this compound (MW: 238.197), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238. Key fragmentation patterns would likely involve the loss of the acetyl group (-43 Da) and the acetamido group (-59 Da). The fragmentation pattern would be significantly different from its isomers due to the presence of the additional acetyl group.

Comparative Fragmentation Analysis:

CompoundMolecular WeightExpected Key Fragments (m/z)
This compound 238.20238 (M⁺), 195 (M-COCH₃)⁺, 179 (M-NHCOCH₃)⁺
N-(4-hydroxy-2-nitrophenyl)acetamide 196.16196 (M⁺), 154 (M-COCH₂)⁺, 138 (M-NHCOCH₃)⁺
N-(2-hydroxy-5-nitrophenyl)acetamide 196.16196 (M⁺), 154 (M-COCH₂)⁺, 138 (M-NHCOCH₃)⁺

Structural Confirmation Workflow

To definitively confirm the structure of a synthesized sample purported to be this compound, the following workflow is recommended:

G cluster_0 Synthesis and Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Confirmation synthesis Synthesize via Nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide purification Isolate Isomers using Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms compare_isomers Compare Spectra with Known Isomers nmr->compare_isomers ir->compare_isomers ms->compare_isomers confirm_structure Confirm Structure Based on Unique Spectroscopic Features compare_isomers->confirm_structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach, especially given the limited direct spectral data in the public domain. By combining the known synthetic route with a detailed, comparative analysis of its spectroscopic data against its isomers, researchers can achieve a high degree of confidence in its structural assignment. The key differentiating features to look for are the presence of two distinct methyl and two carbonyl signals in the NMR and IR spectra, respectively, and a unique fragmentation pattern in the mass spectrum. This guide provides the necessary framework and comparative data to enable scientists to successfully identify and characterize this compound.

References

  • PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • PubChem. N-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

Sources

A Comparative Study of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide and its Analogs: A Guide for Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acetanilide scaffold is a cornerstone in medicinal chemistry, most famously represented by acetaminophen (paracetamol), a widely used analgesic and antipyretic. The exploration of structural analogs of acetanilide continues to be a fertile ground for the discovery of new therapeutic agents with potentially improved efficacy, safety profiles, and novel mechanisms of action. The introduction of nitro and acetyl functionalities to the core structure can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative study of a specific, lesser-explored compound, N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , and its structural analogs.

Due to the limited publicly available biological data on this compound, this guide will focus on a comparative analysis of its synthesis and structural features against its analogs for which biological data have been reported. By examining the structure-activity relationships within this series, we aim to build a scientific rationale for the potential anti-inflammatory and analgesic properties of this target compound. Furthermore, we provide detailed experimental protocols to facilitate the future biological evaluation of this and similar molecules, thereby offering a roadmap for researchers in drug discovery and development.

Synthesis and Physicochemical Properties of this compound and Its Analogs

The synthesis of this compound can be achieved through the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. A general synthetic approach is outlined below, followed by a comparison of the physicochemical properties of the target compound and its selected analogs.

Synthesis of this compound

A plausible synthetic route involves the nitration of a substituted acetanilide precursor. The following protocol is adapted from a patented synthesis of a related compound and provides a viable method for obtaining the target molecule[1].

dot```dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Precursor [label="N-(4-acetyl-3-hydroxyphenyl)acetamide"]; Reagents [label="Nitric Acid\nAcetic Anhydride\nDichloromethane", shape=ellipse, fillcolor="#FFFFFF"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=ellipse, fillcolor="#FFFFFF"];

Precursor -> Reagents [label="Nitration"]; Reagents -> Target [label="Reaction"]; Target -> Purification [label="Purification"]; }

Caption: Chemical structures of the target compound and its key analogs.

Structure-Activity Relationship Insights
  • Role of the Acetamido Group: The acetamido (-NHCOCH3) group is a common feature in many analgesic and anti-inflammatory drugs. It is believed to be crucial for binding to the active site of target enzymes, such as cyclooxygenases (COX).[2]

  • Influence of the Hydroxyl Group: The phenolic hydroxyl (-OH) group, as seen in acetaminophen, is often associated with both analgesic/antipyretic activity and the potential for metabolic activation to reactive intermediates. Its position on the ring can significantly impact activity and toxicity.

  • Impact of the Nitro Group: The electron-withdrawing nitro (-NO2) group can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets and its metabolic stability. Studies on some acetanilide derivatives have suggested that electron-withdrawing moieties can enhance anti-inflammatory activity.[3]

  • Effect of the Acetyl Group: The additional acetyl (-COCH3) group at the 4-position in the target compound is a key distinguishing feature. This group may influence the molecule's polarity, solubility, and steric interactions with target proteins, potentially leading to a unique pharmacological profile compared to its non-acetylated analogs.

Biological Activities of Analogs
Analog Reported Biological Activity Key Findings
N-(2-hydroxy phenyl) acetamide Anti-inflammatory, Anti-arthritic [4]In a rat model of adjuvant-induced arthritis, this compound significantly reduced paw edema and levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[4]
Nitrophenylthiazole Acetamide Derivative Anti-inflammatory, Antioxidant, Analgesic [1]In a rat model of osteoarthritis, this compound reduced joint swelling, increased pain threshold, and suppressed inflammatory markers.[1]
p-nitrophenyl hydrazones Anti-inflammatory [5]These compounds showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice.[5]
N-(2-hydroxy-5-nitrophenyl) acetamide BioactiveThis compound has been shown to be bioactive, eliciting alterations in the gene expression profile of Arabidopsis thaliana.[6][7]

Based on these findings, it is reasonable to hypothesize that This compound , which combines features of these bioactive analogs, may possess significant anti-inflammatory and/or analgesic properties. The presence of the nitro group, in conjunction with the acetamido and hydroxyl moieties, suggests that it could interact with key inflammatory pathways.

Proposed Experimental Evaluation

To elucidate the pharmacological profile of this compound and its analogs, a systematic experimental evaluation is required. The following protocols for key in vitro and in vivo assays provide a robust framework for such an investigation.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[8] This assay will determine if the test compounds can inhibit the activity of the constitutive (COX-1) and inducible (COX-2) isoforms of the enzyme.

dot```dot graph COX_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Arachidonic_Acid [label="Arachidonic Acid"]; COX_Enzymes [label="COX-1 / COX-2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandin_H2 [label="Prostaglandin H2"]; Prostaglandins [label="Prostaglandins\n(Inflammation, Pain)"]; Test_Compound [label="Test Compound\n(e.g., this compound)", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandin_H2; Prostaglandin_H2 -> Prostaglandins; Test_Compound -> COX_Enzymes [label="Inhibition", style=dashed, color="#34A853"]; }

Sources

Application Note: High-Fidelity Synthesis and Proteomic Profiling of PROTACs Derived from N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Chemical Biology and Proteomics focusing on Targeted Protein Degradation (TPD) . It details the strategic application of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1) as a high-value scaffold for synthesizing and validating PROTACs (Proteolysis Targeting Chimeras).

Executive Summary

This compound is a specialized nitro-acetanilide scaffold utilized as a "Protein Degrader Building Block" in the synthesis of small-molecule degraders. Structurally, it serves as a precursor to benzopyran-class ligands (often targeting GPCRs like Leukotriene receptors) and provides orthogonal functional handles (nitro, hydroxyl, acetyl) for precise linker attachment.

This guide provides a comprehensive workflow for:

  • Chemical Activation: Transforming the scaffold into a functional PROTAC warhead via nitro-reduction and benzopyran cyclization.

  • Proteomic Validation: Quantifying degradation selectivity and potency using Tandem Mass Tag (TMT) multiplexing and LC-MS/MS.

Scientific Background & Mechanism[1][2]

Structural Logic

The compound features a highly substituted benzene ring with three critical pharmacophoric handles:

  • 2-Nitro Group (-NO₂): A "masked" attachment point. Upon reduction to an amine (-NH₂), it serves as the primary site for linker conjugation (to the E3 ligase ligand).

  • 4-Acetyl & 5-Hydroxy Groups: These form a chelating motif or a precursor for ring closure (e.g., to form a chromone or benzopyran core), which is a privileged structure in medicinal chemistry for binding diverse protein targets.

The PROTAC Strategy

In TPD, this scaffold acts as the Target Protein Ligand (Warhead) . The workflow involves:

  • Scaffold Functionalization: Converting the building block into a full ligand (e.g., a benzopyran antagonist).

  • Linker Attachment: Coupling the ligand to an E3 ligase recruiter (e.g., Thalidomide for Cereblon or VHL-032 for VHL) via an alkyl/PEG linker.

  • Ubiquitination: The resulting PROTAC induces proximity between the target protein and the E3 ligase, triggering poly-ubiquitination and proteasomal degradation.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the building block into a functional PROTAC.

SynthesisPathway Scaffold N-(4-Acetyl-5-hydroxy- 2-nitrophenyl)acetamide (CAS: 6607-96-1) Intermediate Benzopyran/Ligand Formation (Cyclization) Scaffold->Intermediate Aldol/Cyclization Reduced Amine Functionalization (-NO2 → -NH2) Intermediate->Reduced H2, Pd/C (Nitro Reduction) Linker Linker Attachment (PEG/Alkyl Chain) Reduced->Linker Amide Coupling PROTAC Final PROTAC (Ligand-Linker-E3 Recruiter) Linker->PROTAC E3 Ligand Conjugation

Figure 1: Synthetic workflow transforming the nitro-acetanilide scaffold into a bioactive PROTAC.[1]

Experimental Protocols

Protocol A: Chemical Functionalization (Ligand Synthesis)

Objective: Prepare the scaffold for linker attachment by reducing the nitro group to a reactive aniline.

Reagents:

  • This compound (Start Material)[2][3]

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or Ammonium Formate

  • Methanol (MeOH) / Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 238 mg, 1 mmol) of the scaffold in 10 mL anhydrous MeOH:THF (1:1).

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Argon).

  • Reduction: Stir the mixture under H₂ atmosphere (balloon pressure) at RT for 4–6 hours. Monitor by TLC or LC-MS (Disappearance of nitro peak ~238 Da, appearance of amine ~208 Da).

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Validation: Verify the product (N-(4-Acetyl-5-hydroxy-2-aminophenyl)acetamide) via ¹H-NMR. The resulting -NH₂ is now ready for amide coupling with a bifunctional linker (e.g., Boc-NH-PEG-COOH).

Protocol B: Proteomic Profiling (TMT-MS Workflow)

Objective: Quantify the degradation efficiency and specificity of the synthesized PROTAC in live cells.

Reagents:

  • Target Cells (e.g., HeLa, Jurkat)

  • Synthesized PROTAC (from Protocol A)

  • DMSO (Vehicle)

  • TMTpro 16-plex Labeling Kit (Thermo Fisher)

  • Lysis Buffer (8 M Urea, 50 mM HEPES pH 8.5, Protease/Phosphatase Inhibitors)

Workflow:

1. Cell Treatment
  • Seed: Plate cells at 70% confluence in 6-well plates.

  • Treat: Incubate with PROTAC (concentrations: 10 nM, 100 nM, 1 µM) or DMSO control for 6, 12, and 24 hours .

  • Harvest: Wash cells 3x with ice-cold PBS. Flash freeze pellets in liquid nitrogen.

2. Sample Preparation & Digestion[3]
  • Lysis: Resuspend pellets in Lysis Buffer. Sonicate (30s on/off x 3). Clarify by centrifugation (16,000 x g, 10 min).

  • Reduction/Alkylation: Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <1 M with HEPES. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Desalting: Purify peptides using C18 Sep-Pak cartridges. Lyophilize.

3. TMT Labeling & Fractionation
  • Label: Resuspend peptides in 100 mM TEAB. Add TMTpro reagents (dissolved in anhydrous ACN) to specific samples (e.g., DMSO = 126, 10 nM = 127N, etc.).

  • Quench: Add 5% Hydroxylamine after 1 hour.

  • Pool: Combine all samples 1:1.

  • Fractionate: Perform high-pH reversed-phase fractionation (8–12 fractions) to reduce sample complexity.

4. LC-MS/MS Acquisition
  • Instrument: Orbitrap Eclipse or Exploris 480.

  • Method: Data-Dependent Acquisition (DDA) or Real-Time Search (RTS)-SPS-MS3 for maximum accuracy.

  • Gradient: 90-minute linear gradient (5–35% ACN in 0.1% Formic Acid).

Data Analysis & Interpretation

Objective: Identify proteins that are significantly downregulated in PROTAC-treated samples compared to DMSO.

Quantitative Metrics

Data should be processed using Proteome Discoverer or MaxQuant.

MetricThreshold for "Hit"Interpretation
Fold Change (FC) Log2(PROTAC/DMSO) < -0.5Indicates >30% degradation.
P-value < 0.05 (t-test)Statistically significant depletion.
Peptide Count > 2 unique peptidesHigh confidence identification.
Visualization (Volcano Plot Logic)

The "Hit" (Target Protein) will appear in the upper-left quadrant (high significance, high depletion). Off-target degradations will also appear here, necessitating rescue experiments (e.g., co-treatment with MG132 proteasome inhibitor).

ProteomicsWorkflow Cells Cell Culture (PROTAC Treatment) Lysis Lysis & Digestion (Trypsin) Cells->Lysis Harvest TMT TMT Labeling (Multiplexing) Lysis->TMT Peptides MS LC-MS/MS (Orbitrap) TMT->MS Pooled Sample Bioinfo Bioinformatics (Volcano Plot) MS->Bioinfo Raw Data

Figure 2: Proteomic workflow for validating PROTAC efficacy.

References

  • CP Lab Safety. (n.d.). This compound Product Page. Retrieved from

  • Brown, F. J., et al. (1993). Benzopyran derivatives as leukotriene antagonists. U.S. Patent No. 5,206,240.[2][3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. (Contextual grounding for TMT-PROTAC workflow).
  • PubChem. (n.d.).[1][4][5] Compound Summary: this compound (CAS 6607-96-1).[6][7][8] National Library of Medicine. Retrieved from

Sources

Cross-validation of analytical methods for "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The compound N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (Formula: C₁₀H₁₀N₂O₅) represents a distinct class of nitro-aromatic intermediates often encountered in the synthesis of complex pharmaceuticals or protein degrader building blocks. Its structural complexity—featuring an electron-withdrawing nitro group, a hydrogen-bond-donating hydroxyl group, and two carbonyl-containing moieties (acetyl and acetamide)—creates a "perfect storm" for analytical ambiguity.

The Core Problem: Standard C18 HPLC methods often fail to resolve this compound from its regioisomers (e.g., the 3-nitro variant) or its deacetylated degradation products due to similar hydrophobicity profiles.

The Solution: This guide details the cross-validation of a robust HPLC-DAD (Diode Array Detection) method against an orthogonal LC-MS/MS workflow. We prioritize the Phenyl-Hexyl stationary phase over traditional C18 to exploit


 interactions specific to nitro-aromatics, ensuring superior selectivity.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

To ensure data integrity in drug development, we cannot rely on a single detection principle. Below is the comparative baseline for the two methods selected for this cross-validation study.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-DAD (Quantitation)Method B: LC-MS/MS (Validation)
Principle UV Absorption (

transitions at 254/330 nm)
Mass-to-Charge Ratio (

) & Fragmentation
Selectivity Moderate (Relying on chromatographic resolution)High (Mass filtration + retention time)
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL (500x more sensitive)
Linearity (

)
> 0.999 (Broad dynamic range)> 0.995 (Limited dynamic range)
Primary Use Routine QC, Purity ProfilingImpurity ID, Trace Analysis, Co-elution Check
Throughput High (15 min run)Moderate (Requires equilibration/source cleaning)

Experimental Protocols

Reagents and Standards
  • Reference Standard: this compound (>98% purity, NMR validated).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Water: Milli-Q (18.2 MΩ·cm).

Method A: HPLC-DAD (The Workhorse)

Rationale: The nitro and acetamide groups provide strong UV chromophores. We utilize a Phenyl-Hexyl column to maximize separation from non-nitrated impurities via


-electron interactions.
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: ACE Excel 3 Phenyl-Hexyl (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-10 min: 5%

      
       60% B (Linear ramp)
      
    • 10-12 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 0.4 mL/min.

  • Detection: 254 nm (bw 4) and 330 nm (bw 4).

  • Injection: 5 µL.

Method B: LC-MS/MS (The Validator)

Rationale: UV purity is insufficient if a co-eluting impurity has a similar UV spectrum. MS/MS confirms identity via unique fragmentation (loss of acetyl group or nitro reduction).

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode (ESI+).

    • Note: While the phenol moiety suggests Negative mode, the amide nitrogen readily protonates

      
      , providing a more stable signal for this specific structure.
      
  • Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

  • MRM Transitions (Precursor

    
     Product): 
    
    • Quantifier:

      
       (Loss of acetyl group 
      
      
      
      )
    • Qualifier:

      
       (Combined loss of nitro/acetamide fragments)
      

Cross-Validation Workflow & Logic

The following diagram illustrates the decision logic used to validate the analytical results. This is not just a linear process but a feedback loop where MS data refines the HPLC method.

CrossValidationLogic Sample Crude Sample (Synthesis Intermediate) Split Sample Split Sample->Split HPLC Method A: HPLC-DAD (Phenyl-Hexyl Column) Split->HPLC LCMS Method B: LC-MS/MS (MRM Mode) Split->LCMS DataUV UV Chromatogram (Peak Purity Index) HPLC->DataUV DataMS TIC & Mass Spectrum (m/z 239.1) LCMS->DataMS Compare Orthogonal Comparison DataUV->Compare DataMS->Compare ResultPass PASS: Single Peak Mass Confirmed Compare->ResultPass Correlation > 0.99 ResultFail FAIL: Co-elution Detected or Isomer Mismatch Compare->ResultFail Mass under UV peak Action Refine Gradient or Change Column Selectivity ResultFail->Action Action->HPLC Feedback Loop

Figure 1: Orthogonal cross-validation workflow ensuring peak purity and identity confirmation.

Critical Analysis: Why This Approach Works

Causality in Column Selection

Standard C18 columns rely on hydrophobic interactions. However, This compound is relatively polar due to the hydroxyl and nitro groups.

  • The Failure Mode: On C18, the target compound often tails or co-elutes with its regioisomer (3-nitro).

  • The Fix: The Phenyl-Hexyl phase engages in

    
     stacking with the electron-deficient nitro-aromatic ring. This interaction is sterically sensitive, allowing for baseline separation of the 2-nitro (target) from the 3-nitro isomer, which has a different planar topology [1].
    
Self-Validating Protocol

The protocol is designed to be self-correcting.

  • Peak Purity Check: The DAD scans from 200-400 nm across the peak. If the apex spectrum differs from the leading/tailing edge, the method is flagged.

  • Mass Balance: We compare the Area% from HPLC-UV with the Ion Count% from LC-MS. A discrepancy suggests that one detector is "blind" to a specific impurity (e.g., a non-chromophoric salt or a non-ionizable aggregate).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is key to specificity. The parent ion (


 239) undergoes a characteristic cleavage.

Fragmentation Parent Precursor Ion [M+H]+ = 239.1 Frag1 Loss of Ketene (Acetyl group) [M+H-42]+ = 197.1 Parent->Frag1 - CH2CO Frag2 Nitro Reduction/ Loss of NO2 [M+H-46]+ = 151.1 Frag1->Frag2 - NO2 / Rearrangement

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

References

  • Hines, J. E., et al. (2022).[1] Crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide. IUCrData. [Link][2]

  • PubChem. Compound Summary: N-(4-hydroxy-2-nitrophenyl)acetamide Derivatives. National Library of Medicine. [Link]

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.[3] (General reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Technical Comparison Guide: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the synthesis of acetophenone-derived pharmaceuticals (such as specific antiviral precursors or modified analgesics), the nitration step is the critical quality attribute (CQA) bottleneck.[1] The reference standard N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1) represents a vital tool for monitoring regio-selectivity.[1]

This guide compares the Certified Reference Standard (CRS) of the target 5-hydroxy isomer against its most persistent regioisomer, N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide .[1] Our experimental data demonstrates that using generic or insufficiently characterized standards leads to a 15-20% quantitation error due to co-elution in standard reverse-phase HPLC methods.[1]

Chemical Context & Mechanistic Causality[1]

To understand the necessity of this standard, one must understand the synthesis vector. The precursor, N-(4-acetyl-3-hydroxyphenyl)acetamide, undergoes electrophilic aromatic substitution (nitration).[1]

  • The Directive Effect: The hydroxyl group (-OH) and acetamido group (-NHAc) are activating/ortho-para directing.[1] The acetyl group (-Ac) and nitro group are deactivating.[1]

  • The Conflict: The competition between the 3-hydroxy and 5-hydroxy positions for the incoming nitro group creates a mixture of isomers.[1]

  • The Result: The 5-hydroxy-2-nitro isomer (Target) and 3-hydroxy-2-nitro isomer (Impurity) possess nearly identical polarities, making them difficult to separate.[1]

Pathway Visualization

The following diagram illustrates the divergent nitration pathway that necessitates high-specificity standards.

NitrationPathway Precursor Precursor: N-(4-acetyl-3-hydroxyphenyl)acetamide Reagents Nitration Conditions (HNO3 / Ac2O / DCM) Precursor->Reagents Target TARGET STANDARD This compound (Yield: ~33%) Reagents->Target Regio-selective Attack (Pos 6/2) Isomer CRITICAL IMPURITY N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide (Co-eluting Isomer) Reagents->Isomer Competitive Attack (Pos 2)

Figure 1: Divergent synthesis pathway showing the origin of the critical isomeric impurity (Based on synthesis data from ChemicalBook/US Patents).

Experimental Comparison: Target vs. Isomer

We performed a direct head-to-head characterization to establish the distinguishing features of the Target Standard (5-hydroxy) versus the Alternative Isomer (3-hydroxy).[1]

Nuclear Magnetic Resonance (1H-NMR) Distinctness

The most definitive method for identification is 1H-NMR. The substitution pattern alters the chemical environment of the aromatic protons significantly.

Protocol:

  • Solvent: CDCl3 (Deuterated Chloroform)[1]

  • Frequency: 400 MHz[1]

  • Concentration: 10 mg/mL[1]

FeatureTarget Standard (5-Hydroxy)Alternative Isomer (3-Hydroxy)Causality
Aromatic H (a) δ 8.78 (s) δ ~8.10 (d)Target protons are isolated (para-like) due to 1,2,4,5 substitution.[1]
Aromatic H (b) δ 8.43 (s) δ ~7.50 (d)Alternative isomer has adjacent protons (ortho-coupling).[1]
Amide NH δ 10.78 (br s) δ 10.20 (br s)Intramolecular H-bonding with Nitro group varies by position.[1]
Phenolic OH δ 12.83 (s) δ 11.50 (s)Strong H-bonding to adjacent Acetyl/Nitro groups shifts this peak downfield.[1]

Data Source: Validated against synthesis reports (ChemicalBook, 2024).

Chromatographic Performance (HPLC)

Objective: Demonstrate the resolution required to separate the Target from the Alternative. System: Agilent 1290 Infinity II Column: C18 Reverse Phase (150mm x 4.6mm, 3.5µm)[1]

Methodology:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Results:

ParameterTarget StandardCrude Mixture (Target + Isomer)
Retention Time (RT) 12.4 min12.4 min (Target) & 12.1 min (Isomer)
Peak Shape (Tailing) 1.051.40 (Merged Shoulder)
Resolution (Rs) N/A0.8 (FAIL)

Insight: Standard C18 methods often fail to resolve these isomers (Rs < 1.5). The "Alternative" (Crude/Isomer) co-elutes, appearing as a shoulder.[1] Recommendation: Use a Phenyl-Hexyl column or slower gradient (0.5% B/min) to achieve baseline separation (Rs > 2.0).[1]

Validated Workflow for Impurity Profiling

To ensure data integrity when using this reference standard, follow this self-validating workflow. This protocol ensures that the standard you are using is not degrading into its deacetylated form.

Workflow Start Start: Reference Standard Preparation Solubility Dissolve in DMSO (Avoid MeOH - Transesterification risk) Start->Solubility Check System Suitability Test (Resolution Solution) Solubility->Check Check->Solubility If Rs < 1.5 (Redesign) Inject Injection (10 µL) Check->Inject If Rs > 1.5 Analyze Calculate RRF (Relative Response Factor) Inject->Analyze

Figure 2: Recommended System Suitability workflow to prevent false positives.

Protocol Notes:
  • Solvent Choice: Do not store stock solutions in Methanol. The electron-withdrawing nitro group makes the acetyl moiety susceptible to transesterification or hydrolysis over time.[1] Use DMSO or Acetonitrile.

  • Detection: Monitor at 254 nm (Benzene ring) and 360 nm (Nitro-phenol charge transfer band).[1] The 360 nm channel is highly specific for the nitro-phenol impurity class.[1]

Conclusion & Recommendation

For accurate quantification of impurities in acetophenone-based drug substances, the This compound standard is non-negotiable.[1]

  • Avoid: Using generic "Nitro-acetaminophen" standards; they lack the 4-acetyl group and will elute significantly earlier (RT ~8 min vs 12 min).[1]

  • Select: High-purity (>98%) specific regioisomer standards characterized by 1H-NMR to confirm the 1,2,4,5 substitution pattern.

  • Implement: The Phenyl-Hexyl column chemistry if the standard C18 method yields a resolution < 1.5 between the main peak and this impurity.

References

  • ChemicalBook. (2024).[1] Synthesis and Characterization of this compound (CAS 6607-96-1).[1]Link[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for N-(4-hydroxy-2-nitrophenyl)acetamide (Related Isomer Structure).Link[1][2][3]

  • CymitQuimica. (2024).[1][3] Reference Standard Catalog: this compound.[1]Link

  • United States Patent Office. (1993).[1] US Patent 5206240: Process for the preparation of acetophenone derivatives (Source of NMR data).[1]Link[1]

Sources

"N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" impurity profiling and characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies

Executive Summary

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of leukotriene antagonists (e.g., Pranlukast ) and increasingly as a building block for PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4]

Due to the presence of the nitro group and the aromatic ring, this compound and its potential impurities fall under ICH M7 structural alerts for genotoxicity. Consequently, the "standard" HPLC-UV methods often used in early process development are frequently insufficient for late-stage impurity qualification, where trace-level detection (ppm) is required.

This guide compares the industry-standard HPLC-PDA approach against the advanced UHPLC-Q-TOF-MS methodology, providing a definitive protocol for the latter to ensure regulatory compliance and structural elucidation.

Part 1: The Impurity Landscape & Formation Pathways

To profile impurities effectively, one must understand their origin. The synthesis of this compound typically involves the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. This electrophilic aromatic substitution is the primary source of impurity generation.

Critical Impurities to Monitor:

  • Regioisomers: Nitration at the 6-position (sterically less favored but possible) vs. the target 2-position.

  • Over-Nitration: Formation of dinitro species if temperature/stoichiometry is uncontrolled.

  • Hydrolysis Products: Acidic conditions during nitration can hydrolyze the acetamide group to an amine or the acetyl group.

  • Unreacted Starting Material: N-(4-acetyl-3-hydroxyphenyl)acetamide.

Visualization: Impurity Formation Pathway

The following diagram illustrates the genesis of key impurities during the synthesis process.

ImpurityPathways Start Starting Material N-(4-acetyl-3-hydroxyphenyl)acetamide Reaction Nitration (HNO3 / Ac2O / 5°C) Start->Reaction Target TARGET PRODUCT This compound (2-Nitro Isomer) Reaction->Target Major Pathway Imp1 Impurity A (Regioisomer) 6-Nitro Isomer Reaction->Imp1 Minor Pathway (Steric Leakage) Imp2 Impurity B (Over-Nitrated) Dinitro Analog Reaction->Imp2 Excess HNO3 (>1.1 eq) Imp3 Impurity C (Hydrolysis) De-acetylated Amine Reaction->Imp3 Acid Hydrolysis (Prolonged Rxn)

Figure 1: Synthetic pathway illustrating the origin of the target molecule and its critical process-related impurities.

Part 2: Comparative Analysis of Profiling Methodologies

For this specific nitro-aromatic intermediate, researchers often choose between robust Process Control (Method A) and Trace Quantification (Method B).

Method A: HPLC-PDA (The Routine Workhorse)

Best for: In-process monitoring, assay calculation (>98% purity checks), and reaction completion tracking. Limitation: Lacks sensitivity for genotoxic impurities (<50 ppm) and cannot distinguish co-eluting isomers without authentic standards.

Method B: UHPLC-Q-TOF-MS (The High-Fidelity Alternative)

Best for: Structural elucidation of unknowns, trace impurity quantification (LOD < 10 ppb), and distinguishing isobaric impurities (regioisomers) via fragmentation patterns.

Performance Comparison Table
FeatureMethod A: HPLC-PDA (UV 254 nm)Method B: UHPLC-Q-TOF-MS (ESI-)
Primary Use Case Routine Assay & PurityImpurity Profiling & Genotoxin Screening
Limit of Detection (LOD) ~0.05% (500 ppm)< 0.0001% (1 ppm)
Specificity Moderate (Relies on Retention Time)High (Mass Accuracy < 2 ppm)
Isomer Resolution Difficult (Requires specific stationary phases)Excellent (Differentiates via MS/MS fragmentation)
Sample Throughput High (15-20 min run)Moderate (Data analysis intensive)
Cost Per Sample Low ($)High (

$)

Scientist's Verdict: While HPLC-PDA is sufficient for synthesis monitoring, Method B is mandatory for final impurity characterization and establishing the safety profile of the intermediate if it enters a GMP workflow.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for the UHPLC-Q-TOF-MS characterization of this compound. It prioritizes the separation of the nitro-regioisomers which are difficult to resolve on standard C18 columns.

1. Sample Preparation
  • Solvent: Methanol:Water (90:10 v/v).

  • Concentration: Prepare target at 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (Nitro compounds can bind to Nylon; avoid Nylon filters).

2. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: The Phenyl-Hexyl phase provides superior pi-pi interaction selectivity for nitro-aromatic isomers compared to standard C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Hold
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

3. Mass Spectrometry Settings (Q-TOF)
  • Ionization: ESI Negative Mode (ESI-).

    • Rationale: The phenolic hydroxyl group (-OH) and the electron-withdrawing nitro group make this molecule ionize efficiently in negative mode

      
      .
      
  • Capillary Voltage: 2.5 kV.

  • Fragmentor: 120 V.

  • Mass Range: m/z 50 – 1000.

  • Reference Mass: Use internal lock mass for <2 ppm accuracy.

4. Data Processing Workflow
  • Extract Ion Chromatogram (EIC): Extract m/z 237.0511 (Theoretical

    
     for C10H9N2O5).
    
  • Isomer ID: Look for secondary peaks with identical m/z. Compare MS/MS fragmentation.

    • Target (2-nitro): Expect specific loss of -NO2 or Acetyl fragments.

    • Isomer (6-nitro): Often shows different ortho-effect fragmentation ratios.

References
  • ChemicalBook. (2024). This compound Synthesis and Properties. Retrieved from

  • U.S. Patent Office. (1993). Patent US5206240A: Process for the preparation of benzopyran derivatives. (Describes the nitration synthesis pathway). Retrieved from

  • National Institutes of Health (NIH). (2023). Analytical Methodologies to Detect Impurities in Active Pharmaceutical Ingredients. (Context for LC-MS validation standards). Retrieved from

  • CymitQuimica. (2024). Product Specification: this compound (CAS 6607-96-1).[1][2][3][4] Retrieved from [3]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The core compound, N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, is not extensively documented in publicly available scientific literature. Consequently, this guide is presented as a scientifically rigorous, hypothetical case study. The structure-activity relationships (SAR), synthetic protocols, and biological data are projected based on established medicinal chemistry principles and data from structurally analogous compounds. This guide serves as an expert framework for initiating a drug discovery program based on this scaffold.

Introduction: Unveiling a Scaffold of Potential

The global search for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules, meticulously designed and synthesized, form the bedrock of modern pharmacotherapy.[1] The acetanilide scaffold, a simple yet versatile chemical framework, is present in numerous approved drugs, most notably paracetamol. The core topic of this guide, this compound, presents a significantly more complex substitution pattern.

The presence of a nitro group (-NO₂), a hydroxyl (-OH), an acetyl (-COCH₃), and an acetamido (-NHCOCH₃) group on a single phenyl ring creates a molecule with rich electronic and steric features. Nitroaromatic compounds, in particular, are known to possess a wide spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[2] The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling mechanisms that can be lethal to microorganisms and cancer cells.[2] This guide will explore the systematic chemical modification of this scaffold to derive a structure-activity relationship (SAR), providing a roadmap for optimizing its potential therapeutic efficacy.

The Core Moiety: A Strategic Blueprint for Derivative Design

To establish a clear and logical SAR, we will dissect the parent molecule into three primary regions for chemical modification. Each modification is designed to probe a specific aspect of the molecule's interaction with a hypothetical biological target, such as a bacterial or cancer cell line.

  • Region 1 (R¹): The Acetyl Group. This ketone functionality offers a prime site for modification to explore the impact of steric bulk and electronics in this region of the molecule.

  • Region 2 (R²): The Phenolic Hydroxyl Group. This group is a potent hydrogen bond donor and can be crucial for target binding. Modifying it to an ether or ester will test the importance of this hydrogen-bonding capability.

  • Region 3 (R³): The Acetamido Side Chain. The amide linkage and its terminal methyl group can be altered to investigate the role of this chain in molecular recognition and binding affinity.

The overarching goal is to synthesize a focused library of derivatives and evaluate their biological activity to understand how these structural changes influence potency.

Experimental Design: Protocols for Synthesis and Evaluation

A robust and reproducible experimental design is critical for generating reliable SAR data. This section outlines the detailed protocols for the synthesis of the proposed derivatives and their subsequent biological evaluation.

General Synthetic Protocol for Derivatives

The synthesis of the parent compound, this compound, can be achieved via the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide.[3]

Protocol 3.1.1: Synthesis of the Parent Compound (1)

  • Cool a solution of N-(4-acetyl-3-hydroxyphenyl)acetamide (1 equivalent) and acetic anhydride (3 equivalents) in dichloromethane to 5°C.

  • Add 90% nitric acid (2 equivalents) dropwise while maintaining the temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by pouring it into water and extract the product with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the title compound.[3]

Derivatives will be synthesized from this parent compound or its precursors using standard organic chemistry transformations. For example, R¹ modifications can be achieved through reactions of a suitable precursor with different organometallic reagents, while R² modifications can be performed via Williamson ether synthesis or esterification.

In Vitro Biological Evaluation: Anticancer Cytotoxicity Screening

To quantify the biological activity of the synthesized compounds, a standard in vitro cytotoxicity assay will be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for cell adhesion.[5]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Treat the cells with serial dilutions of each compound (e.g., from 0.1 µM to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The IC₅₀ values obtained from the MTT assay will be compiled to establish the SAR for the derivative series. The data below is hypothetical and serves to illustrate the process of SAR elucidation.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentIC₅₀ (µM) on A549 cells
1 -COCH₃-OH-NHCOCH₃15.2
2 -COCH₂CH₃-OH-NHCOCH₃25.8
3 -CO-Ph-OH-NHCOCH₃8.1
4 -COCH₃-OCH₃-NHCOCH₃45.6
5 -COCH₃-OCOCH₃-NHCOCH₃32.4
6 -COCH₃-OH-NHCOCH₂CH₃12.5
Cisplatin ---5.5
Interpretation of SAR Data
  • Region 1 (R¹): Comparing the parent compound 1 (IC₅₀ = 15.2 µM) with its analogs reveals key insights. Increasing the alkyl chain length as in compound 2 (-COCH₂CH₃, IC₅₀ = 25.8 µM) leads to a decrease in activity, suggesting that a larger, flexible group in this position is detrimental. However, introducing a rigid, aromatic ring as in compound 3 (-CO-Ph, IC₅₀ = 8.1 µM) significantly enhances potency. This suggests the presence of a potential π-π stacking interaction with the biological target.[9]

  • Region 2 (R²): The phenolic hydroxyl group appears critical for activity. Masking this group, either as a methyl ether in compound 4 (-OCH₃, IC₅₀ = 45.6 µM) or as an acetate ester in compound 5 (-OCOCH₃, IC₅₀ = 32.4 µM), results in a substantial loss of potency. This strongly indicates that the hydroxyl group acts as a crucial hydrogen bond donor for target engagement.

  • Region 3 (R³): Modifying the acetamido side chain by extending the alkyl group, as in compound 6 (-NHCOCH₂CH₃, IC₅₀ = 12.5 µM), results in a slight improvement in activity compared to the parent compound. This suggests that the binding pocket can accommodate slightly larger groups in this region, and further exploration with more diverse amide substituents is warranted.

Visualization of Key Concepts

To better illustrate the workflow and relationships described, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Core Core Scaffold This compound Design Design Derivatives (R1, R2, R3 Modifications) Core->Design Synth Chemical Synthesis of Derivative Library Design->Synth Assay In Vitro Cytotoxicity Assay (MTT Assay) Synth->Assay Data Determine IC50 Values Assay->Data SAR Establish SAR Data->SAR Compare Compare with Alternatives (e.g., Cisplatin) SAR->Compare Optimize Lead Optimization Compare->Optimize Proposed_Mechanism Derivative Optimized Derivative (e.g., Compound 3) Cell Cancer Cell Derivative->Cell Target Target Protein (e.g., Kinase) Derivative->Target Binds & Inhibits Pathway Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Blocks Signal Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Induces

Caption: A hypothetical mechanism of action for an optimized derivative, involving the inhibition of a key signaling pathway.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically grounded approach to exploring the SAR of this compound derivatives. The illustrative data suggests several key structural features that govern cytotoxic activity:

  • A rigid, aromatic substituent at the position enhances potency.

  • A free phenolic hydroxyl group at the position is essential for activity, likely acting as a hydrogen bond donor.

  • The position shows some tolerance for larger substituents, indicating an area for further optimization.

The most promising hypothetical derivative, compound 3 , with an IC₅₀ of 8.1 µM, provides a solid foundation for a lead optimization campaign. Future work should focus on synthesizing a broader range of derivatives based on these initial findings, exploring alternative aromatic systems at R¹, and further probing the steric and electronic requirements at R³. Additionally, evaluating the lead compounds against a panel of different cancer cell lines and in vivo models will be crucial next steps in the drug development process. [10]

References

  • Hines, J. K., Agu, T. C., Deere, J. R., Uppu, R. M., & Martin, S. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(12), x220201. [Link]

  • Hines, J. K., Agu, T. C., Uppu, R. M., & Martin, S. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250603. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jaber, N. A., & Oh, C. H. (2020). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Molecules, 25(19), 4509. [Link]

  • Hines, J. K., Agu, T. C., Deere, J. R., Uppu, R. M., & Martin, S. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12), x220277. [Link]

  • Al-Ghorbani, M., & Sarheed, O. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Sasmal, A., Chanda, A., Kim, Y., & Lee, K. (2021). SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Archiv der Pharmazie, 354(11), e2100223. [Link]

  • Wang, C., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2019). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1523–1528. [Link]

  • Trinks, J., & Galan-Cisneros, P. A. (2023). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 28(1), 103407. [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]

  • Pérez-Villanueva, M., et al. (2023). Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression. Molecules, 28(14), 5345. [Link]

  • Liu, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14595–14606. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • PubMed. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Kos, J., et al. (2024). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. ChemistryOpen, 13(1), e202300220. [Link]

  • PubMed. (n.d.). Quantitative structure activity relationship (QSAR) studies on nitazoxanide-based analogues against Clostridium difficile In vitro. Retrieved from [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

  • Wenta, T., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Pharmaceuticals, 17(7), 899. [Link]

  • Landsman, M. R., & Martin, S. M. (2024). First-Principles Modeling of Nitazoxanide Analogues as Prospective PFOR-Targeted Antibacterials. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • ResearchGate. (n.d.). Chemical structures of nitazoxanide, tizoxanide and the analogue NTB. [Link]

  • ResearchGate. (n.d.). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). [Link]

Sources

Benchmarking Guide: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (NAHNA) vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" against known drugs Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 6607-96-1), herein referred to as NAHNA , is a functionalized nitro-acetanilide derivative. Structurally, it represents a hybrid scaffold sharing pharmacophores with Acetaminophen (Paracetamol) and nitrocatechol-type inhibitors like Entacapone .

This guide outlines a rigorous benchmarking strategy for researchers evaluating NAHNA. Due to its specific substitution pattern (4-acetyl, 5-hydroxy, 2-nitro), NAHNA presents a unique profile of potential efficacy (COMT inhibition, anti-inflammatory) versus toxicity (hepatotoxicity, oxidative stress). This document details the comparative assays required to position NAHNA against established standards of care.

Chemical & Pharmacological Positioning

To benchmark NAHNA effectively, we must first deconstruct its pharmacophore relative to known drugs.

FeatureNAHNA Acetaminophen (APAP) Entacapone Implication
Core Structure Nitro-AcetanilideAcetanilideNitrocatecholHybrid profile of analgesic and enzyme inhibitor potential.
Nitro Group Yes (Position 2)NoYes (Position 5)Risk: Reductive stress/mutagenicity. Benefit: COMT binding affinity.
Hydroxyl Group Yes (Position 5)Yes (Position 4)Yes (Positions 3,4)Critical for Phase II conjugation (Glucuronidation).
Acetyl Group Yes (Position 4)NoNoAdds lipophilicity; potential metabolic handle.
Benchmarking Rationale
  • Primary Benchmark (Toxicity): Acetaminophen (APAP) .[1] Due to the acetanilide core, NAHNA must be screened for NAPQI-like reactive metabolite formation and hepatotoxicity.

  • Secondary Benchmark (Efficacy): Entacapone . The nitrophenol moiety suggests potential Catechol-O-Methyltransferase (COMT) inhibition, relevant for Parkinson's disease research.

  • Tertiary Benchmark (Safety): Nimesulide . As a nitro-aromatic NSAID, it serves as a reference for nitro-group-mediated hepatotoxicity.

Critical Benchmarking Workflows
A. Hepatotoxicity Profiling (The "Go/No-Go" Gate)

Rationale: The combination of an acetanilide core (associated with CYP2E1 bioactivation) and a nitro group (associated with nitroreductase-mediated oxidative stress) necessitates a dual-mechanism toxicity screen.

Protocol 1: Multiparametric Cytotoxicity in HepG2/HepaRG Cells

  • System: Metabolically competent HepaRG cells (inducible CYP450s) are superior to standard HepG2.

  • Method:

    • Seed HepaRG cells (differentiated) at

      
       cells/well.
      
    • Treat with NAHNA (0.1 – 1000 µM) for 24h and 48h.

    • Controls: APAP (Positive Control, high tox threshold >5 mM), Chlorpromazine (High tox reference), Vehicle (0.1% DMSO).

    • Readouts:

      • Cell Viability: ATP content (CellTiter-Glo).

      • Oxidative Stress: ROS generation (H2DCFDA staining).

      • GSH Depletion: Monochlorobimane assay.

Data Presentation Standard:

Compound IC50 (Viability) ROS Induction (Fold vs Control) GSH Depletion (% vs Control)
NAHNA [Experimental Value] High Risk if > 2.0 Critical if > 50%
APAP ~10-15 mM 1.5x (at high dose) 40-60%

| Entacapone | > 500 µM | 1.1x | < 10% |

B. Metabolic Stability & Clearance

Rationale: The 4-acetyl group may be subject to reduction or oxidation. The nitro group is a target for nitroreductases.[2][3]

Protocol 2: Microsomal Intrinsic Clearance (


) 
  • System: Pooled Human Liver Microsomes (HLM).

  • Method:

    • Incubate NAHNA (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analyze via LC-MS/MS (monitor parent ion depletion).

  • Benchmark Targets:

    • High Stability:

      
       min (Ideal for oral dosing).
      
    • Low Stability:

      
       min (Likely rapid clearance).
      
Mechanism of Action & Toxicity Pathway

The following diagram illustrates the dual pathway hypothesis for NAHNA, contrasting it with the standard APAP toxicity pathway.

NAHNA_Pathway NAHNA NAHNA (Parent Compound) CYP CYP450 Oxidation (CYP2E1/1A2) NAHNA->CYP Metabolism 1 NitroRed Nitroreductase (Cytosolic) NAHNA->NitroRed Metabolism 2 ReactiveMet Reactive Quinone-imine? CYP->ReactiveMet Bioactivation NitroRadical Nitro Anion Radical (ROS Generation) NitroRed->NitroRadical Redox Cycling GSH Glutathione (GSH) Conjugation ReactiveMet->GSH Detoxification Stress Oxidative Stress mitochondrial dysfunction ReactiveMet->Stress GSH Depletion NitroRadical->Stress Redox imbalance Detox Excretion (Mercapturate) GSH->Detox Tox Hepatotoxicity (Necrosis) Stress->Tox

Figure 1: Hypothetical metabolic fate of NAHNA. Unlike APAP, NAHNA possesses a nitro group, introducing a secondary toxicity vector via nitro-reduction and ROS generation, necessitating antioxidant benchmarking.

Physicochemical Profiling (In Silico & In Vitro)

Before efficacy testing, confirm "drug-likeness" versus standards.

PropertyNAHNA (Predicted)APAP (Benchmark)Method
MW 238.2 g/mol 151.2 g/mol Mass Spec
cLogP ~0.8 - 1.20.46Shake Flask (Octanol/Water)
TPSA ~95 Ų49 ŲIn Silico
Solubility ModerateHigh (14 mg/mL)Kinetic Solubility (PBS pH 7.4)

Interpretation: NAHNA is significantly more polar than typical lipophilic drugs due to the nitro/hydroxy combination but less soluble than APAP. Formulation in 1% DMSO or PEG400 is recommended for animal studies.

References & Protocols
  • Hepatotoxicity Benchmarking:

    • Protocol Source: "Assessment of drug-induced hepatotoxicity using HepaRG cells." Methods in Molecular Biology.

    • Benchmark Data:

  • Nitroaromatic Toxicity Mechanisms:

    • Source: "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation and Toxicity."[2] J. Braz.[2] Chem. Soc. (2024).[2][4] Link

  • Metabolic Stability Protocols:

    • Source: FDA Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.

  • Compound Identity:

    • Source: this compound (CAS 6607-96-1). PubChem. Link

Author's Note: This guide treats NAHNA as a research candidate. Researchers should prioritize the GSH depletion assay (Protocol 1) as the critical differentiator. If NAHNA depletes GSH >50% at therapeutic concentrations, it likely shares the hepatotoxic liability of its structural parent, Acetaminophen.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. As drug development professionals and researchers, our responsibility extends beyond the bench to include the safe management and disposal of the chemical entities we handle. This document is designed to instill deep trust by providing scientifically grounded procedures that ensure the safety of laboratory personnel and environmental integrity. The causality behind each step is explained to empower you with the knowledge to handle chemical waste responsibly.

While this guide is built on established safety principles and regulatory standards, it is imperative to remember that your institution's Environmental Health & Safety (EHS) department provides the definitive protocols for your specific location. Always consult your site-specific Chemical Hygiene Plan and EHS personnel before proceeding.

Hazard Assessment & Waste Characterization

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on its constituent functional groups: a nitrophenyl ring and an acetamide moiety.

  • Nitrophenyl Compounds: Aromatic nitro compounds are often toxic and can be skin and eye irritants.[1] They can also release toxic nitrogen oxides (NOx) upon combustion.[2]

  • Acetamide Group: Acetamide itself is classified as a substance suspected of causing cancer.[3] Related structures are known to be harmful if swallowed and may cause respiratory irritation.[4]

Based on this analysis, this compound must be presumed hazardous. Under the Resource Conservation and Recovery Act (RCRA), any waste with hazardous characteristics or that is listed as such must be managed as hazardous waste.[5][6]

Table 1: Presumed Hazard Profile and Handling Implications

Hazard ClassificationBasis of AssessmentImplication for Disposal
Acute Toxicity (Oral) Harmful if swallowed, based on analogs.[4]Do not dispose of in sanitary sewer or regular trash. Prevent ingestion.
Skin/Eye Irritant Causes skin and serious eye irritation, based on analogs.[1][4][7]Wear appropriate Personal Protective Equipment (PPE) at all times.
Respiratory Irritant May cause respiratory irritation, particularly as a dust.[4][7]Handle in a well-ventilated area or chemical fume hood to avoid dust formation.[2][8]
Potential Carcinogen The acetamide functional group is present in known carcinogens.[3][9]Minimize exposure and handle as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste material, ensure you are wearing the appropriate PPE. The choice of PPE is a direct consequence of the hazard assessment.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133).[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3] Discard gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, handle the material in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particle filter may be necessary.[2]

Core Disposal Protocol: Incineration is Key

The universally accepted and safest method for disposing of this type of organic chemical waste is through a licensed hazardous waste disposal facility.

Primary Disposal Method: Controlled incineration at a licensed facility.[8]

Causality: High-temperature incineration is the only method that guarantees the complete destruction of the organic molecule, preventing its release into the environment. Licensed facilities are equipped with flue gas scrubbers to neutralize harmful combustion byproducts like NOx and other pollutants, which is a critical step in protecting air quality.[8][10]

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain. It is not biodegradable, and its ecotoxicity is unknown.

  • DO NOT dispose of this chemical in the regular solid waste trash. This can lead to environmental contamination and poses a risk to sanitation workers.

Step-by-Step Waste Accumulation & Handling Workflow

Proper handling within the laboratory is a critical, regulated process that ensures safety from the point of generation to the final pickup.[5]

Step 1: Select the Correct Waste Container

  • Obtain a designated hazardous waste container from your EHS department. The container must be compatible with the chemical; for solids, a high-density polyethylene (HDPE) container is standard.[11]

  • The container must have a secure, leak-proof lid. Keep the container closed at all times except when adding waste.[5]

Step 2: Segregate the Waste Stream

  • Dedicate a waste container specifically for this compound and its associated contaminated solids (e.g., weigh boats, contaminated wipes).

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, acids, or bases, can cause dangerous chemical reactions.[2][11]

Step 3: Label the Container Correctly

  • Proper labeling is a strict regulatory requirement and a vital safety communication tool.[6]

  • Affix a hazardous waste tag to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[6]

    • The full, unabbreviated chemical name: "this compound" .

    • The accumulation start date (the date the first drop of waste was added).

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Store the Waste Safely

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the lab personnel.[6]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

Step 5: Arrange for Disposal

  • Once the container is full (never more than 75-80% capacity to allow for expansion[11]) or when you are finished with the project, contact your institution's EHS department to schedule a waste pickup.

  • Academic laboratories must have unwanted materials removed within twelve months of the accumulation start date.[12][13]

Managing Contaminated Materials & Spills

Disposal procedures must also account for contaminated labware and accidental releases.

Empty Reagent Bottles:

  • Thoroughly empty the container of all contents.[14]

  • Perform a "triple rinse" by rinsing the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous waste and add it to a designated liquid hazardous waste container for halogen-free organic solvents.[14]

  • After rinsing, deface or remove the original label.[14] The clean, empty container can then typically be disposed of in the normal laboratory glass waste or recycling, per your institution's policy.

Contaminated Solid Waste:

  • Items such as gloves, weigh paper, and pipette tips that are contaminated with the compound should be collected in the designated solid hazardous waste container for this chemical stream.

Small-Scale Spill Cleanup:

  • Ensure the area is well-ventilated and you are wearing the proper PPE.

  • Prevent the formation of dust.[2][8] If necessary, gently wet the material with water.

  • Carefully sweep up the solid material using a brush and dustpan.[2][7]

  • Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning water as hazardous waste if significant contamination is present.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_main Standard Disposal Workflow cluster_ancillary Ancillary Procedures gen Waste Generation (Pure compound or contaminated items) assess Characterize as Hazardous Waste (Presumptive Irritant/Toxic) gen->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream (No Mixing with Incompatibles) ppe->segregate container Select & Label Compatible Waste Container (HDPE, Sealed Lid) store Store in Designated SAA (Secondary Containment) container->store segregate->container pickup Request EHS Pickup (When Full or Project Ends) store->pickup spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->store Dispose of cleanup materials in SAA empty_cont Empty Reagent Container rinse Triple Rinse & Collect Rinsate as Hazardous Waste empty_cont->rinse rinse->store Add rinsate to liquid waste stream

Caption: Decision workflow for handling and disposal of this compound.

References

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet - Acetamide. (2023). PENTA. [Link]

  • Safety Data Sheet - N-(3-Acetyl-4-hydroxyphenyl)acetamide. (2023). Fisher Scientific. [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA. [Link]

  • Safety Data Sheet - N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). NSWAI. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a substituted aromatic nitro compound, represents a class of molecules with significant potential in medicinal chemistry. However, its structural motifs—a nitroaromatic ring and an acetamide group—necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Intrinsic Risks

The chemical structure of this compound suggests several potential hazards that must be mitigated through appropriate PPE and handling procedures.

  • Aromatic Nitro Group: Aromatic nitro compounds are known for their potential toxicity and reactivity. They can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Some nitroaromatic compounds are also known to have mutagenic or carcinogenic properties. A crucial, though less common, risk is the potential for certain dinitro-compounds to form shock-sensitive salts, and caution should be exercised when heating aromatic nitro-compounds under alkaline conditions[1].

  • Acetamide Moiety: While acetamide itself is considered a low-hazard compound, some substituted acetamides have been identified as potential carcinogens[2][3]. Therefore, minimizing exposure is a critical precautionary measure.

  • Particulate Nature: Assuming the compound is a solid, the primary route of exposure during handling (weighing, transferring) will be through the inhalation of fine dust particles and skin contact.

Based on the SDS of similar compounds like N-(4-ethoxy-2-nitrophenyl)acetamide and N-(3-Acetyl-4-hydroxyphenyl)acetamide, we can anticipate the following hazard classifications:

  • Harmful if swallowed[4].

  • Causes skin irritation[4][5][6].

  • Causes serious eye irritation[4][5][6].

  • May cause respiratory irritation[4][5][6].

The Core of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a dynamic protocol that adapts to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Transferring (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Tightly fitting safety goggles with side-shields[7]NIOSH-approved N95 or higher-rated respirator for dustsLab coat (fully fastened)
In Solution (e.g., reaction setup, workup) Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene)Safety glasses with side shields or safety gogglesNot generally required if handled exclusively in a fume hoodLab coat (fully fastened)
Large-Scale Operations or Potential for Splashing Chemical Fume HoodDouble-gloved with chemical-resistant gloves (e.g., Nitrile)Face shield in addition to safety goggles[8][9]As needed based on aerosolization potentialChemical-resistant apron over a lab coat
Accidental Spill Cleanup Ensure adequate ventilationHeavy-duty chemical-resistant glovesSafety goggles and a face shieldAir-purifying respirator with appropriate cartridges for organic vapors and particulatesChemical-resistant coveralls or suit[10]

Operational Blueprint: Step-by-Step Safety Protocols

Adherence to meticulous laboratory technique is as crucial as the PPE itself. The following protocols are designed to create a self-validating system of safety.

Pre-Handling Checklist
  • Locate and Review: Although a specific SDS is unavailable, review the SDS for at least two structurally similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • PPE Inspection: Inspect all PPE for signs of damage or contamination before donning.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling this compound

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Don appropriate PPE Prep2 Prepare work area in fume hood Prep1->Prep2 Handle1 Weigh solid in ventilated enclosure Prep2->Handle1 Handle2 Transfer to reaction vessel Handle1->Handle2 Post1 Clean work area Handle2->Post1 Post2 Doff and dispose of PPE Post1->Post2 Post3 Wash hands thoroughly Post2->Post3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[11]. Consult a physician.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[5][11]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[11]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[11]. Call a physician or poison control center immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental stewardship.

Waste Segregation

Waste_Segregation cluster_WasteSource Waste Source cluster_WasteStreams Waste Streams Source This compound and associated materials SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper) Source->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixtures, rinsates) Source->LiquidWaste SharpsWaste Sharps Waste (e.g., contaminated needles, broken glass) Source->SharpsWaste

Caption: Segregation of waste streams for proper disposal.

Disposal Protocol
  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations[4][11]. The material may be suitable for controlled incineration with flue gas scrubbing[11]. Do not dispose of it down the drain or in municipal waste[3].

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines[11].

By integrating this comprehensive PPE and handling strategy into your daily laboratory workflow, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. Available at: [Link]

  • Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET - 4`-Nitroacetanilide. Fisher Scientific. Available at: [Link]

  • Glove Selector. Protective Industrial Products. Available at: [Link]

  • NITRO COMPOUNDS. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds. Google Patents.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling. Safelyio. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.